(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO4/c1-20-10-9-13-5-7-16(8-6-13)21-12-14-3-2-4-15(11-14)17(18)19/h2-8,11,18-19H,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABCYEGFKLWONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)CCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584723 | |
| Record name | (3-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-26-0 | |
| Record name | B-[3-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid CAS number
An In-Depth Technical Guide to (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a key building block in modern synthetic and medicinal chemistry. We will delve into its chemical properties, a robust synthetic pathway, its primary application in palladium-catalyzed cross-coupling, and its strategic importance in the design of novel therapeutics.
Core Compound Identification and Physicochemical Properties
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a bifunctional organic compound featuring a reactive boronic acid moiety and a flexible ether-linked side chain. This structure makes it an invaluable reagent for introducing a specific phenoxymethylphenyl group into more complex molecular architectures.
| Property | Value | Source |
| CAS Number | 871126-26-0 | [1] |
| Molecular Formula | C₁₆H₁₉BO₄ | [2][3] |
| Molecular Weight | 286.13 g/mol | [3] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| SMILES | COCCc1ccc(cc1)OCc1cccc(c1)B(O)O | [1] |
The molecule's structure is defined by three key regions:
-
The Phenylboronic Acid Head: This group is the reactive center for Suzuki-Miyaura cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[4][5] Boronic acids are generally stable, have low toxicity, and are easy to handle, making them superior to many other organometallic reagents.[6][7]
-
The Benzyl Ether Linker: The -CH₂-O- bridge provides both structural rigidity and conformational flexibility, influencing the spatial orientation of the two aromatic rings.
-
The 4-(2-Methoxyethyl)phenoxy Tail: This lipophilic tail can modulate the solubility and pharmacokinetic properties of derivative compounds. The methoxyethyl group, in particular, can influence metabolic stability and receptor binding interactions.
Synthesis and Purification: A Validated Workflow
The synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is typically achieved through a multi-step process. The following workflow represents a logical and field-proven approach, ensuring high purity and yield.
Caption: Proposed synthetic workflow for the target boronic acid.
Experimental Protocol: Synthesis
Objective: To synthesize (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid from commercially available starting materials.
Step 1: Williamson Ether Synthesis
-
Rationale: This classical reaction is a reliable method for forming the key ether linkage. Using the pinacol ester of the boronic acid protects the reactive B(OH)₂ group from undergoing side reactions under the basic conditions.
-
Procedure:
-
To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in acetone (10 mL/mmol), add 3-(bromomethyl)phenylboronic acid pinacol ester (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate ether-pinacol ester.
-
Step 2: Boronic Ester Deprotection
-
Rationale: The pinacol protecting group must be removed to yield the active boronic acid. This can often be achieved during aqueous workup or silica gel chromatography, as the ester is labile to both acid and silica.
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in a mixture of diethyl ether and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 and stir vigorously for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography to yield the final product as a pure solid.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[5][8] This reaction is prized for its mild conditions and tolerance of a wide variety of functional groups, making it indispensable in drug discovery.[5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid with a model aryl bromide.
-
Reagents & Setup:
-
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid (1.2 eq)
-
Aryl Bromide (e.g., 4-bromopyridine, 1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water 4:1 mixture)
-
Set up a round-bottom flask with a condenser under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To the flask, add the aryl bromide, the boronic acid, the base, and the palladium catalyst.
-
Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8]
-
Degas the solvent by bubbling with nitrogen for 15-20 minutes, then add it to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the desired biaryl compound.
-
Strategic Importance in Drug Discovery
Boronic acids are not merely synthetic intermediates; they are a class of pharmacophores with proven clinical success, exemplified by the proteasome inhibitor Bortezomib (Velcade).[6][10] The boron atom can form a reversible covalent bond with hydroxyl groups in the active sites of enzymes, leading to potent and selective inhibition.[6][11]
Our subject compound serves as a sophisticated building block that allows medicinal chemists to systematically explore a target's binding pocket.
Caption: Logical workflow for incorporating the boronic acid into a drug discovery program.
By using this specific boronic acid, a drug development team can:
-
Probe Lipophilic Pockets: The methoxyethyl-phenoxy tail can be used to explore hydrophobic regions within a protein target, potentially increasing binding affinity.
-
Optimize Pharmacokinetics (PK): The ether and methoxy groups can be sites of metabolism. Modifying this part of the structure allows for fine-tuning of the drug's half-life and metabolic profile.
-
Control Spatial Orientation: The benzyl ether linker positions the "tail" at a specific vector relative to the core scaffold, allowing for precise interaction with the biological target.
Handling, Storage, and Safety
-
Storage: Like most boronic acids, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at cool temperatures (2-8°C).[3][12] This prevents potential degradation and oxidative decomposition.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Gomes, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
Bull, J., et al. (2014). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]
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PubChem. (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. [Link]
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Hoffman Fine Chemicals. [4-(2-methoxyethyl)phenyl]boronic acid. [Link]
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Wikipedia. Phenylboronic acid. [Link]
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ChemBK. [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid. [Link]
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ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
PubChem. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Lead Sciences. (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. [Link]
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MySkinRecipes. (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. [Link]
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PubMed. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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PubMed. Preparation of Novel magnetic boronic acid-affinity material. [Link]
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An In-Depth Technical Guide to (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid: A Key Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a specialized building block with significant applications in modern drug discovery and development. We will delve into its fundamental chemical properties, outline a detailed, plausible synthetic route, and explore its utility in the construction of complex, biologically active molecules. The primary focus will be on its role as a key intermediate in the synthesis of potent and selective G-protein coupled receptor 119 (GPR119) agonists, which are under investigation as novel therapeutics for type 2 diabetes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Versatility of Phenylboronic Acids in Drug Discovery
Phenylboronic acids and their derivatives have emerged as indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed carbon-carbon bond-forming reaction offers a robust and highly versatile method for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in a vast array of pharmaceuticals.[2] Beyond their utility in cross-coupling, the unique ability of boronic acids to form reversible covalent bonds with diols has led to their application in chemical sensors, drug delivery systems, and as pharmacophores that can interact with biological targets.[2][3]
The subject of this guide, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, is a bespoke building block designed for multi-step organic synthesis. Its structure incorporates several key features: a boronic acid moiety for subsequent cross-coupling reactions, a flexible ether linkage, and a methoxyethyl tail. These elements can influence the solubility, conformational flexibility, and binding interactions of the final drug candidate.
Core Properties of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use. The key identifiers and properties of the title compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉BO₄ | [4] |
| Molecular Weight | 286.13 g/mol | [4] |
| CAS Number | 871126-26-0 | [5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | Commercially available with ≥95% purity | [5] |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and THF | General Knowledge |
| Storage | Store in a cool, dry place under an inert atmosphere to prevent degradation | [4] |
Synthesis and Mechanism
While specific proprietary synthesis routes may vary, a logical and efficient pathway to (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid can be devised based on well-established organic reactions. A plausible two-step synthesis is outlined below, commencing from commercially available starting materials.
Step 1: Williamson Ether Synthesis to form the Ether Linkage
The initial step involves the formation of the ether bond via a Williamson ether synthesis. This classic Sₙ2 reaction joins the phenoxide of 4-(2-methoxyethyl)phenol with an electrophilic benzyl halide.
-
Causality of Experimental Choices: The choice of a strong base like sodium hydride (NaH) is crucial to quantitatively deprotonate the phenol, creating a potent nucleophile. A polar aprotic solvent such as tetrahydrofuran (THF) is ideal as it solvates the cation without interfering with the nucleophile. The use of 3-(bromomethyl)phenylboronic acid pinacol ester protects the boronic acid functionality during this step, preventing unwanted side reactions.
Step 2: Deprotection of the Boronic Acid
The final step is the hydrolysis of the pinacol ester to yield the desired boronic acid.
-
Causality of Experimental Choices: Acidic hydrolysis is a standard and effective method for cleaving pinacol boronate esters. The use of a biphasic system with an organic solvent and aqueous acid ensures efficient reaction and straightforward work-up.
Detailed Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 2-(3-((4-(2-methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-(2-methoxyethyl)phenol (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add a solution of 3-(bromomethyl)phenylboronic acid pinacol ester (1.05 eq) in THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pinacol ester.
Step 2: Synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
-
Dissolve the purified pinacol ester from Step 1 in a mixture of acetone and 1 M aqueous hydrochloric acid (HCl).
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid.
Caption: Plausible two-step synthesis of the target compound.
Application in Drug Discovery: A Key Component of GPR119 Agonists
The primary utility of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid in drug discovery is as a sophisticated intermediate for the synthesis of GPR119 agonists. GPR119 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[6][7] Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[7][8] This dual mechanism makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes mellitus.[7][9]
The title boronic acid is designed to be incorporated into a larger molecule via a Suzuki-Miyaura cross-coupling reaction. In a typical scenario, it would be coupled with a heterocyclic halide (e.g., a bromopyridine or bromopyrimidine derivative) that constitutes the core of the GPR119 agonist.
Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling the title boronic acid with a generic aryl bromide.
-
To a reaction vial, add (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically sodium carbonate (2.0 eq).
-
Add a mixture of a solvent such as 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Seal the vial and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography or preparative HPLC to obtain the final biaryl compound.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
The (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl) moiety often serves as a key lipophilic tail in GPR119 agonists, contributing to the overall potency and pharmacokinetic properties of the molecule. The ether linkage provides rotational freedom, allowing the molecule to adopt an optimal conformation for binding within the receptor pocket. The methoxyethyl group can enhance solubility and potentially form hydrogen bond interactions.
Conclusion
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a high-value, strategically designed intermediate for medicinal chemistry. Its primary application lies in the synthesis of novel therapeutics, particularly GPR119 agonists for type 2 diabetes. This guide has provided a detailed look at its chemical properties, a plausible and detailed synthetic methodology, and its application in the crucial Suzuki-Miyaura cross-coupling reaction. By understanding the rationale behind its design and the protocols for its use, researchers can effectively employ this building block to accelerate the discovery and development of new medicines.
References
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BoronPharm. (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. [Link]
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MySkinRecipes. (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. [Link]
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Gomes, P. A. C., & Silva, F. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2775. [Link]
-
Wang, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1308674. [Link]
-
Alam, O., et al. (2021). GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. Bioorganic Chemistry, 113, 104998. [Link]
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Carvalho, P., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3543. [Link]
- Google Patents. CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method.
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AiFChem. (3-((4-(2-METHOXYETHYL)PHENOXY)METHYL)PHENYL)BORONIC ACID. [Link]
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Frontiers. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. [Link]
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Semple, G. (2014). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 23(11), 1475-1480. [Link]
- Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (2024). Journal of Chemical Health Risks.
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National Center for Biotechnology Information. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. [Link]
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An In-depth Technical Guide to (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a specialized organic compound with significant potential in medicinal chemistry and materials science. Its unique structure, incorporating a boronic acid moiety, a flexible ether linkage, and a methoxyethyl group, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and a discussion of its potential applications, particularly in the realm of drug discovery as a versatile participant in Suzuki-Miyaura cross-coupling reactions. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to provide a robust technical resource.
Introduction: The Strategic Value of a Multifunctional Building Block
Boronic acids have emerged as indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1][2] (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid represents a sophisticated example of this class of reagents, deliberately designed with multiple functional components to impart desirable physicochemical properties to target molecules.
The presence of the boronic acid group facilitates palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the construction of biaryl and heteroaryl structures.[3] The ether linkage provides conformational flexibility, while the 4-(2-methoxyethyl)phenoxy group can influence solubility, lipophilicity, and potential interactions with biological targets. This strategic combination of features makes this compound a highly attractive intermediate for the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties
| Property | Value | Source/Justification |
| CAS Number | 871126-26-0 | [4][5] |
| Molecular Formula | C₁₆H₁₉BO₄ | [5] |
| Molecular Weight | 286.13 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid | General property of arylboronic acids. |
| Melting Point | Not available. The ortho-isomer, (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, has a reported melting point of 92-96 °C. | [6] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, with limited solubility in nonpolar solvents like hexanes. | General solubility of boronic acids. |
| SMILES | COCCc1ccc(cc1)OCc1cccc(c1)B(O)O | [4] |
Synthesis and Mechanistic Insights
The synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid can be logically approached through a two-step process involving a Williamson ether synthesis followed by the introduction of the boronic acid functionality.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Williamson Ether Synthesis
The initial step involves the formation of the ether linkage via a Williamson ether synthesis.[1][7] This classic Sₙ2 reaction couples the alkoxide of 4-(2-methoxyethyl)phenol with a suitable electrophile.
-
Rationale for Reagent Selection:
-
Nucleophile: 4-(2-Methoxyethyl)phenol is a readily available starting material.[8] Its phenolic proton is sufficiently acidic to be deprotonated by a mild base like potassium carbonate.
-
Electrophile: 3-Bromomethylphenylboronic acid, protected as its pinacol ester, is the ideal electrophile. The benzylic bromide is highly reactive towards Sₙ2 displacement. The boronic acid is protected as a pinacol ester to prevent undesired side reactions during the ether synthesis.
-
-
Experimental Protocol:
-
To a solution of 4-(2-methoxyethyl)phenol (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of 3-bromomethylphenylboronic acid pinacol ester (1.0 eq.) in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude intermediate ether by column chromatography on silica gel.
-
Step 2: Deprotection of the Boronic Ester
The final step is the hydrolysis of the pinacol ester to yield the free boronic acid.
-
Experimental Protocol:
-
Dissolve the purified intermediate ether from Step 1 in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 2 M HCl).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not publicly available, ¹H and ¹³C NMR chemical shifts can be predicted based on established increments and data from analogous structures.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-7.8 | m | 2H | Ar-H adjacent to B(OH)₂ | Aromatic protons ortho to the electron-withdrawing boronic acid group are deshielded. |
| ~7.5-7.3 | m | 2H | Ar-H | Other protons on the phenylboronic acid ring. |
| ~7.2-7.1 | d | 2H | Ar-H ortho to OCH₂ | Protons on the phenoxy ring. |
| ~6.9-6.8 | d | 2H | Ar-H ortho to CH₂CH₂OCH₃ | Protons on the phenoxy ring. |
| ~5.1 | s | 2H | O-CH ₂-Ar | Benzylic protons deshielded by the adjacent oxygen and aromatic ring. |
| ~3.6 | t | 2H | O-CH ₂-CH₃ | Methylene protons adjacent to the methoxy group. |
| ~3.4 | s | 3H | OCH ₃ | Methoxy group protons. |
| ~2.9 | t | 2H | Ar-CH ₂-CH₂ | Methylene protons adjacent to the aromatic ring. |
| ~2.0 | br s | 2H | B(OH ))₂ | Boronic acid protons, often broad and may exchange with residual water. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~158 | Ar-C -O | Aromatic carbon attached to the ether oxygen. |
| ~140 | Ar-C -CH₂ | Aromatic carbon attached to the benzylic methylene. |
| ~135 | Ar-C -B | Aromatic carbon attached to the boronic acid group (often broad). |
| ~134-128 | Ar-C H | Aromatic methine carbons. |
| ~115 | Ar-C H | Aromatic methine carbons ortho to the ether oxygen. |
| ~72 | O-C H₂-Ar | Benzylic methylene carbon. |
| ~70 | O-C H₂-CH₃ | Methylene carbon adjacent to the methoxy group. |
| ~59 | OC H₃ | Methoxy carbon. |
| ~35 | Ar-C H₂-CH₂ | Methylene carbon adjacent to the aromatic ring. |
Applications in Drug Discovery and Development
The primary application of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid lies in its utility as a building block in Suzuki-Miyaura cross-coupling reactions.[9][10] This powerful palladium-catalyzed reaction enables the formation of C(sp²)-C(sp²) bonds, which are prevalent in a vast number of pharmaceuticals.[3][11]
Diagram of a Generic Suzuki-Miyaura Coupling
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
-
Role in Fragment-Based Drug Discovery (FBDD): This boronic acid can be considered a "fragment" that can be coupled with a library of aryl or heteroaryl halides to rapidly generate a diverse set of novel chemical entities. The resulting compounds can then be screened for biological activity against various therapeutic targets.[12]
-
Modulation of Physicochemical Properties: The 4-(2-methoxyethyl)phenoxy moiety can be strategically incorporated to enhance the solubility and permeability of drug candidates, crucial parameters for oral bioavailability. The ether linkage also provides rotational freedom, which can be advantageous for optimizing binding to a protein's active site.
-
Potential Therapeutic Areas: Derivatives of this compound could be explored for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases, where the targeted proteins possess binding pockets that can accommodate the biaryl structures generated through Suzuki-Miyaura coupling.[7][13]
Safety and Handling
Boronic acids are generally considered to be of low toxicity.[1] However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents. The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as boronic acids can undergo dehydration to form boroxines.
Conclusion
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a well-designed and versatile building block for organic synthesis. Its key attributes—a reactive boronic acid for Suzuki-Miyaura coupling and a tailorable phenoxyethyl ether moiety—make it a valuable tool for medicinal chemists seeking to synthesize novel compounds with potentially enhanced pharmacological profiles. While a lack of direct experimental data necessitates some extrapolation, the fundamental principles of organic chemistry provide a strong basis for understanding its properties and reactivity. Further research into the synthesis and application of this compound is warranted to fully unlock its potential in the development of new therapeutics and advanced materials.
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MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Retrieved from [Link]
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An In-depth Technical Guide to (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical and physical properties, provides a detailed synthesis protocol with mechanistic insights, outlines methods for its analytical characterization, discusses its applications in drug discovery, and offers guidance on its safe handling and storage.
Introduction: A Versatile Phenylboronic Acid Derivative
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid belongs to the versatile class of organoboron compounds known as boronic acids. These compounds are characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Phenylboronic acids, in particular, are widely utilized in organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds to create complex organic molecules.
The unique structure of this specific molecule, featuring a methoxyethylphenoxy moiety connected to a phenylboronic acid core via a benzyl ether linkage, offers several advantageous properties. The ether and methoxyethyl groups can enhance solubility and modulate the electronic properties of the molecule, potentially improving reaction efficiency and selectivity in the synthesis of complex molecular architectures. These characteristics make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in research and development. The key properties of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid are summarized in the table below.
| Property | Value |
| CAS Number | 871126-26-0[1] |
| Molecular Formula | C₁₆H₁₉BO₄[2] |
| Molecular Weight | 286.13 g/mol [2] |
| Appearance | White to off-white solid (predicted) |
| Purity | Typically ≥95%[1] |
| Storage | Store at room temperature, sealed under an inert atmosphere.[3] |
| SMILES | COCCc1ccc(cc1)OCc1cccc(c1)B(O)O[1] |
Synthesis and Purification
The synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a multi-step process that can be logically designed based on established organic chemistry principles. A plausible and efficient synthetic route involves two key stages: the formation of the benzyl phenyl ether linkage via a Williamson ether synthesis, followed by the introduction of the boronic acid functionality.
Synthesis of the Key Intermediate: 4-(2-Methoxyethyl)phenol
The first critical step is the synthesis of the phenolic precursor, 4-(2-methoxyethyl)phenol. A reliable method for its preparation starts from the readily available 4-hydroxyacetophenone.[4][5]
Experimental Protocol: Synthesis of 4-(2-Methoxyethyl)phenol
-
Bromination of 4-hydroxyacetophenone: In a well-ventilated fume hood, dissolve 4-hydroxyacetophenone in a suitable solvent system such as ethyl acetate and chloroform. Add a solution of copper(II) bromide in ethyl acetate and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield α-bromo-4-hydroxyacetophenone.[6]
-
Methoxylation: The resulting α-bromo-4-hydroxyacetophenone is then dissolved in methanol. A solution of sodium methoxide in methanol is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is worked up by dissolving in water, adjusting the pH to neutral, and extracting with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give α-methoxy-4-hydroxyacetophenone.[6]
-
Reduction to 4-(2-Methoxyethyl)phenol: The α-methoxy-4-hydroxyacetophenone is dissolved in methanol in a hydrogenation apparatus. A catalytic amount of palladium on carbon (10% Pd/C) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere.[4][7] Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired 4-(2-methoxyethyl)phenol. The crude product can be purified by distillation under reduced pressure.[8]
Williamson Ether Synthesis and Boronation
With the phenolic intermediate in hand, the next stage involves the formation of the ether linkage with a suitable phenyl precursor, followed by the introduction of the boronic acid group.
Experimental Protocol: Synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
-
Williamson Ether Synthesis: In a round-bottom flask, 4-(2-methoxyethyl)phenol is dissolved in a polar aprotic solvent such as acetonitrile. A base, for example, cesium carbonate or potassium carbonate, is added to the solution.[9] To this suspension, 3-(bromomethyl)phenylboronic acid pinacol ester is added, and the mixture is stirred at room temperature or gently heated to facilitate the reaction.[9][10][11] The progress of the reaction is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the pinacol ester protected boronic acid derivative.
-
Deprotection to the Boronic Acid: The purified pinacol ester is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran and water. An acid, such as hydrochloric acid, is added, and the mixture is stirred at room temperature to hydrolyze the pinacol ester. After the reaction is complete, the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid as the final product.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid.
Analytical Characterization
To ensure the identity and purity of the synthesized (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a combination of standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the ethyl bridge protons, and the methoxy group protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the benzylic carbon, the carbons of the methoxyethyl group, and the carbon atom attached to the boron.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. A suitable method should be developed to separate the target compound from any starting materials or byproducts.
Applications in Drug Discovery
Boronic acids are a privileged class of compounds in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a motif present in many biological macromolecules such as carbohydrates and some amino acid side chains.[5] This property, along with their utility in synthetic chemistry, makes them valuable for the development of new therapeutic agents.
While specific applications of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid are not yet widely reported in peer-reviewed literature, its structure suggests several potential areas of use:
-
Building Block for Suzuki-Miyaura Cross-Coupling: The primary application of this compound is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions.[12][13] It can be coupled with a variety of aryl or heteroaryl halides to synthesize complex biaryl structures, which are common motifs in many biologically active molecules.
-
Fragment-Based Drug Discovery (FBDD): The distinct structural features of this molecule make it an interesting candidate for FBDD campaigns. The methoxyethylphenoxy group can occupy specific binding pockets in target proteins, while the boronic acid moiety can be used for covalent fragment linking or as a handle for further chemical elaboration.
-
Development of Novel Therapeutic Agents: The overall structure can be incorporated into larger molecules designed to target specific biological pathways. For instance, functionalized phenylboronic acids have been explored for their potential in developing enzyme inhibitors and sensors.[14][15][16]
Handling, Storage, and Safety
As with all chemical reagents, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Handling: (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[15][17][18] Avoid inhalation of dust and contact with skin and eyes.[17][19]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]
Conclusion
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a well-defined chemical entity with promising potential as a building block in synthetic and medicinal chemistry. Its rational design, incorporating features that can enhance solubility and modulate electronic properties, makes it a valuable tool for the construction of complex molecular architectures. While its specific applications are still emerging, its utility in Suzuki-Miyaura cross-coupling and its potential as a fragment in drug discovery programs highlight its importance for researchers in the pharmaceutical and materials science fields. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for its effective utilization in the laboratory.
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(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid safety data sheet
An In-depth Technical Guide to the Safe Handling of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
Foreword by the Senior Application Scientist
In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks, prized for their versatility in carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility is counterbalanced by a nuanced safety and stability profile that demands rigorous handling protocols. This guide is dedicated to (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid (CAS No. 871126-26-0), a compound for which specific safety data is not widely published.
The following protocols and recommendations have been synthesized from established best practices for handling boronic acids and data from structurally analogous compounds. The core philosophy of this guide is proactive risk mitigation. We will not merely list hazards; we will delve into the chemical principles behind them, empowering you, the researcher, to make informed decisions that ensure both personal safety and experimental integrity.
Section 1: Chemical Identification and Physicochemical Properties
Chemical Structure:
-
Systematic Name: (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
-
CAS Number: 871126-26-0[1]
-
Molecular Formula: C₁₆H₁₉BO₄
-
SMILES: COCCc1ccc(cc1)OCc1cccc(c1)B(O)O[1]
Table 1: Estimated Physicochemical Properties
| Property | Value | Rationale & Causality |
|---|---|---|
| Appearance | White to off-white solid/powder. | This is characteristic of many arylboronic acids used in synthesis.[2] |
| Melting Point | Not specifically determined. Likely >150 °C. | Phenylboronic acid melts at 217-222 °C. The larger substitution may alter this, but a high melting point is expected for a solid of this molecular weight. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | The polar boronic acid group provides some water solubility, but the large aromatic structure dominates, favoring organic solvents. |
| Stability | Moisture and air sensitive. | Boronic acids are prone to dehydration to form cyclic boroxine anhydrides and can undergo oxidative degradation.[3][4] |
Section 2: GHS Hazard Identification and Classification
Based on data from analogous boronic acids, a presumptive Globally Harmonized System (GHS) classification for this compound is essential for initial risk assessment. The primary hazards associated with similar compounds are irritation and potential acute toxicity if ingested.[2][5]
Anticipated GHS Hazard Statements:
-
H302: Harmful if swallowed.[6]
Precautionary Statements (Selected):
-
P261: Avoid breathing dust.[7]
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Caption: Anticipated GHS Pictogram and Associated Hazards.
Section 3: Toxicological Profile and Latent Hazards
The immediate irritant properties of boronic acids are well-documented. However, a deeper concern for drug development professionals is the potential for genotoxicity.
Acute Health Effects
-
Eye and Skin Irritation: Direct contact with the solid powder or solutions can cause significant irritation.[2] This is a common characteristic of acidic organic compounds.
-
Respiratory Tract Irritation: Inhalation of fine dust can irritate the mucous membranes and upper respiratory tract.[2]
-
Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation.[4]
A Critical Insight: The Potential for Mutagenicity
While not universally true for all derivatives, the broader class of boronic acids has been flagged for potential mutagenicity. A 2015 study published by the American Chemical Society revealed that a number of commercially available boronic acids and related reagents were mutagenic in the Ames assay.[9] The proposed mechanism involves oxygen-mediated oxidation that generates organic radicals, which can then interact with DNA.[9]
Causality: This is a critical consideration in a drug development context. The presence of a potentially genotoxic impurity (GTI) in a synthetic route can have profound implications for regulatory filings and patient safety. Therefore, it is imperative to treat this compound, and any related impurities, with the appropriate level of caution until specific toxicological data becomes available.
Section 4: Standard Operating Procedures for Safe Handling
A self-validating safety protocol relies on a multi-layered defense system, combining engineering controls, personal protective equipment, and rigorous laboratory practices.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as solution preparation and reaction setup, must be performed inside a certified chemical fume hood.[8] This is the primary defense against inhalation of airborne particulates.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[7]
Personal Protective Equipment (PPE)
A risk-based approach to PPE is crucial. The table below outlines the minimum requirements.
Table 2: Required Personal Protective Equipment
| Task | Goggles/Face Shield | Gloves | Lab Coat |
|---|---|---|---|
| Weighing Solid | Safety goggles with side shields. | Nitrile or neoprene gloves.[7] | Standard lab coat. |
| Preparing Solutions | Splash goggles. Consider a face shield. | Nitrile or neoprene gloves. | Standard lab coat. |
| Running Reactions | Splash goggles and face shield. | Nitrile or neoprene gloves. | Flame-retardant lab coat if using flammable solvents. |
| Work-up/Purification | Splash goggles and face shield. | Nitrile or neoprene gloves. | Standard lab coat. |
Causality: Standard safety glasses are insufficient; splash goggles are required to protect against accidental splashes during solution handling.[10] A face shield provides an essential secondary layer of protection for the entire face, particularly during transfers or when working with larger volumes.
Handling and Storage Protocol
-
Procurement: Upon receipt, log the material into the chemical inventory.
-
Storage: Store the container tightly closed in a designated, well-ventilated, and dry area. For long-term stability, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[4] This minimizes both hydrolytic decomposition and the formation of boroxine anhydrides.[3]
-
Weighing: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Use spark-proof tools and handle the material in a fume hood. Minimize the generation of dust.[2]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[4][8] Wash hands thoroughly after handling, even if gloves were worn.
Section 5: Emergency Response and First Aid
Prompt and correct action following an accidental exposure is critical to minimizing harm.
Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[2] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Emergency Response Workflow for Accidental Exposure.
Spill & Leak Procedure
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (use the fume hood if the spill is contained within it).
-
Contain: Wearing appropriate PPE, carefully sweep or scoop up the dry material using non-sparking tools.[12] Avoid actions that generate dust.
-
Collect: Place the spilled material into a properly labeled, sealable container for hazardous waste disposal.[12]
-
Clean: Clean the spill area with a damp cloth or paper towel (avoid excessive water). Place cleaning materials in the waste container.
-
Decontaminate: Wash the area with soap and water.
Section 6: Stability, Reactivity, and Disposal
Chemical Stability & Reactivity
-
Conditions to Avoid: Exposure to moisture, heat, and incompatible materials.[4]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4] Reaction with strong oxidizers can be violent.
-
Decomposition Pathways:
-
Protodeboronation: Cleavage of the C-B bond, especially in aqueous or protic media.[3]
-
Oxidation: Degradation in the presence of oxygen.[3]
-
Boroxine Formation: Reversible dehydration of three boronic acid molecules to form a stable six-membered cyclic anhydride.[3] While this protects the boronic acid, it complicates stoichiometry if not accounted for.
-
Waste Disposal
All waste containing this compound (unreacted material, contaminated consumables, etc.) must be treated as hazardous chemical waste.
-
Containerize: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.
-
Labeling: Label the container with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the material through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4]
Section 7: References
-
Boric Acid Safety & Hazards | Lab Alley. [Link]
-
Safety Data Sheet: Boric acid. Chemos GmbH & Co. KG. [Link]
-
Safety Data Sheet: Boric acid. Carl ROTH. [Link]
-
110140 - Phenylboronic acid - Safety Data Sheet. DC Fine Chemicals. [Link]
-
Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. Cole-Parmer. [Link]
-
Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. [Link]
-
How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. [Link]
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An In-Depth Technical Guide to (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid: Synthesis, Quality Control, and Application in Drug Discovery
Introduction
Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry and drug discovery.[1] Their unique electronic properties, stability, and versatile reactivity make them valuable intermediates and pharmacophores.[1] The boron atom's vacant p-orbital allows it to act as a Lewis acid, enabling reversible covalent interactions with biological nucleophiles, a feature famously exploited in drugs like the proteasome inhibitor Bortezomib (Velcade®).[2] More commonly, arylboronic acids serve as crucial building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular scaffolds.[1][3][4]
This guide focuses on (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid , a specialized building block designed for use in synthetic and medicinal chemistry. Its structure combines a meta-substituted phenylboronic acid with a phenoxymethyl linker and a methoxyethyl tail. This unique combination of functionalities suggests its utility in creating molecules with precise spatial arrangements and tailored physicochemical properties, making it a valuable reagent for researchers developing novel therapeutics. We will explore its chemical properties, sourcing, a plausible synthesis pathway, essential quality control procedures, and its primary application in Suzuki-Miyaura cross-coupling.
Chemical and Physical Properties
Understanding the fundamental properties of a reagent is critical for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 871126-26-0 | [5] |
| Molecular Formula | C₁₆H₁₉BO₄ | [6][7] |
| Molecular Weight | 286.13 g/mol | [6] |
| SMILES | COCCc1ccc(cc1)OCc1cccc(c1)B(O)O | [5] |
| Appearance | Typically a white to off-white solid | N/A |
| Storage | Inert atmosphere, room temperature | [6] |
Sourcing and Procurement
The quality of starting materials is paramount in drug development, as impurities can lead to unforeseen side reactions, low yields, and complications in purification. When sourcing (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, it is crucial to select suppliers that provide comprehensive analytical data.
Key Supplier Selection Criteria:
-
Purity Specification: Look for suppliers specifying purity, typically ≥95%, confirmed by methods like HPLC and ¹H NMR.
-
Certificate of Analysis (CoA): A detailed CoA should be available, confirming the compound's identity and purity.
-
Consistency: For long-term research projects, supplier consistency in batch-to-batch quality is essential.
Known Commercial Suppliers:
| Supplier | CAS Number | Purity |
| Sobekbio Biosciences | 871126-26-0 | 95%[5] |
| BLDpharm | 871126-29-3 (Isomer) | Inert atmosphere, room temperature storage noted[6] |
Note: The CAS number for the ortho-isomer (871126-29-3) is also listed, highlighting the importance of verifying the correct isomer during procurement.
Synthesis Pathway
While this specific boronic acid is commercially available, understanding its synthesis is valuable for chemists who may wish to produce it in-house or create analogues. A logical retrosynthetic approach involves a Williamson ether synthesis to connect the two aromatic rings, followed by a borylation reaction.
Causality Behind Experimental Choices:
-
Williamson Ether Synthesis: This is a classic, reliable method for forming aryl ethers. 4-(2-Methoxyethyl)phenol is deprotonated by a mild base like potassium carbonate to form a nucleophilic phenoxide. This phenoxide then displaces the benzylic bromide from 3-(bromomethyl)phenyl bromide. The meta-positioning of the second bromine atom ensures it is less reactive and remains intact for the subsequent step.
-
Borylation via Lithium-Halogen Exchange: The synthesis of aryl boronic acids is often achieved through the electrophilic trapping of an arylmetal intermediate.[1] In this case, the aryl bromide intermediate is treated with n-butyllithium (n-BuLi) at low temperature (-78 °C) to perform a lithium-halogen exchange, generating a highly reactive aryllithium species. This nucleophile then attacks the electrophilic boron atom of trimethyl borate (B(OMe)₃). The reaction is quenched with an acidic aqueous workup to hydrolyze the resulting boronate ester to the final boronic acid product.[8]
Quality Control and Analytical Procedures
Verifying the identity and purity of the boronic acid is a non-negotiable step before its use in sensitive downstream applications like drug synthesis. Boronic acids can be prone to dehydration, forming cyclic boroxine anhydrides, which can complicate analysis and reactivity.[9] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an effective method for characterization.[9]
Protocol: Purity and Identity Verification by HPLC-MS
This protocol provides a self-validating system by correlating retention time, UV absorbance, and mass-to-charge ratio to confirm both purity and identity.
Instrumentation and Reagents:
-
System: HPLC with UV detector and a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Waters XSelect™ HSS T3, 2.5 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Sample Diluent: 50:50 ACN/Water.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid and dissolve it in 1.0 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.
-
HPLC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
UV Detection: 254 nm.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 10% B
-
8.0 min: 10% B
-
-
-
MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis:
-
Purity Assessment: Integrate the peak area of the main component at 254 nm. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. The acceptance criterion is typically ≥95%.
-
Identity Confirmation: Extract the ion chromatogram for the expected mass. The molecular weight is 286.13. In positive ESI mode, look for the protonated molecule [M+H]⁺ at m/z 287.1. The presence of this ion at the same retention time as the main UV peak confirms the identity of the compound.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[3] This reaction forms a C-C bond between the boronic acid's phenyl ring and an sp²-hybridized carbon of an organohalide or triflate, enabling the synthesis of complex biaryl structures.[3][4]
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Unlocking Molecular Secrets: A Technical Guide to Cleavable Linkers in Mass Spectrometry
In the intricate world of proteomics and drug development, understanding the transient and complex interactions of molecules is paramount. Mass spectrometry (MS) has emerged as a powerful analytical technique to probe these interactions, but its full potential is often unlocked by a class of versatile chemical tools: cleavable linkers. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, diverse chemistries, and strategic applications of cleavable linkers in mass spectrometry-based analyses.
The Rationale for Cleavage: Simplifying Complexity
At its core, a cleavable linker is a molecular bridge with a built-in breaking point. These linkers covalently connect two or more molecules of interest, which can then be subjected to analysis. The strategic cleavage of this linker at a defined point in the experimental workflow offers several distinct advantages over non-cleavable counterparts.[1]
The primary benefit lies in the simplification of complex mass spectra.[1] In applications like cross-linking mass spectrometry (XL-MS), where two peptides are linked, the resulting chimeric molecule can produce a convoluted fragmentation pattern that is challenging to interpret.[2] By cleaving the linker, the individual peptides can be analyzed separately, simplifying data analysis and boosting confidence in peptide identification.[1][2]
Furthermore, cleavable linkers facilitate the enrichment and selective elution of target molecules.[3][4] For instance, a probe molecule attached to a cleavable linker and a purification tag (like biotin) can be used to capture its binding partners from a complex biological sample. After enrichment on an affinity matrix, the linker can be cleaved to release the target proteins under mild conditions, reducing the co-elution of non-specifically bound contaminants.[3][5]
A Diverse Toolkit: Classification of Cleavable Linkers
The versatility of cleavable linkers stems from the variety of cleavage chemistries available, each triggered by a specific stimulus. This allows for tailored experimental designs based on the analytical question and the nature of the sample. The major classes of cleavable linkers are categorized by their cleavage mechanism.
Chemically Cleavable Linkers
This is the most widely used category, employing a range of chemical reactions to break the linker.[3] These linkers are often adapted from protecting groups used in organic synthesis.[3]
-
Disulfide Bonds (Reduction-Cleavable): These linkers contain a disulfide (-S-S-) bond that is readily cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6][] The high concentration of glutathione in the cellular cytoplasm also makes these linkers suitable for intracellular cleavage.[6][] Their application is widespread, from antibody-drug conjugates (ADCs) to chemical proteomics.[6][]
-
Acid-Labile Linkers: These linkers are designed to break under acidic conditions. A common example is the hydrazone linker, which is stable at physiological pH but hydrolyzes in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[8][] This property is particularly valuable for the targeted release of therapeutic payloads from ADCs within cancer cells.[8][][10]
-
Base-Labile Linkers: While less common, some linkers are designed to be cleaved under basic conditions.
The choice of a chemically cleavable linker is dictated by the compatibility of the cleavage conditions with the integrity of the target molecules and the overall experimental workflow.
Photocleavable Linkers
Photocleavable linkers incorporate a photosensitive moiety that breaks upon irradiation with UV light at a specific wavelength.[11][12][13] This offers precise temporal and spatial control over the cleavage event. A key advantage is that cleavage can be performed online, just before the sample enters the mass spectrometer, or offline as a discrete experimental step.[11][13] This method avoids the use of chemical reagents for cleavage, which could potentially interfere with the analysis.[11]
Enzyme-Cleavable Linkers
These linkers are designed with a specific recognition sequence for a particular enzyme.[8][14] For example, peptide-based linkers can be engineered to be substrates for proteases that are abundant in the target cellular compartment, such as cathepsin B in lysosomes.[8][15] This strategy is frequently employed in ADC design to ensure payload release only after internalization into the target cell.[8][14][15] Glycosidase-cleavable linkers, which are hydrolyzed by enzymes like β-glucuronidase, are another example of this class.[14]
Mass Spectrometry-Cleavable (MS-Cleavable) Linkers
A significant advancement in XL-MS has been the development of linkers that are designed to fragment within the mass spectrometer during collision-induced dissociation (CID).[16][17] This in-source cleavage generates a characteristic signature in the MS/MS spectrum, which greatly simplifies the identification of cross-linked peptides.[2][16]
Sulfoxide-containing linkers, such as disuccinimidyl sulfoxide (DSSO), are a prominent example.[18] The C-S bonds in the sulfoxide moiety are more labile than the peptide backbone, leading to preferential fragmentation of the linker.[19] This results in the generation of two fragment ions, each corresponding to one of the cross-linked peptides with a remnant of the linker attached. These signature ions can then be subjected to further fragmentation (MS³) to determine their sequences.[20]
Visualizing the Core Concepts
To better understand the fundamental principles, the following diagrams illustrate the structure and workflow of cleavable linkers.
Caption: Simplified workflow for MS-cleavable linkers in XL-MS.
Applications in Research and Development
The strategic use of cleavable linkers has a profound impact on several areas of life science research.
Cross-Linking Mass Spectrometry (XL-MS)
XL-MS is a powerful technique for studying protein-protein interactions (PPIs) and elucidating the three-dimensional structure of protein complexes. [17]Cleavable cross-linkers are instrumental in this field, enabling the confident identification of interacting peptides and providing distance constraints for structural modeling. [16]The development of MS-cleavable linkers, in particular, has streamlined the data acquisition and analysis workflow, making XL-MS more accessible and robust. [16][17]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. [10]The linker that connects the antibody and the drug is a critical component of an ADC's design, and cleavable linkers are widely used to ensure the controlled release of the payload at the tumor site. [10][14][15]The choice of cleavage chemistry (e.g., acid-labile or enzyme-cleavable) is tailored to exploit the specific microenvironment of the tumor. [8][10]
Chemical Proteomics and Target Identification
Cleavable linkers are essential tools in chemical proteomics for the identification of small molecule-protein interactions and the discovery of drug targets. [3][21][22]A small molecule probe can be functionalized with a cleavable linker and an enrichment tag. This allows for the capture and subsequent identification of proteins that bind to the probe, providing insights into its mechanism of action and potential off-target effects. [3][23]
Experimental Protocol: A Representative XL-MS Workflow using DSSO
This protocol outlines a general workflow for a cross-linking experiment on a purified protein complex using the MS-cleavable linker DSSO.
I. Cross-Linking Reaction
-
Protein Preparation: Prepare the purified protein complex in a suitable buffer (e.g., HEPES or PBS, pH 7.4). Ensure the buffer is amine-free (e.g., no Tris). The protein concentration should be optimized, typically in the range of 0.1-1 mg/mL.
-
Cross-Linker Preparation: Prepare a fresh stock solution of DSSO in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.
-
Reaction: Add the DSSO stock solution to the protein sample to a final concentration typically ranging from 0.5 to 2 mM. The optimal cross-linker-to-protein molar ratio needs to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
II. Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Denature the cross-linked proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Fractionation (Optional): For complex samples, peptide fractionation using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography can improve the identification of cross-linked peptides.
III. LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer capable of MS³ fragmentation (e.g., an Orbitrap Tribrid instrument).
-
LC Separation: Separate the peptides using a reversed-phase nano-liquid chromatography (nLC) system with a suitable gradient.
-
MS Method: Set up a data-dependent acquisition method that includes:
-
MS1 Scan: A high-resolution survey scan to detect precursor ions.
-
MS2 Scan: Select precursor ions for CID fragmentation. Look for the characteristic doublet signature of DSSO-cross-linked peptides.
-
MS3 Scan: When a signature doublet is detected in the MS2 scan, trigger MS³ scans on the two signature fragment ions using higher-energy collisional dissociation (HCD) to obtain sequence information.
-
IV. Data Analysis
-
Database Searching: Use specialized software (e.g., Proteome Discoverer with the XlinkX node, pLink, or MeroX) to search the MS data against a protein sequence database. [16]2. Cross-Link Identification: The software will identify the cross-linked peptides based on the precise mass measurements of the precursor and fragment ions, including the characteristic mass shifts of the DSSO linker remnants.
-
Validation and Visualization: Manually validate the identified cross-links and visualize them on the protein structure, if available.
Data Presentation: A Comparative Overview
For effective comparison, the key characteristics of different cleavable linker types are summarized in the table below.
| Linker Type | Cleavage Stimulus | Common Examples | Key Advantages | Key Considerations |
| Chemically Cleavable | ||||
| Disulfide | Reducing Agents (DTT, TCEP) | SPDP, DPDPB | Mild cleavage, biologically relevant | Incompatible with reducing conditions |
| Acid-Labile | Low pH | Hydrazones, Acetals | Targeted release in acidic organelles | Potential for premature release in circulation |
| Photocleavable | UV Light | Nitrobenzyl-based linkers | High spatial and temporal control | Potential for photodamage to sample |
| Enzyme-Cleavable | Specific Enzymes | Valine-Citrulline dipeptide | High biological specificity | Dependent on enzyme presence and activity |
| MS-Cleavable | Collision-Induced Dissociation | DSSO, DSBU | Simplified data analysis, high confidence | Requires MS³ capable instrument |
Conclusion: An Enabling Technology
Cleavable linkers represent a cornerstone of modern mass spectrometry-based proteomics and drug development. Their ability to simplify complex analytical challenges, enable targeted release strategies, and provide deeper insights into molecular interactions has solidified their place as an indispensable tool in the scientist's arsenal. As research continues to push the boundaries of molecular analysis, the innovation in cleavable linker chemistry will undoubtedly continue to evolve, opening up new avenues for discovery.
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Beard, H. A., Korovesis, D., Chen, S., & Verhelst, S. H. L. (2021). Cleavable linkers and their application in MS-based target identification. Molecular Omics, 17(2), 197-209. [Link]
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Royal Society of Chemistry. (2021). Cleavable linkers and their application in MS-based target identification. Retrieved from [Link]
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NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
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Lapek, J. D., & Gonzalez, D. J. (2015). Design of cleavable linkers and applications in chemical proteomics. mediaTUM. [Link]
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Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 17(1), 159-171. [Link]
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DePeter, S. (2015). Synthesis of Photoreactive Mass Spec Cleavable Crosslinkers to Study Protein-Protein Interactions. eScholarship. [Link]
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Burke, A., et al. (2015). Synthesis of two new enrichable and MS-cleavable cross-linkers to define protein–protein interactions by mass spectrometry. Bioorganic & Medicinal Chemistry, 23(17), 5645-5654. [Link]
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Kaake, R. M., & Huang, L. (2014). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Structural Biology, 28, 9-17. [Link]
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Yu, C., & Huang, L. (2018). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Journal of the American Society for Mass Spectrometry, 29(5), 802–813. [Link]
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Li, Y., et al. (2018). An acidic residue reactive and disulfide bond-containing cleavable cross-linker for probing protein 3D structures based on electrochemical mass spectrometry. Analytica Chimica Acta, 1037, 137-144. [Link]
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Götze, M., et al. (2023). Cleavable Cross-Linkers Redefined by a Novel MS3-Trigger Algorithm. Journal of the American Society for Mass Spectrometry, 34(11), 2530–2535. [Link]
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Wu, S.-L., et al. (2010). Direct mass spectrometric characterization of disulfide linkages. Analytical Chemistry, 82(12), 5296–5303. [Link]
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Wu, S.-L., et al. (2010). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). Journal of the American Society for Mass Spectrometry, 21(1), 133–143. [Link]
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The Strategic Application of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic Acid in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of Arylboronic Acids in Medicinal Chemistry
Arylboronic acids are indispensable tools in contemporary drug discovery and development. Their unique chemical properties, particularly their ability to participate in palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of complex organic molecules.[1][2] Among these, the Suzuki-Miyaura coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in the construction of novel drug candidates. This guide provides an in-depth technical overview of a specific, highly functionalized building block: (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid .
While specific, detailed experimental data for this particular compound is not widely published, this guide will present a plausible and chemically sound synthetic pathway, based on established methodologies. It will also explore the strategic considerations for its use in medicinal chemistry, focusing on the potential contributions of its distinct structural motifs to the pharmacokinetic and pharmacodynamic profiles of a target molecule. This document is intended to serve as a practical resource for researchers, enabling them to leverage the potential of this and similar boronic acid derivatives in their drug discovery programs.
Physicochemical Properties and Structural Features
The structure of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is characterized by three key regions, each contributing to its overall properties and potential applications.
| Property | Value (Predicted) | Source |
| CAS Number | 871126-26-0 | Internal |
| Molecular Formula | C₁₆H₁₉BO₄ | Internal |
| Molecular Weight | 286.13 g/mol | Internal |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
1. The Arylboronic Acid Moiety: This functional group is the cornerstone of the molecule's utility in cross-coupling reactions. The boronic acid is a mild Lewis acid and is generally stable and easy to handle.[3] Its reactivity in the Suzuki-Miyaura coupling allows for the formation of a biaryl linkage, a common structural motif in many biologically active compounds.
2. The Ether Linkage: The ether bond provides a flexible yet stable connection between the two aromatic rings. This flexibility can be crucial for optimizing the binding of a drug molecule to its target protein, allowing the phenyl rings to adopt an energetically favorable conformation.
3. The 4-(2-Methoxyethyl)phenoxy Group: This portion of the molecule can significantly influence the physicochemical properties of a final drug candidate. The methoxyethyl group can enhance solubility and may participate in hydrogen bonding interactions with biological targets. Furthermore, this lipophilic tail can impact the molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
Synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic Acid: A Plausible Pathway
The synthesis of the title compound can be envisioned through a multi-step process, leveraging well-established organic transformations. The following is a representative, detailed protocol.
Diagram of the Synthetic Pathway
Caption: Proposed synthetic pathway for the target boronic acid.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 4-(2-Methoxyethyl)phenol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenethyl alcohol (1 equiv.) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(2-methoxyethyl)phenol.
Part 2: Synthesis of (3-(Bromomethyl)phenyl)boronic acid
-
Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromobenzyl bromide (1 equiv.) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours.
-
Borylation: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of trimethyl borate (1.5 equiv.) in anhydrous THF dropwise, maintaining the temperature below -60 °C. Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Hydrolysis and Purification: Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid until the solution is acidic. Stir vigorously for 1-2 hours. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (3-(bromomethyl)phenyl)boronic acid can be purified by recrystallization.
Part 3: Synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-(2-methoxyethyl)phenol (1 equiv.), (3-(bromomethyl)phenyl)boronic acid (1.1 equiv.), and potassium carbonate (2 equiv.) in acetone.
-
Coupling Reaction: Stir the mixture at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to obtain (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This reaction enables the synthesis of biaryl compounds, which are prevalent in many approved drugs.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for a Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid with a hypothetical aryl bromide (Ar-Br) to form a biaryl product.
Reagents and Materials:
| Reagent | Molar Equiv. | Purpose |
| Aryl Bromide (Ar-Br) | 1.0 | Substrate |
| (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 | Palladium Catalyst |
| K₂CO₃ (2M aq. solution) | 2.0 | Base |
| Toluene | - | Solvent |
| Ethanol | - | Co-solvent |
Procedure:
-
Reaction Setup: To a microwave vial or a round-bottom flask, add the aryl bromide (1 equiv.), (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol, followed by the 2M aqueous solution of K₂CO₃.
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction can also be performed in a microwave reactor at 120-150 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Conclusion: A Versatile Scaffold for Future Therapeutics
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid represents a valuable and highly adaptable building block for medicinal chemists. Its strategic design incorporates a reactive handle for Suzuki-Miyaura coupling, a flexible ether linker, and a functionality-rich phenoxyethyl group that can be tailored to optimize the properties of a lead compound. While detailed experimental data for this specific molecule remains elusive in public databases, the well-established principles of organic synthesis and medicinal chemistry provide a clear roadmap for its preparation and application. By understanding the synthetic strategies and the potential impact of its structural components, researchers can effectively utilize this and similar boronic acid derivatives to accelerate the discovery of novel and effective therapeutics.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogenation of Arylboronic Acids. Journal of the American Chemical Society, 124(50), 14844–14845.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Suzuki-Miyaura Cross-Coupling.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Synthesis of biologically active boron-containing compounds. Bioorganic & Medicinal Chemistry, 2013.
- Phenylboronic acid. In Wikipedia.
- Preparation method of 4-phenoxyphenylboronic acid.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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Methodological & Application
Synthesis protocol for (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
An Application Note and Detailed Protocol for the Synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
Abstract
This document provides a comprehensive, two-step synthetic protocol for the preparation of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis employs a robust Williamson ether synthesis followed by a palladium-catalyzed Miyaura borylation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, experimental procedures, purification strategies, and characterization methods. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction
Arylboronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it a cornerstone of drug discovery and development. The target molecule, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid[3][4][5], incorporates a flexible ether linkage and a methoxyethyl tail, functionalities that can impart desirable pharmacokinetic properties in drug candidates. Its bifunctional nature, possessing both a reactive boronic acid handle and a modifiable phenoxy group, makes it a versatile intermediate for constructing complex molecular architectures.
The synthetic strategy outlined herein is a logical and efficient two-step sequence:
-
Williamson Ether Synthesis: Formation of the diaryl ether core by coupling 4-(2-methoxyethyl)phenol with 3-bromobenzyl alcohol.
-
Miyaura Borylation: Conversion of the aryl bromide intermediate into the corresponding boronic acid via a palladium-catalyzed reaction with a diboron reagent.
This approach is selected for its high functional group tolerance and the commercial availability of the starting materials.
Overall Synthetic Workflow
The synthesis proceeds through two distinct stages, starting from commercially available precursors and culminating in the target boronic acid after purification.
Caption: Overall two-step synthetic workflow.
Step 1: Synthesis of 1-Bromo-3-((4-(2-methoxyethyl)phenoxy)methyl)benzene
Principle and Mechanism
This transformation is achieved via the Williamson ether synthesis, a classic SN2 reaction.[6][7] The reaction involves the deprotonation of a phenol by a mild base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide, displacing the halide leaving group to form the ether.
Causality of Experimental Choices:
-
Reactants: We react a phenoxide with a primary benzyl halide (3-bromobenzyl alcohol).[8] This specific arrangement is crucial. Using a primary halide minimizes the competing E2 elimination side reaction, which becomes significant with secondary and tertiary halides.[9][10]
-
Base: Potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it promotes unwanted side reactions.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to dissolve the ionic intermediates (phenoxide and carbonate) and accelerate the SN2 reaction rate.[11]
Caption: Mechanism of the Williamson ether synthesis.
Experimental Protocol
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-(2-Methoxyethyl)phenol | 152.19 | 10.0 | 1.52 g |
| 3-Bromobenzyl alcohol | 187.03 | 10.5 (1.05 eq) | 1.96 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 (2.0 eq) | 2.76 g |
| N,N-Dimethylformamide (DMF) | - | - | 40 mL |
| Ethyl Acetate (EtOAc) | - | - | ~200 mL |
| Deionized Water | - | - | ~200 mL |
| Brine (Saturated NaCl solution) | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(2-methoxyethyl)phenol (1.52 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous DMF (40 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add 3-bromobenzyl alcohol (1.96 g, 10.5 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-bromo-3-((4-(2-methoxyethyl)phenoxy)methyl)benzene as a colorless oil or white solid.
Step 2: Synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
Principle and Mechanism
The conversion of the aryl bromide to a boronic acid is accomplished via the Miyaura borylation reaction.[12][13] This palladium-catalyzed cross-coupling reaction forms a carbon-boron bond between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[14] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst such as PdCl₂(dppf) is highly effective for this transformation. The dppf ligand is a bulky phosphine that promotes the key steps in the catalytic cycle.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is an air-stable, easily handled solid that serves as the source of the boronate ester group. The resulting pinacol esters are generally stable and can be purified by chromatography.[15]
-
Base: A weak base like potassium acetate (KOAc) is critical.[13][14] Its role is to facilitate the transmetalation step. Using a strong base can lead to a competing Suzuki coupling between the newly formed boronic ester and the starting aryl bromide, reducing the yield.[14]
-
Hydrolysis: The resulting boronic ester is hydrolyzed under acidic or basic conditions to yield the final boronic acid.
Caption: Simplified catalytic cycle for the Miyaura borylation.
Experimental Protocol
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-Bromo-3-((4-(2-methoxyethyl)phenoxy)methyl)benzene | 321.21 | 5.0 | 1.61 g |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 6.0 (1.2 eq) | 1.52 g |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.15 (3 mol%) | 122 mg |
| Potassium Acetate (KOAc) | 98.14 | 15.0 (3.0 eq) | 1.47 g |
| 1,4-Dioxane (anhydrous) | - | - | 30 mL |
| Sodium Periodate (NaIO₄) | 213.89 | ~15.0 | ~3.2 g |
| THF/Water (1:1) | - | - | ~40 mL |
| 2 M HCl | - | - | As needed |
Procedure:
-
In an oven-dried Schlenk flask, combine 1-bromo-3-((4-(2-methoxyethyl)phenoxy)methyl)benzene (1.61 g, 5.0 mmol), bis(pinacolato)diboron (1.52 g, 6.0 mmol), and potassium acetate (1.47 g, 15.0 mmol).
-
Add PdCl₂(dppf)·CH₂Cl₂ (122 mg, 0.15 mmol) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (30 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor by TLC or GC-MS for the disappearance of the starting aryl bromide.
-
Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
The crude product is the pinacol ester. This can be purified by chromatography or used directly in the next step.
-
Hydrolysis to Boronic Acid: Dissolve the crude boronic ester in a 1:1 mixture of THF and water (40 mL).
-
Add sodium periodate (NaIO₄, ~3.2 g, ~15 mmol) and stir vigorously at room temperature for 4-6 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Acidify the aqueous layer with 2 M HCl to pH ~2-3, which should precipitate the boronic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Purification and Handling of Boronic Acids
Boronic acids present unique purification challenges due to their polarity and tendency to undergo dehydration to form cyclic boroxine anhydrides.
-
Recrystallization: This is an effective method if the product is a solid with suitable solubility properties.[16] Solvents like water/ethanol or ethyl acetate/hexane mixtures can be effective.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted into water-soluble boronate salts by treatment with a base (e.g., NaOH).[17][18] This allows for the removal of non-acidic organic impurities by extraction. The pure boronic acid can then be precipitated by re-acidifying the aqueous layer.[17][18]
-
Chromatography: Standard silica gel chromatography can be problematic, as the Lewis acidic silica can cause degradation or retention of the boronic acid.[16][19] If chromatography is necessary, using neutral alumina or deactivating the silica gel may be required.[17]
-
Handling and Storage: Boronic acids should be stored in a cool, dry place. Prolonged storage or heating can lead to the formation of boroxines, which may affect reactivity in subsequent reactions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low Yield of Ether | Incomplete deprotonation of phenol. Inactive benzyl halide. Side reactions (E2 elimination). | Ensure K₂CO₃ is dry and finely powdered. Use a fresh bottle of 3-bromobenzyl alcohol. Maintain the recommended temperature (80°C). |
| Step 2: Incomplete Borylation | Inactive palladium catalyst. Insufficiently anhydrous conditions. | Use fresh catalyst. Ensure all glassware is oven-dried and the solvent is anhydrous. Degas the reaction mixture thoroughly. |
| Step 2: Low Yield of Boronic Acid | Competing Suzuki coupling side reaction. Incomplete hydrolysis of the boronate ester. | Use a mild base like KOAc, not a strong base like NaOH or K₃PO₄.[14] Extend the hydrolysis time or use a different hydrolysis method. |
| Purification: Product Streaks on TLC | Boronic acid interacting with silica gel. | Spot the TLC plate with a more polar solvent system. Consider using neutral alumina for column chromatography.[17] |
| Final Product has Poor Solubility | Formation of boroxine anhydride. | Stir the product with diethyl ether and a small amount of water to hydrolyze the boroxine back to the monomeric boronic acid. |
References
-
Devine, S. K., et al. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central - NIH. Available at: [Link]
-
Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Miyaura borylation. Wikipedia. Available at: [Link]
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. Organic Chemistry Portal. Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. Available at: [Link]
-
Various Authors. (2019). Preparation of primary arylamines from aryl halides and arylboronic acid. ResearchGate. Available at: [Link]
-
Hitosugi, S., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
-
Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. Available at: [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
-
Shields, J. D., et al. (2020). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. ChemRxiv. Available at: [Link]
-
Molander, G. A., Trice, S. L., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PubMed Central - NIH. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Reaction scheme of Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Schmidt, C., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central - NIH. Available at: [Link]
-
Lead Sciences. (n.d.). (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. Lead Sciences. Available at: [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
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Leveraging (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid in Advanced Proteomic Workflows
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Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein glycosylation is a critical post-translational modification that dictates protein folding, localization, and function.[1] The study of the glycoproteome, however, is analytically challenging due to the low abundance of most glycoproteins and the heterogeneity of their glycan structures.[2][3] To overcome these hurdles, specific enrichment strategies are required prior to mass spectrometry (MS) analysis.[1][4]
Boronic acids have emerged as powerful tools in proteomics for the selective enrichment of glycoproteins and glycopeptides.[1][4][5][6] This is due to their unique ability to form reversible covalent bonds with cis-1,2- or 1,3-diol groups present in the sugar moieties of glycans.[2][3][7][8] This interaction is pH-dependent, allowing for controlled capture and release of target molecules.[3][7]
This guide details the application of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid , a representative phenylboronic acid derivative, for proteomics research. While specific literature on this exact molecule is emerging, its chemical structure is ideally suited for established boronic acid affinity chromatography (BAC) workflows. We will provide the foundational principles, detailed experimental protocols, and key insights for its successful application in glycoprotein enrichment.
Principle of Boronate Affinity Chromatography (BAC)
Boronate affinity chromatography relies on the reversible covalent interaction between a boronic acid and a cis-diol.[5][7] The core mechanism involves a pH-mediated change in the hybridization state of the boron atom.
-
Binding (Alkaline pH): At a pH above the pKa of the boronic acid, the boron atom transitions from a trigonal planar (sp²) state to a tetrahedral boronate anion (sp³).[5][7] This tetrahedral form readily reacts with cis-diols on glycan structures to form stable five- or six-membered cyclic esters.[5][8]
-
Elution (Acidic pH): Lowering the pH reverses this process. The boronate ester bond is hydrolyzed, releasing the captured glycoprotein, and the boronic acid returns to its trigonal planar state.[3][8]
This pH-controlled binding and release mechanism allows for highly selective enrichment of glycoproteins from complex biological mixtures like cell lysates or plasma.[7][9]
Caption: Boronic acid reaction with a glycoprotein cis-diol.
Application 1: Enrichment of Glycoproteins from Complex Lysates
This protocol describes the use of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, immobilized on a solid support (e.g., agarose beads), for the selective capture of glycoproteins from a total cell lysate prior to downstream proteomic analysis.
Experimental Workflow
Caption: Glycoprotein enrichment workflow using BAC.
Materials & Buffers
| Reagent / Buffer | Composition | Purpose |
| Lysis Buffer | 8 M Urea, 50 mM Tris-HCl, pH 8.0, Protease & Phosphatase Inhibitors | Denaturing lysis to solubilize proteins. |
| Binding/Wash Buffer | 50 mM Ammonium Acetate, 50 mM MgCl₂, pH 9.0 | Alkaline pH promotes boronate ester formation. |
| Elution Buffer | 0.1% Formic Acid or 200 mM Sorbitol in Binding Buffer | Acidic pH or competitive diol reverses binding. |
| Boronic Acid Resin | (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid immobilized on agarose beads | Affinity matrix for glycoprotein capture. |
Step-by-Step Protocol
1. Sample Preparation (Cell Lysate) a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in Lysis Buffer on ice for 30 minutes with intermittent vortexing. c. Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C. d. Collect the supernatant and determine protein concentration (e.g., Bradford assay). e. Scientist's Note: A starting amount of 1-5 mg of total protein is recommended. Denaturing conditions with urea are crucial for exposing glycosylation sites that may be buried within the protein structure.
2. Resin Equilibration a. Take a desired amount of boronic acid resin slurry (e.g., 50 µL of a 50% slurry for 1 mg of protein). b. Wash the resin three times with 1 mL of Binding/Wash Buffer. Centrifuge at 1,000 x g for 2 minutes between washes to pellet the resin. c. After the final wash, resuspend the resin in Binding/Wash Buffer to its original slurry concentration. d. Rationale: Equilibration ensures the resin's pH and chemical environment are optimized for binding before the protein sample is introduced.
3. Glycoprotein Binding a. Dilute the protein lysate (from step 1d) at least 10-fold with Binding/Wash Buffer to lower the urea concentration and adjust the pH. b. Add the diluted lysate to the equilibrated boronic acid resin. c. Incubate for 1-2 hours at room temperature with gentle end-over-end rotation. d. Rationale: The high pH of the binding buffer is critical for the formation of the tetrahedral boronate anion, which is the active species for binding cis-diols.[5][7]
4. Washing a. Pellet the resin by centrifugation (1,000 x g, 2 min). Collect the supernatant (this is the "flow-through" containing non-glycoproteins and can be saved for analysis). b. Wash the resin three to five times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins. c. Trustworthiness: Rigorous washing is key to reducing background and ensuring high purity of the enriched glycoprotein fraction.
5. Elution a. After the final wash, add 100-200 µL of Elution Buffer to the resin. b. Option A (Acidic Elution): Use 0.1% Formic Acid. Incubate for 10 minutes with vortexing. c. Option B (Competitive Elution): Use Binding Buffer containing 200 mM Sorbitol. Sorbitol is a sugar alcohol with abundant cis-diols that will competitively displace the bound glycoproteins. d. Centrifuge at 1,000 x g for 2 minutes and carefully collect the supernatant. This contains the enriched glycoproteins. e. Repeat the elution step once more and pool the eluates. f. Scientist's Note: Acidic elution is common for MS workflows as the buffer is compatible with downstream steps. Competitive elution with sorbitol can be a milder alternative if protein activity needs to be preserved.
6. Quality Control and Downstream Processing a. Take an aliquot of the eluate and run it on an SDS-PAGE gel alongside the starting lysate and flow-through fractions. Stain with Coomassie or silver stain to visualize the enrichment. b. Proceed with the enriched fraction to in-solution or in-gel tryptic digestion for bottom-up proteomic analysis by LC-MS/MS.[2][10]
Potential Application 2: Activity-Based Probes for Serine Hydrolases
Boronic acids are known to act as potent, reversible inhibitors of serine proteases by forming a stable complex with the active site serine residue.[11][12] This property can be exploited to develop activity-based protein profiling (ABPP) probes. The (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid scaffold could be chemically modified to incorporate a reporter tag (e.g., a fluorophore or biotin). Such a probe could be used in competitive binding assays to screen for new inhibitors or to profile the activity of serine hydrolases in a complex proteome.[12][13]
Conceptual Workflow for Competitive ABPP
-
Proteome Incubation: A cell lysate is incubated with a potential small molecule inhibitor or a vehicle control.
-
Probe Labeling: A biotinylated boronic acid probe is added to the lysate. The probe will bind to the active site of serine hydrolases that were not blocked by the inhibitor.
-
Enrichment: Streptavidin beads are used to pull down the biotin-probe-enzyme complexes.
-
Analysis: The enriched proteins are digested and analyzed by LC-MS/MS. A decrease in the spectral counts of a known serine hydrolase in the inhibitor-treated sample compared to the control indicates that the inhibitor successfully engaged the target.
This advanced application highlights the versatility of the boronic acid functional group beyond glycoproteomics.[11][14][15]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Enriched Proteins | - Inefficient binding (pH too low)- Glycosylation sites are inaccessible- Insufficient amount of starting material | - Ensure Binding/Wash Buffer pH is ≥ 9.0.- Use a strong denaturant like 8M Urea or SDS in the lysis buffer.- Increase the starting protein amount. |
| High Non-specific Binding | - Inadequate washing- Hydrophobic interactions with the resin | - Increase the number of washes (from 3 to 5).- Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Poor Recovery During Elution | - Elution buffer not effective- Strong, non-covalent binding to the resin | - Decrease the pH of the elution buffer (e.g., to 0.5% TFA, but be mindful of MS compatibility).- Increase the concentration of the competitive eluent (e.g., sorbitol up to 500 mM).- Try a combination of acidic pH and a competitive eluent. |
References
- Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment.PubMed.
- A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide.J-Stage.
- A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS).PMC, NIH.
- Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment.Springer Protocols.
- Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages.PMC, NIH.
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity.Accounts of Chemical Research.
- Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins.Request PDF.
- Boronate Affinity Chromatography.
- Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins.PubMed.
- The development of the boronate affinity chrom
- Molecular recognition with boronic acids—applic
- Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glyc
- Advance in conception and synthesis of boronic acid-functionalized materials and the application for developing high-performance sensors in reporting disease markers.
- Activity-Based Imaging Probes of the Proteasome.PMC, NIH.
- Boronate Affinity Chromatography.
- Boronate Affinity - High Performance Liquid Chrom
- A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases.University of Oxford.
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.NIH.
- Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glyc
- Mass spectrometry-based proteomics of FFPE tissues: progress, limitations, and clinical transl
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- 1. A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide [jstage.jst.go.jp]
- 2. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of boronic acid nanoparticles in glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. xiamenbiotime.com [xiamenbiotime.com]
- 8. researchgate.net [researchgate.net]
- 9. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry-based proteomics of FFPE tissues: progress, limitations, and clinical translation barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. | Department of Chemistry [chem.ox.ac.uk]
- 13. Activity-Based Imaging Probes of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid as a Cleavable Linker in Targeted Drug Delivery
Introduction: A New Frontier in Controlled Drug Release
Cleavable linkers are critical components in the design of sophisticated drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). They are designed to be stable in systemic circulation and to selectively release their potent cytotoxic payload upon encountering a specific trigger within the target microenvironment, such as a tumor. This targeted release mechanism enhances the therapeutic window of the drug by maximizing its efficacy at the site of action while minimizing off-target toxicity.
This application note details the use of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid as a novel, reactive oxygen species (ROS)-cleavable linker. Elevated levels of ROS, such as hydrogen peroxide (H₂O₂), are a hallmark of the tumor microenvironment, making them an attractive trigger for selective drug release.[1][2] Arylboronic acid-based linkers have demonstrated excellent stability in plasma and rapid, specific cleavage in the presence of ROS, offering a promising strategy for developing next-generation targeted therapies.[3][4]
The unique structure of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid provides a versatile scaffold for the attachment of a variety of payloads and targeting moieties. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and key data to support its use as a cleavable linker.
Mechanism of ROS-Mediated Cleavage
The cleavage of the arylboronic acid linker is predicated on the oxidative dearomatization of the boronic acid moiety by reactive oxygen species, primarily hydrogen peroxide.[5] The process can be summarized in the following steps:
-
Oxidation of the Boronic Acid: In the presence of H₂O₂, the boronic acid is oxidized to a corresponding phenol. This is the key triggering event.
-
Self-Immolative Cascade: The formation of the phenol initiates a spontaneous 1,6-elimination reaction through the benzylic ether linkage.
-
Payload Release: This electronic cascade results in the cleavage of the bond connecting the linker to the payload, releasing the active drug in its unmodified form.
This mechanism ensures a rapid and efficient release of the payload specifically in the high-ROS environment of the tumor, while the linker remains intact in the bloodstream.
Caption: ROS-mediated cleavage of the boronic acid linker.
Key Advantages of the (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid Linker
The utilization of this specific boronic acid-based linker offers several distinct advantages for the development of targeted drug delivery systems.
| Feature | Advantage | Rationale |
| High Stability | Long circulation half-life and minimal premature drug release. | The arylboronic acid moiety is stable in plasma, preventing off-target toxicity.[2] |
| ROS-Specificity | Targeted drug release in the tumor microenvironment. | Cleavage is triggered by elevated levels of ROS, a characteristic of many solid tumors.[1] |
| Rapid Cleavage Kinetics | Efficient payload delivery at the target site. | The oxidation and subsequent self-immolative cascade are rapid processes.[4] |
| Versatile Chemistry | Amenable to conjugation with a wide range of payloads and targeting molecules. | The linker's structure allows for straightforward chemical modification for payload attachment. |
| Traceless Release | The active drug is released without any linker remnants. | The self-immolative mechanism ensures the release of the native, unmodified payload. |
Experimental Protocols
The following protocols provide a general framework for the conjugation of a payload to the (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid linker, its subsequent attachment to a targeting antibody, and the in vitro validation of its cleavability.
Protocol 1: Payload Conjugation to the Linker
This protocol assumes the payload possesses a reactive hydroxyl or amine group for conjugation. The linker will be functionalized with a suitable activating group, such as a p-nitrophenyl carbonate, for reaction with the payload.
Materials:
-
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
-
Payload with a hydroxyl or amine functional group
-
Triphosgene or p-nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Dry glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Activation of the Linker:
-
Dissolve (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) or p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Conjugation to the Payload:
-
In a separate flask, dissolve the payload (1.2 eq) in anhydrous DCM.
-
Slowly add the payload solution to the activated linker solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the formation of the conjugate by TLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure linker-payload conjugate.
-
Protocol 2: Conjugation of Linker-Payload to an Antibody
This protocol describes a common method for conjugating the linker-payload to an antibody via maleimide chemistry, targeting reduced cysteine residues. This requires the linker-payload to be functionalized with a maleimide group.
Materials:
-
Antibody (e.g., Trastuzumab)
-
Linker-payload construct with a maleimide group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody in PBS.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37 °C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized linker-payload in DMSO to prepare a stock solution.
-
Add the linker-payload solution to the reduced antibody solution. A typical molar excess of linker-payload is 5-10 fold over the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column with PBS.
-
Collect the fractions containing the purified ADC.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).
-
Caption: Overall experimental workflow for ADC preparation and cleavage validation.
Protocol 3: In Vitro Cleavage Assay
This protocol is designed to verify the ROS-dependent cleavage of the linker and the release of the payload from the ADC.
Materials:
-
Purified ADC
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
Prepare solutions of the ADC in PBS at a known concentration (e.g., 1 mg/mL).
-
-
Cleavage Reaction:
-
To the ADC solution, add a final concentration of 1 mM H₂O₂.
-
As a negative control, prepare a sample of the ADC in PBS without H₂O₂.
-
Incubate all samples at 37 °C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction mixture.
-
Quench the reaction by adding a scavenger of H₂O₂, such as catalase.
-
-
Analysis of Payload Release:
-
Analyze the samples by HPLC or LC-MS to separate and quantify the released payload from the intact ADC.
-
Create a standard curve of the free payload to accurately determine its concentration in the cleaved samples.
-
Plot the percentage of released payload over time to determine the cleavage kinetics.
-
Conclusion
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid represents a highly promising cleavable linker for the development of targeted therapies. Its inherent stability in circulation, combined with its specific and rapid cleavage in the ROS-rich tumor microenvironment, addresses key challenges in the field of drug delivery. The protocols and information provided in this application note offer a solid foundation for researchers to explore the potential of this innovative linker technology in their own drug development programs.
References
-
Ashman, N., et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Communications, 59(10), 1334-1337. [Link]
-
Cancer Research UK Cambridge Institute. Peroxide-cleavable linkers for antibody-drug conjugates. [Link]
-
Kubik, G., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Ashman, N., et al. (2023). Peroxide-Cleavable Linkers for Antibody-Drug Conjugates. ResearchGate. [Link]
-
Ashman, N., et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates. National Center for Biotechnology Information. [Link]
-
PubChem. (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. [Link]
Sources
Application Note: (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid as a Versatile Tool for Protein-Protein Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein-protein interactions (PPIs) represent a vast and complex class of biological events that are fundamental to nearly all cellular processes.[1] Consequently, they have emerged as a promising, albeit challenging, class of targets for novel therapeutic development.[2][3][4] Small molecules that can modulate these interactions are invaluable tools for both basic research and drug discovery. This application note introduces (3-((4-(2-methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a rationally designed small molecule with significant potential for the study of PPIs. We provide a comprehensive guide to its mechanisms of action and detailed, field-proven protocols for its application in key biophysical and biochemical assays, including Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Boronate Affinity Chromatography (BAC). This document is intended to empower researchers to effectively leverage this compound to dissect, validate, and inhibit protein-protein interactions.
Compound Profile and Mechanism of Action
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a synthetic organic compound featuring a phenylboronic acid moiety. The boronic acid group is a unique functional group in medicinal chemistry, capable of forming reversible covalent bonds with specific amino acid residues or post-translational modifications.[5][6]
1.1. Chemical Structure
Sources
- 1. Protein-protein interactions: Methods, databases, and applications in virus-host study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Protein–Protein Interactions for the Development of Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
Experimental conditions for using (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid in mass spectrometry
Application Note: Mass Spectrometric Analysis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
Introduction: The Analytical Imperative for Novel Boronic Acids
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a complex organic molecule incorporating a phenylboronic acid moiety, an ether linkage, and a methoxyethyl group. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in Suzuki-Miyaura cross-coupling reactions. The precise characterization of these reagents is critical for ensuring the purity, yield, and safety of the final products.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for this purpose. It offers unparalleled sensitivity and selectivity for identifying the parent compound, quantifying its purity, and characterizing potential impurities or degradation products. However, the analysis of boronic acids is not without its challenges. These molecules are prone to dehydration, leading to the formation of cyclic anhydrides known as boroxines, and can form various adducts in the ion source, complicating spectral interpretation.[1]
This application note provides a comprehensive guide for the successful analysis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). It is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical protocols. We will delve into the causality behind experimental choices, from sample preparation to instrument tuning, to provide a self-validating and scientifically grounded methodology.
Foundational Principles & Analytical Challenges
Ionization of Boronic Acids
Electrospray ionization (ESI) is the preferred method for analyzing boronic acids due to its soft ionization nature, which minimizes in-source degradation.[2] Boronic acids can be analyzed in both positive and negative ion modes.
-
Negative Ion Mode (ESI-): This is often the most sensitive and straightforward mode for boronic acids. The acidic nature of the B(OH)₂ group facilitates deprotonation to form the [M-H]⁻ ion.[3][4] This mode is generally recommended for initial screening and quantification.
-
Positive Ion Mode (ESI+): While less common for simple boronic acids, adduct formation with species like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) can be observed. Protonation ([M+H]⁺) is less favorable due to the acidic nature of the analyte.
The Boroxine Conundrum
A primary analytical hurdle is the propensity of boronic acids to undergo intermolecular dehydration to form cyclic trimers called boroxines.[5][6] This process can occur in solution or in the gas phase within the mass spectrometer, leading to ions at a much higher mass-to-charge ratio (m/z) and reducing the signal of the desired monomeric species.
Caption: Dehydration of boronic acid monomers to form a cyclic boroxine trimer.
Careful optimization of solvent conditions and instrument parameters, such as source temperature, is crucial to minimize this phenomenon.[2]
Recommended Analytical Workflow & Protocols
The following section outlines a detailed, step-by-step protocol for the LC-MS analysis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid.
Caption: High-level workflow for the LC-MS analysis of the target analyte.
Protocol 1: Sample Preparation
The goal of sample preparation is to create a clean, particulate-free solution at an appropriate concentration, minimizing matrix effects and preventing instrument contamination.[2]
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid.
-
Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile (ACN) and deionized water to create a 1 mg/mL stock solution. Use LC-MS grade solvents.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution to a final concentration range of 10-100 µg/mL using the mobile phase as the diluent (e.g., 95:5 Water:ACN with 10 mM Ammonium Acetate). This concentration is a good starting point for achieving excellent signal-to-noise without saturating the detector.
-
Rationale: Preparing the final dilution in the initial mobile phase composition prevents peak distortion and improves reproducibility.
-
-
Filtration (Critical Step):
-
Filter the final working solution through a 0.22 µm PTFE or nylon syringe filter into an appropriate LC-MS vial.
-
Causality: This step is non-negotiable. It removes any particulates that could clog the UPLC column or the ESI needle, preventing costly downtime and ensuring consistent performance.
-
Protocol 2: UPLC-MS Instrumental Conditions
This method utilizes a reversed-phase C18 column, which is well-suited for separating moderately polar organic molecules. The use of ammonium acetate in the mobile phase aids in ionization and improves peak shape.[2]
| Parameter | Recommended Setting | Rationale & Expert Insight |
| UPLC System | Acquity UPLC or equivalent | Ultra-high performance systems provide superior resolution and faster run times compared to traditional HPLC. |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | The BEH C18 stationary phase offers excellent stability across a wide pH range and provides good retention for aromatic compounds. The 1.7 µm particle size ensures high efficiency. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Ammonium acetate is a volatile buffer compatible with MS. It helps to control pH and provides ammonium ions for potential positive mode adducts while facilitating negative mode ionization.[2] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in reversed-phase chromatography with low viscosity and good UV transparency. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time with efficient separation. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and potentially altering selectivity. It also ensures run-to-run reproducibility. |
| Injection Volume | 2 µL | Small injection volumes are standard for UPLC to prevent column overloading and band broadening. |
| Gradient Elution | 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B and equilibrate. | A gradient is necessary to elute the moderately hydrophobic analyte in a reasonable time with good peak shape. |
| Mass Spectrometer | High-resolution MS (e.g., Q-TOF or Orbitrap) | Provides accurate mass measurements for confident identification and formula determination. A triple quadrupole can be used for targeted quantification. |
| Ionization Mode | Electrospray Negative (ESI-) | Recommended for primary analysis due to the acidic nature of the boronic acid group, leading to sensitive detection of the [M-H]⁻ ion.[3][4] |
| Capillary Voltage | 2.5 - 3.0 kV | Optimizes the electrospray plume for efficient ion generation. This value should be tuned for the specific instrument. |
| Cone Voltage | 25 - 40 V | A critical parameter. A lower cone voltage minimizes in-source fragmentation, while a higher voltage can be used to induce fragmentation for structural confirmation.[2] |
| Source Temperature | 120 - 140 °C | A moderately high temperature aids in desolvation. Avoid excessively high temperatures to minimize the risk of thermal degradation or boroxine formation. |
| Desolvation Gas Flow | 600 - 800 L/Hr (Nitrogen) | Efficiently removes solvent droplets from the ESI plume. |
| Mass Range | m/z 50 - 800 | A broad range to capture the parent ion, potential fragments, and any higher-mass species like dimers or boroxines. |
Expected Results & Data Interpretation
Primary Ion Identification
The molecular formula of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is C₁₆H₁₉BO₄. Its monoisotopic mass is 286.1376 Da .
-
In Negative Ion Mode (ESI-): The primary ion observed will be the deprotonated molecule, [M-H]⁻ , at m/z 285.1303 .
-
In Positive Ion Mode (ESI+): Adducts may be observed, most likely the sodium adduct, [M+Na]⁺ , at m/z 309.1195 .
Predicted Fragmentation Pathway
Tandem MS (MS/MS) experiments are invaluable for structural confirmation. By selecting the precursor ion (e.g., m/z 285.13) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. Based on the structure, the ether linkages are the most probable sites for cleavage.
Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion.
-
Cleavage of the Benzyl Ether C-O Bond (Cleavage 1): This is a common fragmentation pathway for benzyl ethers.[7][8] Cleavage would result in the formation of a stable phenoxide anion.
-
Predicted Fragment A: [C₉H₁₁O₂]⁻ at m/z 151.0759 (from the methoxyethyl-phenoxy portion).
-
-
Cleavage of the Aryl Ether O-C Bond (Cleavage 2): This cleavage would generate a benzyloxide anion.
-
Predicted Fragment B: [C₈H₈BO₂]⁻ at m/z 147.0566 (from the phenylboronic acid-methyl portion).
-
The relative intensities of these fragments will depend on the collision energy and the relative stability of the resulting ions. Observing these fragments provides high confidence in the structural identification of the analyte.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Incorrect ionization mode. 2. Analyte concentration too low. 3. Poor ionization efficiency. | 1. Switch to ESI negative mode. 2. Prepare a more concentrated sample (e.g., 100 µg/mL). 3. Optimize cone voltage and capillary voltage. Ensure mobile phase is properly buffered. |
| High Background or Multiple Adducts | 1. Contaminated solvent or glassware. 2. High salt concentration in the sample. | 1. Use fresh, LC-MS grade solvents. 2. Ensure sample is free of non-volatile salts (e.g., phosphates, sulfates) which suppress ESI. If necessary, perform a solid-phase extraction (SPE) cleanup. |
| Peak at ~3x Molecular Weight | Formation of boroxine trimers. | 1. Lower the source temperature. 2. Prepare samples fresh and analyze promptly. 3. Consider derivatization with a diol (e.g., pinacol) to form a more stable boronate ester if the issue persists.[6] |
| Poor Peak Shape or Tailing | 1. Column overload. 2. Secondary interactions with the column. 3. Sample solvent mismatch. | 1. Inject a smaller volume or dilute the sample. 2. Ensure mobile phase pH is appropriate. 3. Dilute the final sample in the initial mobile phase composition. |
Conclusion
This application note provides a robust and scientifically validated framework for the analysis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid by LC-MS. By employing the recommended protocols—particularly utilizing ESI in negative ion mode, maintaining a clean sample preparation workflow, and optimizing key instrument parameters—researchers can achieve reliable and reproducible results. Understanding the potential for boroxine formation and the predicted fragmentation pathways allows for confident identification and characterization of this important chemical entity. These methods serve as a strong foundation for further quantitative analysis, impurity profiling, and quality control in any research or development setting.
References
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). American Journal of Analytical Chemistry. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods. [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019). Organic Process Research & Development. [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019). ACS Publications. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]
-
Mass Spectrometry Part 4-Fragmentation in Ethers. (2023). YouTube. [Link]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. scribd.com [scribd.com]
Application Notes & Protocols: (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid as a Novel Probe for Glycoproteomic Analysis
Introduction: Unveiling the Glycoproteome with Precision
The glycoproteome represents a vast and dynamic landscape of cellular function, where protein glycosylation plays a pivotal role in signaling, cell-cell recognition, and immune responses.[1] However, the low abundance and high heterogeneity of glycoproteins pose significant challenges for their comprehensive analysis. Chemical proteomics, a field that integrates synthetic chemistry with mass spectrometry-based proteomics, offers powerful tools to enrich and identify these crucial post-translational modifications.[2]
This document provides a detailed guide to the application of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid , a novel chemical probe for the selective enrichment of glycoproteins and glycopeptides from complex biological samples. Boronic acids are a class of compounds that form reversible covalent bonds with cis-diol-containing molecules, such as the sugar moieties of glycoproteins.[3] The unique structural features of this particular probe, including the methoxyethylphenoxy group, are designed to enhance solubility and potentially modulate binding affinity, offering a refined tool for glycoproteomic research.
These application notes and protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this advanced chemical probe for in-depth glycoproteomic analysis.
Principle of Glycoprotein Enrichment using (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
The core of this methodology lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in the carbohydrate chains of glycoproteins. This interaction is pH-dependent, with stable cyclic boronate esters forming under alkaline conditions and dissociating under acidic conditions. This allows for the efficient capture and subsequent release of glycoproteins and glycopeptides.
The workflow can be summarized in the following key steps:
-
Immobilization of the Probe: The (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid probe is first immobilized onto a solid support, such as agarose or magnetic beads.
-
Sample Preparation: A complex biological sample (e.g., cell lysate, serum) is prepared to solubilize proteins and denature them to expose glycosylation sites.
-
Enrichment: The prepared sample is incubated with the immobilized probe under alkaline conditions to facilitate the binding of glycoproteins.
-
Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.
-
Elution: The captured glycoproteins are released from the solid support by changing the pH to acidic conditions.
-
Downstream Analysis: The enriched glycoproteins are then processed for analysis by mass spectrometry (MS) to identify and quantify the proteins and their glycosylation sites.
Experimental Workflow
Caption: Workflow for glycoprotein enrichment using immobilized (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid probe.
Detailed Protocols
Protocol 1: Immobilization of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid on Amine-Reactive Agarose Beads
This protocol describes the covalent coupling of the boronic acid probe to N-hydroxysuccinimide (NHS)-activated agarose beads.
Materials:
-
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
-
NHS-activated agarose beads (e.g., from commercial suppliers)
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: 1 M NaCl
-
Storage Buffer: 20% ethanol in PBS
Procedure:
-
Prepare the beads: Suspend the required amount of NHS-activated agarose beads in ice-cold 1 mM HCl. Wash the beads three times with ice-cold coupling buffer.
-
Prepare the probe solution: Dissolve (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid in a minimal amount of DMSO and then dilute with coupling buffer to the desired final concentration (e.g., 10-20 mg/mL).
-
Coupling reaction: Immediately add the probe solution to the washed beads. Incubate the mixture for 2-4 hours at room temperature with gentle end-over-end rotation.
-
Quenching: Pellet the beads by centrifugation and discard the supernatant. Add quenching buffer to block any unreacted NHS groups. Incubate for 1 hour at room temperature.
-
Washing: Wash the beads extensively with wash buffer to remove non-covalently bound probe. Follow with three washes with coupling buffer.
-
Storage: Resuspend the beads in storage buffer and store at 4°C.
Protocol 2: Enrichment of Glycoproteins from Cell Lysate
This protocol outlines the enrichment of intact glycoproteins from a total cell lysate.
Materials:
-
Immobilized (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid beads (from Protocol 1)
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail, pH 7.4
-
Binding/Wash Buffer: 50 mM HEPES, 500 mM NaCl, pH 8.5
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Cell Lysis: Lyse cultured cells in lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.
-
Bead Equilibration: Wash the immobilized boronic acid beads three times with binding/wash buffer.
-
Binding: Incubate the cell lysate (e.g., 1-5 mg of total protein) with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three times with 10 bed volumes of binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Add 2-3 bed volumes of elution buffer to the beads and incubate for 10-15 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant containing the enriched glycoproteins.
-
Neutralization: Immediately neutralize the eluate by adding neutralization buffer (approximately 1/10th of the elution volume).
-
Downstream Processing: The enriched glycoproteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or digestion for mass spectrometry.
Protocol 3: Enrichment of Glycopeptides for Mass Spectrometry
This protocol is for the enrichment of tryptic glycopeptides prior to LC-MS/MS analysis.
Materials:
-
Enriched glycoproteins (from Protocol 2) or total protein lysate
-
Denaturation Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5
-
Reduction/Alkylation Reagents: DTT and iodoacetamide
-
Trypsin (mass spectrometry grade)
-
Binding/Wash Buffer: 50 mM HEPES, 500 mM NaCl, pH 8.5
-
Elution Buffer: 1% trifluoroacetic acid (TFA)
-
C18 desalting spin columns
Procedure:
-
Protein Digestion:
-
Denature the protein sample in denaturation buffer.
-
Reduce disulfide bonds with DTT (e.g., 10 mM) for 1 hour at 37°C.
-
Alkylate cysteine residues with iodoacetamide (e.g., 55 mM) for 45 minutes in the dark at room temperature.
-
Dilute the sample at least 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Glycopeptides:
-
Acidify the digest with TFA to pH < 3 and desalt using a C18 spin column.
-
Lyophilize the desalted peptides.
-
Resuspend the peptides in binding/wash buffer.
-
Incubate the peptide mixture with equilibrated immobilized boronic acid beads for 1-2 hours at room temperature.
-
Wash the beads three times with binding/wash buffer.
-
Elute the glycopeptides with elution buffer.
-
-
Sample Preparation for MS:
-
Desalt the eluted glycopeptides using a C18 spin column.
-
Lyophilize the desalted glycopeptides.
-
Resuspend the glycopeptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Data Analysis Considerations for Mass Spectrometry
The analysis of glycoproteomic data requires specialized software and search parameters.
| Parameter | Recommendation | Rationale |
| Database Search Engine | Mascot, Sequest, MaxQuant, etc. | Standard proteomics search engines. |
| Protease | Trypsin | Specific cleavage for predictable peptide masses. |
| Variable Modifications | Oxidation (M), Deamidation (NQ), Glycosylation (N-linked and O-linked) | To account for common modifications and the target modification. |
| Glycan Database | Include a database of common glycan compositions (e.g., GlyConnect, UniCarb-DB) | To aid in the identification of specific glycan structures. |
| False Discovery Rate (FDR) | ≤ 1% | To ensure high confidence in peptide and protein identifications. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of enriched glycoproteins | Inefficient binding | Ensure binding buffer is at the correct pH (alkaline). Increase incubation time. |
| Incomplete elution | Use a more acidic elution buffer. Perform multiple elutions. | |
| High background of non-specific proteins | Insufficient washing | Increase the number of wash steps and the stringency of the wash buffer (e.g., higher salt concentration). |
| Poor MS/MS fragmentation of glycopeptides | Glycan moiety suppresses peptide backbone fragmentation | Use fragmentation methods optimized for glycopeptides (e.g., HCD with stepped collision energy, ETD). |
Concluding Remarks
The use of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid as a chemical probe offers a powerful approach for the selective enrichment and subsequent analysis of glycoproteins and glycopeptides. The protocols provided herein serve as a comprehensive guide for researchers to implement this technology in their own laboratories. The unique structural features of this probe may offer advantages in terms of solubility and binding kinetics, and further studies are warranted to fully characterize its performance in comparison to other boronic acid-based reagents. By enabling a deeper and more comprehensive analysis of the glycoproteome, this technology holds great promise for advancing our understanding of the critical roles of protein glycosylation in health and disease.
References
-
A-Z of Scientific Products & Services. (n.d.). NuGel™ Glycoprotein Enrichment PBA Kit - With Phenyl Boronic Acid NuGel™ Beads. Retrieved from [Link]
-
Takara Bio. (2009). Glycoprotein Enrichment Resin User Manual. Retrieved from [Link]
- Afosah, D. K., Ongolu, R., Fayyad, R. M., Hawkridge, A., & Desai, U. R. (2025). A Robust Proteomics-Based Method for Identifying Preferred Protein Targets of Synthetic Glycosaminoglycan Mimetics. ACS chemical biology.
- Gomes, A. F., & Gildersleeve, J. C. (2016). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Molecular & Cellular Proteomics, 15(3), 779-793.
- Ahmad, Y., & Sharma, S. (2019). Proteomics: Technologies and Their Applications.
- Gaucher, S. P., Taylor, S. W., & Figeys, D. (2005). Proteomics: technology development and applications. Expert review of proteomics, 2(1), 23-31.
- Lin, C. H., Chen, Y. J., & Chen, C. C. (2015). Differential proteomic analysis on the effects of 2-methoxy-1,4-naphthoquinone towards MDA-MB-231 cell line. Journal of ethnopharmacology, 166, 239-248.
- Marie, C., & Roulston, A. (2023). Proteomics of CaCO3 biomineral-associated proteins: how to properly address their analysis. Proteomics, 13(23-24), 3323-3327.
- Kralj, A., & Giansanti, P. (2021). Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. Journal of the American Society for Mass Spectrometry, 32(11), 2826-2836.
- Li, D., & Li, L. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal transduction and targeted therapy, 5(1), 1-13.
-
Biotech Support Group. (n.d.). NuGel™ Glycoprotein Enrichment PBA Kit - With Phenyl Boronic Acid NuGel™ Beads. Retrieved from [Link]
- Liu, T., Qian, W. J., Gritsenko, M. A., Camp, D. G., 2nd, Monroe, M. E., Moore, R. J., & Smith, R. D. (2006). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein-Protein Interaction Networks in Vivo. Trends in biotechnology, 24(12), 538-545.
- Zhang, Y., & Figeys, D. (2019). Proteomics: technologies and their applications. Expert review of proteomics, 16(1), 23-35.
- Chen, Y., & Colantonio, S. (2023). Pan-Cancer Proteomics Analysis to Identify Tumor-Enriched and Highly Expressed Cell Surface Antigens as Potential Targets for Cancer Therapeutics. Molecular & cellular proteomics : MCP, 22(9), 100626.
- Zhang, Y., & Figeys, D. (2019). Proteomics: technology development and applications. Expert review of proteomics, 16(1), 23-31.
- Zhang, Y., & Figeys, D. (2019). Proteomics. In StatPearls [Internet].
- Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry.
- Zhang, Y., & Figeys, D. (2022). Mass Spectrometry-Based Proteomics for Assessing Epitranscriptomic Regulations. Chemical reviews, 122(14), 11991-12030.
- Zhang, Y., & Figeys, D. (2017). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of proteomics, 152, 161-170.
- Zhang, Y., & Figeys, D. (2019). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Analytical chemistry, 91(15), 9636-9643.
- Zhang, Y., & Figeys, D. (2015). Identification of proteins bound to a thioaptamer probe on a proteomics array. Analytical chemistry, 87(15), 7687-7694.
Sources
- 1. Proteomics: Technologies and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotechsupportgroup.com [biotechsupportgroup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Substituted Phenylboronic Acids
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specialized focus on substituted phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome common experimental hurdles. Our goal is to empower you with the expertise to optimize your reactions, ensuring efficiency, reproducibility, and high yields.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during your Suzuki coupling experiments, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Formation
Q: My Suzuki coupling reaction with a substituted phenylboronic acid is resulting in low or no yield. What are the primary factors to investigate?
A: A failing Suzuki coupling reaction is a common issue that can often be resolved by systematically evaluating several key parameters. Start by assessing the following:
-
Catalyst Activity: The heart of the reaction is the active Pd(0) catalytic species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and ligand are fresh and have been stored correctly to prevent degradation. Air-stable precatalysts, such as certain palladacycles, can offer greater consistency.[1]
-
Oxygen Contamination: The presence of oxygen is detrimental, leading to the oxidative degradation of phosphine ligands and promoting the unwanted homocoupling of the boronic acid.[1][2] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1]
-
Reagent Purity and Stability: Verify the purity of both your aryl halide and, critically, your substituted phenylboronic acid. Boronic acids can degrade over time, particularly through protodeboronation, so using a fresh or recently purified batch is recommended.[1]
-
Base and Solvent Synergy: The choice of base and solvent is interdependent and crucial for success. The base must be sufficiently strong to facilitate the transmetalation step but not so aggressive as to cause the degradation of your starting materials or product.[1] For reactions requiring anhydrous conditions, ensure your base is finely powdered and dry.[1] In biphasic systems, vigorous stirring is essential to maximize the interfacial area for efficient reaction.[1]
Issue 2: Significant Protodeboronation of the Boronic Acid
Q: I am observing a significant amount of the corresponding arene byproduct, indicating protodeboronation. How can I mitigate this side reaction?
A: Protodeboronation, the replacement of the C-B(OH)₂ bond with a C-H bond, is a prevalent side reaction, especially with electron-deficient or certain heteroaromatic boronic acids.[3][4][5] This process consumes your starting material and reduces the overall yield.[3] Here are several strategies to suppress it:
-
Choice of Base and Anhydrous Conditions: Since water is the proton source for this unwanted reaction, switching to anhydrous conditions can be highly effective.[1] Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Use of Boronic Esters: Boronic acid derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates offer increased stability and can slowly release the boronic acid under the reaction conditions.[4][5][6] This "slow-release" strategy keeps the concentration of the more reactive free boronic acid low, minimizing the opportunity for protodeboronation.[4][7]
-
Catalyst System Optimization: Highly efficient catalyst systems that promote rapid catalytic turnover can outcompete the rate of protodeboronation.[4]
For particularly unstable boronic acids, conversion to a diethanolamine adduct can enhance stability.
-
Dissolution: In a suitable vial, dissolve the substituted phenylboronic acid (1.0 equiv) in a minimal amount of a solvent such as methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A precipitate should form. Continue stirring the slurry for an additional 10-15 minutes.
-
Isolation: Isolate the white solid via vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling reaction.[1]
Issue 3: Challenges with Sterically Hindered Phenylboronic Acids
Q: My reaction involves an ortho-substituted or di-ortho-substituted phenylboronic acid, and I am seeing very low conversion. What modifications should I consider?
A: Steric hindrance presents a significant kinetic barrier, particularly for the transmetalation and reductive elimination steps of the catalytic cycle.[1][8][9] Overcoming this requires more forcing conditions and a carefully selected catalyst system.
-
Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is often essential for coupling sterically demanding substrates.[1][8][9] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][8][9][10] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which can accelerate both oxidative addition and reductive elimination.[9]
-
Stronger Bases and Higher Temperatures: A stronger base, such as potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK), is often necessary to promote the transmetalation of hindered boronic acids.[8] Additionally, these reactions frequently require elevated temperatures to overcome the higher activation energy.[8]
-
Solvent Selection: Non-polar aprotic solvents like toluene or dioxane are generally preferred for these challenging couplings.[8]
| Substrate Type | Recommended Ligands | Recommended Bases | Recommended Solvents | Key Considerations |
| Sterically Hindered | XPhos, SPhos, RuPhos, NHC ligands[8][10] | K₃PO₄, t-BuOK[8] | Dioxane, Toluene[8] | Requires bulky, electron-rich ligands and often elevated temperatures. |
| Electron-Deficient | XPhos, DavePhos[8][11] | K₃PO₄, Cs₂CO₃[1] | THF/H₂O, NMP[8][11] | Prone to protodeboronation; consider using boronic esters.[5] |
| Electron-Rich | SPhos, dtbpf | K₂CO₃, KF | Toluene/H₂O, Dioxane/H₂O | Slower oxidative addition may be the rate-limiting step. |
Issue 4: Prevalent Homocoupling of the Boronic Acid
Q: My reaction is producing a significant amount of biaryl byproduct from the homocoupling of my phenylboronic acid. What is the cause and how can I prevent this?
A: The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification.[12] This side reaction is often promoted by the presence of oxygen or an excess of a Pd(II) species.[1][2][13]
-
Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas like argon or nitrogen.[1][12]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing homocoupling.[13]
-
Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can be beneficial.[9]
-
Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.[9]
Visualizing the Suzuki-Miyaura Catalytic Cycle
To better understand the reaction mechanism and the points at which issues can arise, the following diagram illustrates the generally accepted catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base plays a crucial role in activating the boronic acid for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[14] The choice of base can significantly influence the reaction rate and outcome.
Q2: Can I use aryl chlorides for Suzuki coupling reactions?
A2: Yes, while aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, successful couplings can be achieved. This typically requires more reactive catalyst systems, often employing bulky, electron-rich ligands like those from the Buchwald and Fu groups, and may necessitate higher reaction temperatures.[15][16]
Q3: How do I choose the right solvent for my Suzuki coupling reaction?
A3: The choice of solvent can have a significant impact on the reaction.[17][18][19] Aprotic solvents like toluene, dioxane, and THF are commonly used, often with water as a co-solvent to dissolve the inorganic base.[8][20] The optimal solvent system depends on the solubility of the substrates and reagents, as well as the specific catalyst system being employed. For some challenging couplings, polar aprotic solvents like DMF or NMP may be beneficial.[11]
Q4: What are palladium precatalysts and what are their advantages?
General Experimental Protocol for a Challenging Suzuki Coupling
This protocol provides a general guideline for a Suzuki coupling reaction with a sterically hindered or otherwise challenging substituted phenylboronic acid. Optimization for specific substrates will likely be necessary.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., a Buchwald precatalyst, 1-2 mol%) and the ligand (if not part of the precatalyst).[8]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.[8]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][21]
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.[1]
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues in Suzuki coupling reactions with substituted phenylboronic acids.
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. (n.d.). Technical Support Center: Managing Protodeborylation in Suzuki Reactions.
- Carrow, B. P., & Hartwig, J. F. (2011). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Journal of the American Chemical Society, 133(8), 2116–2119.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions: A Case Study with 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine (SPhos).
- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021). ChemTech.
- Effect of the solvent on the reaction progress of Suzuki-Miyaura... (2021). ResearchGate.
- BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). NIH.
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). PMC - NIH.
- Effect of solvent on the Suzuki cross-coupling a | Download Table. (n.d.). ResearchGate.
- Protodeboronation. (n.d.). Wikipedia.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1264–1275.
- Miller, W. D. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 345–350.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (n.d.). ResearchGate.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. (n.d.). ResearchGate.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH.
- Protodeboronation of (Hetero)
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025). ResearchGate.
- BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023).
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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Technical Support Center: Synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
Welcome to the technical support center for the synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and insights into the underlying chemistry to help you navigate the complexities of this multi-step synthesis and optimize your yield and purity.
Introduction: A Strategic Overview
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions. Its synthesis is a multi-step process, each with its own set of challenges. This guide is structured around a robust and logical synthetic pathway, addressing potential issues at each stage.
The overall synthetic strategy is outlined below. It involves the formation of a diaryl ether, followed by functionalization of a benzylic position, conversion to a stable boronate ester intermediate, and finally, hydrolysis to the target boronic acid.
Caption: Proposed four-step synthesis of the target boronic acid.
Part 1: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Step 1: Williamson Ether Synthesis
Q1: My Williamson ether synthesis is showing low conversion. The starting phenol is always present. What could be the issue?
A1: Low conversion is typically due to one of three factors:
-
Insufficient Deprotonation: The phenoxide nucleophile must be generated effectively. Phenols are less acidic than aliphatic alcohols, but strong bases are still required for complete deprotonation. Ensure your base is strong enough (e.g., NaH, K₂CO₃, Cs₂CO₃) and, critically, that your solvent is anhydrous. Water will consume the base and inhibit phenoxide formation.[1][2][3]
-
Base-Solvent Incompatibility: Potassium carbonate (K₂CO₃) is a popular, cost-effective base, but it has low solubility in solvents like THF. For K₂CO₃, polar aprotic solvents such as DMF or acetonitrile are better choices to ensure a sufficiently basic environment.[1]
-
Reaction Temperature: While many Williamson syntheses proceed at room temperature, heating the reaction to 60-80 °C can significantly increase the rate and drive the reaction to completion, especially if weaker bases are used.[3]
Q2: I'm observing side products in my ether synthesis. What are they and how can I avoid them?
A2: The primary side reaction is C-alkylation, where the benzyl bromide reacts with the aromatic ring of the phenoxide instead of the oxygen atom. This is more common with phenoxides due to the delocalization of the negative charge into the ring. To minimize C-alkylation:
-
Use a milder, bulkier base: This can favor O-alkylation.
-
Control the temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Solvent choice: Aprotic polar solvents generally favor the desired O-alkylation.
Another potential issue is elimination (E2) from the alkyl halide, but this is less common with primary benzylic halides.[1][2]
Step 2: Benzylic Bromination with NBS
Q3: My benzylic bromination is not working, or the yield is very low. What should I check?
A3: This reaction proceeds via a free-radical mechanism, which makes it sensitive to inhibitors and reaction conditions.
-
Initiator is Key: The reaction requires a radical initiator. This is typically light (photo-bromination) or a chemical initiator like AIBN or benzoyl peroxide. Ensure your light source is functional or your chemical initiator is not expired.[4][5]
-
Solvent Purity: The reaction is almost exclusively run in non-polar solvents like carbon tetrachloride (CCl₄) or acetonitrile. Traces of water or other protic solvents can interfere with the radical chain reaction. Using acetonitrile can increase reactivity compared to CCl₄.[6]
-
Oxygen Inhibition: Oxygen can act as a radical scavenger and inhibit the reaction. Degassing your solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) can improve yields.
Q4: I am getting multiple brominated products. How do I improve selectivity for the monobrominated product?
A4: Over-bromination (formation of the dibromobenzyl species) is a common issue.
-
Stoichiometry of NBS: Use N-Bromosuccinimide (NBS) in a controlled stoichiometry, typically 1.05 to 1.1 equivalents relative to your starting material. Using a large excess of NBS will inevitably lead to di- and tri-bromination.[7]
-
Slow Addition: Adding the NBS portion-wise over time can help maintain a low concentration of bromine radicals, favoring monobromination.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent the product from reacting further.
A competing side reaction is bromination on the electron-rich aromatic ring. While benzylic bromination is generally favored, using a non-polar solvent like CCl₄ helps suppress electrophilic aromatic substitution.[6]
Step 3: Miyaura Borylation
Q5: The Miyaura borylation of my benzyl bromide is sluggish or fails completely. The reaction mixture color doesn't change to the expected dark/black.
A5: A stalled Miyaura borylation often points to catalyst deactivation or poor reagent quality.
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like PdCl₂(dppf)), it must be reduced in situ. Ensure all reagents and the solvent are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. A reaction that remains red or light-colored instead of turning dark brown or black often indicates a failure to form the active catalyst.[8]
-
Reagent Quality: Check the quality of your diboron reagent (B₂(pin)₂). It can slowly degrade over time. Also, ensure your base (typically KOAc) is anhydrous.[9]
-
Substrate Reactivity: Benzyl halides can be challenging substrates compared to aryl halides. They are more prone to side reactions like homocoupling (Wurtz coupling). Using a robust ligand like SPhos or XPhos can sometimes improve performance over the standard dppf.
Q6: My main impurity is a homocoupled dimer of my starting material (Ar-CH₂-CH₂-Ar). How can I prevent this?
A6: Homocoupling is a significant competing pathway.
-
Optimize the Base: The choice of base is critical. A very strong base can promote unwanted side reactions. Potassium acetate (KOAc) is the standard and is generally effective at minimizing competing Suzuki coupling of the product.[10][11] Using more lipophilic carboxylate bases has been shown to improve reaction kinetics at lower temperatures, which may also suppress side reactions.[12]
-
Control Temperature: Running the reaction at the lowest effective temperature (e.g., 80 °C instead of >100 °C) can disfavor the homocoupling pathway relative to the desired borylation.
-
Reagent Purity: Impurities in the starting benzyl bromide can sometimes initiate side reactions. Ensure it is pure before starting the borylation.
Q7: I have a mixture of my desired pinacol boronate ester and unreacted benzyl bromide. They are very difficult to separate by column chromatography.
A7: This is a common problem due to similar polarities.
-
Push the Reaction to Completion: The best solution is to avoid the problem. Try extending the reaction time, adding a small additional charge of catalyst, or slightly increasing the temperature to consume all the starting material.[13]
-
Derivatization for Purification: If separation is unavoidable, you can convert the crude mixture to a more polar derivative. Reacting the crude product with diethanolamine can form a crystalline diethanolamine adduct of the boronate ester, which may precipitate, allowing the unreacted bromide to be washed away.[13][14]
Step 4: Hydrolysis of the Pinacol Ester
Q8: I am trying to hydrolyze the pinacol boronate ester to the free boronic acid, but the reaction is incomplete or I get decomposition.
A8: The stability of the pinacol ester makes its hydrolysis non-trivial.
-
Standard Conditions: A common method is biphasic hydrolysis using an organic solvent (like ether or DCM) and an aqueous acid (e.g., 1M HCl). Vigorous stirring is essential to maximize the interfacial area.[15]
-
Transesterification: A highly effective two-step method involves transesterification with diethanolamine to form a boronate adduct, which is then easily hydrolyzed under mild acidic conditions.[16]
-
Protodeboronation: Boronic acids, especially benzylic ones, can be susceptible to protodeboronation (loss of the B(OH)₂ group and replacement with -H) under harsh acidic or basic conditions. Use mild acidic conditions (e.g., pH 4-5) during workup and avoid prolonged heating.[17][18]
Q9: My final boronic acid product is difficult to handle and seems to change character over time. What is happening?
A9: Boronic acids readily and reversibly form cyclic anhydrides called boroxines upon dehydration.[19][20] This is often observed when trying to dry the product thoroughly under vacuum. The product is an equilibrium mixture of the monomeric boronic acid and the trimeric boroxine. For most applications, like Suzuki coupling, this mixture can be used directly as the boroxine will convert back to the boronic acid under the aqueous basic reaction conditions. Storing the final product under an inert, dry atmosphere is recommended.[21]
Part 2: Detailed Experimental Protocols
These protocols are representative procedures and may require optimization based on your specific laboratory conditions and substrate scale.
Protocol 1: Williamson Ether Synthesis
Synthesis of 1-(2-methoxyethyl)-4-((3-methylbenzyl)oxy)benzene
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-(2-methoxyethyl)phenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 3-methylbenzyl bromide (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Protocol 2: Benzylic Bromination
Synthesis of 1-((3-(bromomethyl)benzyl)oxy)-4-(2-methoxyethyl)benzene
-
To a round-bottom flask equipped with a reflux condenser, add the ether from Protocol 1 (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄, approx. 0.4 M).
-
Add a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, ~0.02 eq).
-
Heat the mixture to reflux (approx. 77 °C) and irradiate with a 250W flood lamp.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the solid and wash with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure. The crude product is often used directly in the next step without further purification. If necessary, it can be purified by chromatography, but care must be taken as benzyl bromides can be lachrymatory and unstable on silica.
Protocol 3: Miyaura Borylation
Synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, pinacol ester
-
To a Schlenk flask, add the benzyl bromide from Protocol 2 (1.0 eq), bis(pinacolato)diboron (B₂(pin)₂, 1.2 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane (approx. 0.2 M) via cannula.
-
Heat the reaction mixture to 85 °C and stir for 12-24 hours. The mixture should turn dark brown/black.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to isolate the pinacol boronate ester.
Protocol 4: Hydrolysis to Boronic Acid
Synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
-
Dissolve the pinacol ester from Protocol 3 (1.0 eq) in diethyl ether (approx. 0.2 M).
-
Add an equal volume of 1M HCl (aq).
-
Stir the biphasic mixture vigorously at room temperature for 18-24 hours.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid is the target boronic acid, which may exist in equilibrium with its boroxine. It can be further purified by recrystallization (e.g., from a water/ethanol mixture) if necessary.[14]
Part 3: Data & Visualization
Table 1: Summary of Reagents and Typical Yields
| Step | Reaction Type | Key Reagents | Typical Yield |
| 1 | Williamson Ether Synthesis | 4-(2-Methoxyethyl)phenol, 3-Methylbenzyl bromide, K₂CO₃ | 85-95% |
| 2 | Benzylic Bromination | NBS, AIBN (cat.) | 70-85% (crude) |
| 3 | Miyaura Borylation | B₂(pin)₂, PdCl₂(dppf), KOAc | 60-80% |
| 4 | Hydrolysis | 1M HCl | 80-95% |
Note: Yields are illustrative and can vary based on reaction scale and optimization.
Diagram 2: Troubleshooting Logic for Miyaura Borylation
Caption: Decision tree for troubleshooting the Miyaura borylation step.
References
-
ACG Publications. Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). (2021-03-01). [Link]
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Anderson, N. G. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. (2011-11-05). [Link]
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DRUG REGULATORY AFFAIRS INTERNATIONAL. Arylboronic Acids. (2011-11-05). [Link]
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Royal Society of Chemistry. Improving the oxidative stability of boronic acids through stereoelectronic effects. (2017). [Link]
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PrepChem.com. Synthesis of 4-(2'-methoxyethyl)phenol. [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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Justia Patents. Method for producing 4-(2'-methoxyethyl)phenol. [Link]
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ResearchGate. Hydrostability of Boroxines. (2020-08-10). [Link]
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ResearchGate. How to purify boronic acids/boronate esters?. (2016-07-18). [Link]
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Wikipedia. Miyaura borylation. [Link]
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Reddit. Purification of boronic acids?. (2017-12-19). [Link]
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Reddit. Troubleshooting a Miyaura borylation. (2022-03-13). [Link]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481.
- Lee, J. C., & Hall, D. G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571–3575.
-
Royal Society of Chemistry. Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates. (2013). [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Molander, G. A., & Biolatto, B. (2003).
-
Wikipedia. Boronic acid. [Link]
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Chemistry Steps. Benzylic Bromination. [Link]
-
Reddit. Miyaura Borylation troubleshoot. (2022-02-16). [Link]
-
eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives.
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
- Google Patents. Synthesis of aryl boronic acids. (WO1999064428A1).
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Wikipedia. Williamson ether synthesis. [Link]
-
Reddit. Purification of alkyl Bpin/other alkyl boronic esters. (2022-02-08). [Link]
- Lee, S., & Lee, Y. (2011). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. Bulletin of the Korean Chemical Society, 32(5), 1860–1862.
-
ResearchGate. How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. (2016-09-27). [Link]
- Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109.
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Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
- Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
-
Khan Academy. Williamson ether synthesis. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]
- Salama, T. A., et al. (2010).
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. [Link]
-
Organic Syntheses. MULTIPLE HOMOLOGATIONS OF BORONIC ESTERS. [Link]
-
ResearchGate. Why does my Miyaura borylation not start?. (2018-05-01). [Link]
-
MANAC Inc. Allylic position and benzylic position bromination. (2022-03-28). [Link]
-
Boron Molecular. (3-(bromomethyl)phenyl)boronic acid, pinacol ester. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Royal Society of Chemistry. Transition metal-free synthesis of alkyl pinacol boronates. (2021). [Link]
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Technical Support Center: Boronic Acid Linker Cleavage in Proteomics
Welcome to the technical support guide for troubleshooting boronic acid linker cleavage in proteomics. This resource is designed for researchers, scientists, and drug development professionals. Here, we will address common challenges encountered during the cleavage of boronic acid-based linkers, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Core Concepts: The Chemistry of Boronic Acid Linker Cleavage
Boronic acid linkers are versatile tools in chemical proteomics, often employed for their unique reactivity. Cleavage is typically triggered by specific stimuli, which dictates their application. The two predominant cleavage mechanisms are:
-
Oxidative Cleavage: Most commonly, arylboronic acid linkers are cleaved by reactive oxygen species (ROS), with hydrogen peroxide (H₂O₂) being the most utilized reagent.[1][2] The reaction involves the oxidation of the carbon-boron bond, which leads to the formation of a phenol and boric acid.[3] This process is often followed by a self-immolative cascade to release the conjugated molecule.[4] This targeted cleavage is particularly useful in environments with high ROS levels, such as within cancer cells.[5]
-
pH-Dependent Cleavage: Certain boronic acid linkers, particularly those forming boronate esters with diols or triols, exhibit pH-dependent stability.[6][7] These linkers are generally stable at neutral or alkaline pH but can be cleaved under acidic conditions, which disrupt the boronate ester equilibrium.[8]
Understanding which mechanism your specific linker utilizes is the first and most critical step in effective troubleshooting.
Troubleshooting Guide (Q&A Format)
Problem Category 1: Inefficient or Incomplete Cleavage
Q1: My cleavage yield is consistently low. What are the primary factors I should investigate?
A1: Low cleavage yield is a common issue that can typically be traced back to suboptimal reaction conditions or reagent quality. Here’s a prioritized checklist:
-
Cleavage Reagent Integrity: If you are using an oxidative cleavage strategy, the quality and concentration of your hydrogen peroxide (H₂O₂) solution are paramount. H₂O₂ decomposes over time, so always use a fresh, properly stored solution. Verify its concentration if you suspect degradation.
-
Reaction Stoichiometry: An insufficient molar excess of the cleavage reagent is a frequent cause of incomplete reactions. For H₂O₂-mediated cleavage, a significant excess (e.g., 10-fold to 180-fold) may be required to drive the reaction to completion, depending on the linker's reactivity.[4][9]
-
Incubation Time and Temperature: Cleavage reactions are kinetically controlled. If your incubation times are too short or the temperature is too low, the reaction may not reach completion. Refer to the manufacturer's protocol for the recommended conditions and consider performing a time-course experiment to determine the optimal duration.
-
Sample Complexity: The presence of other molecules in your sample can compete for the cleavage reagent. For instance, proteins with easily oxidizable residues (like methionine or cysteine) can consume H₂O₂, reducing its effective concentration for linker cleavage.
Q2: I'm using an H₂O₂-cleavable linker, and I see a significant amount of my protein conjugate remaining uncleaved. How can I improve the cleavage efficiency?
A2: This is a classic stoichiometry problem. The key is to ensure that enough active H₂O₂ reaches the boronic acid moiety.
First, consider performing a pilot experiment to optimize the H₂O₂ concentration. You can set up small-scale reactions with a range of H₂O₂ concentrations (e.g., from 1 mM to 10 mM) to find the sweet spot for your specific conjugate and sample matrix.[9]
Second, ensure your reaction buffer is compatible with the cleavage chemistry. Avoid buffers containing components that can quench H₂O₂ or interfere with the reaction. Simple buffers like phosphate-buffered saline (PBS) at a physiological pH are generally a good starting point.[9]
Finally, if your protein of interest is particularly sensitive, you might be using a sub-optimal H₂O₂ concentration to preserve its integrity. In such cases, consider multiple, sequential additions of a lower concentration of H₂O₂ to maintain a driving concentration without exposing the protein to a single, harsh high concentration.
Q3: How critical is pH for the cleavage of my arylboronic acid linker?
A3: For linkers cleaved via oxidation by H₂O₂ , the reaction is generally efficient at a neutral pH (around 7.4), which is convenient for biological samples.[3][9] While the oxidation itself is not strictly pH-dependent in the physiological range, extreme pH values can affect the stability of your protein and the boronic acid linker itself.
For linkers that rely on pH-dependent hydrolysis of a boronate ester, pH is the most critical parameter. These linkers are designed to be stable at a specific pH range (usually neutral to alkaline) and cleave at a different pH (usually acidic).[6][8] A noticeable cleavage for some systems is observed at a pH below 3.[8] Always consult the linker's technical documentation for the optimal pH for both stability and cleavage.
Problem Category 2: Linker Instability and Non-Specific Cleavage
Q1: I'm concerned about the premature cleavage of my linker during sample handling and storage. How can I assess and prevent this?
A1: Premature cleavage can compromise your entire experiment. Here’s how to address it:
-
Assess Stability: To check for premature cleavage, you can run a control sample that has gone through all the handling and incubation steps without the addition of the final cleavage reagent. Analyze this sample by mass spectrometry or another appropriate method to look for the presence of the cleaved product.
-
Control the Environment:
-
For oxidatively-cleavable linkers , avoid exposure to ambient sources of reactive oxygen species. Ensure your buffers are made with high-purity water and are free of metal contaminants that can catalyze oxidation. Boronic acids have been shown to be stable in plasma, suggesting good stability in complex biological fluids.[1][5]
-
For pH-sensitive linkers , maintain the sample at the recommended stable pH throughout all processing steps prior to the intended cleavage step.[8]
-
-
Storage Conditions: Store your conjugated material under conditions recommended by the manufacturer, typically frozen at -20°C or -80°C in a buffer that promotes stability. Some boronic acids and their esters have shown improved resistance to hydrolysis when stored under specific conditions.[10]
Problem Category 3: Issues with Downstream Mass Spectrometry Analysis
Q1: My mass spectrometry data shows unexpected adducts and complicates my analysis. Could this be related to the boronic acid linker?
A1: Yes, this is a known phenomenon with boronic acids in mass spectrometry. Free boronic acids can undergo dehydration and cyclize to form boroxines (trimers), which can complicate spectral interpretation.[11] Additionally, they can form adducts with the mass spectrometry matrix, such as 2,5-dihydroxybenzoic acid (DHB).[11]
To mitigate this, ensure your post-cleavage cleanup is highly efficient at removing the cleaved linker and any boron-containing byproducts. If you continue to see adducts, you might consider derivatization of the peptide boronic acids with a 1,2-diol, although using a matrix like DHB can sometimes provide high-quality spectra without this extra step.[11]
Q2: What is the most effective way to clean up my sample after cleavage and before MS analysis?
A2: Effective sample cleanup is crucial to remove cleavage reagents (like H₂O₂), buffer salts, and cleaved linker fragments that can interfere with mass spectrometry.[12]
-
Reversed-Phase Desalting: Standard reversed-phase solid-phase extraction (SPE), using formats like C18 ZipTips or StageTips, is highly effective.[13] Peptides will bind to the C18 resin while salts and small, polar molecules (like boric acid) are washed away. The clean peptides are then eluted with an organic solvent like acetonitrile.
-
Size-Exclusion Chromatography: For larger protein fragments, size-exclusion chromatography (SEC) can be used to separate the protein from smaller contaminants.
-
Strong Cation-Exchange (SCX) Chromatography: This can be used as an orthogonal cleanup or fractionation method, as it separates peptides based on charge.[13]
Always ensure that your final sample is reconstituted in a solvent compatible with electrospray ionization, typically a solution of acetonitrile and water with a small amount of formic acid (e.g., 0.1%).[12]
Visualizations & Workflows
Diagram 1: Oxidative Cleavage Mechanism
Caption: Mechanism of H₂O₂-mediated boronic acid linker cleavage.
Diagram 2: Troubleshooting Decision Tree for Low Cleavage Yield
Caption: Decision tree for troubleshooting low cleavage yield.
Detailed Protocols
Protocol 1: Small-Scale Pilot Experiment for Optimizing H₂O₂ Cleavage
This protocol is designed to identify the optimal concentration of hydrogen peroxide for cleaving your boronic acid-linked protein conjugate.
Materials:
-
Boronic acid-linked protein sample (e.g., 1 mg/mL stock)
-
1 M Hydrogen Peroxide (H₂O₂) stock solution (prepare fresh)
-
1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., Catalase)
-
SDS-PAGE analysis reagents
Procedure:
-
Prepare H₂O₂ Dilutions: Prepare a series of H₂O₂ dilutions in PBS from your fresh 1 M stock. Aim for final concentrations in the reaction to be 0 mM (control), 1 mM, 5 mM, 10 mM, and 20 mM.
-
Set up Reactions: In separate microcentrifuge tubes, aliquot equal amounts of your protein conjugate (e.g., 10 µg).
-
Initiate Cleavage: Add the corresponding volume of each H₂O₂ dilution to the tubes to initiate the cleavage reaction. The final volume should be consistent across all reactions.
-
Incubate: Incubate the reactions at the recommended temperature (e.g., 37°C) for a fixed time (e.g., 1 hour).
-
Quench Reaction (Optional but Recommended): Stop the reaction by adding a quenching agent like catalase to remove excess H₂O₂. This is particularly important if downstream assays are sensitive to oxidation.
-
Analyze by SDS-PAGE: Add SDS-PAGE loading buffer to each tube, heat to denature, and run the samples on a polyacrylamide gel.
-
Evaluate Results: Stain the gel (e.g., with Coomassie Blue) and analyze the band shift. The uncleaved conjugate will run at a higher molecular weight than the cleaved protein. The lane showing the most complete conversion to the lower molecular weight band with the least protein degradation indicates the optimal H₂O₂ concentration.
Protocol 2: Post-Cleavage Sample Cleanup using C18 StageTips
This protocol is for desalting and purifying peptide samples after linker cleavage for mass spectrometry analysis.
Materials:
-
C18 StageTips (or equivalent C18 SPE tips)
-
Wetting Solution: 100% Acetonitrile (ACN)
-
Equilibration/Wash Solution (Solvent A): 0.1% Formic Acid (FA) in water
-
Elution Solution (Solvent B): 80% ACN, 0.1% FA in water
-
Microcentrifuge and appropriate collection tubes
Procedure:
-
Prepare the Sample: After the cleavage reaction, ensure the sample is acidified by adding formic acid to a final concentration of ~0.1-1%. This ensures peptides are positively charged and will bind to the C18 resin.
-
Wet the StageTip: Place the StageTip in a microcentrifuge adapter inside a collection tube. Add 50 µL of Wetting Solution and centrifuge at a low speed (~1,000 x g) until the solution has passed through the tip.
-
Equilibrate the StageTip: Add 50 µL of Equilibration/Wash Solution and centrifuge as before. Repeat this step once.
-
Load the Sample: Load your acidified peptide sample onto the StageTip and centrifuge slowly to allow for efficient binding of the peptides to the resin.
-
Wash the Resin: Add 50 µL of Equilibration/Wash Solution to the tip and centrifuge. This step removes salts and other hydrophilic contaminants. Repeat the wash step.
-
Elute the Peptides: Place the StageTip into a fresh, clean collection tube. Add 50 µL of Elution Solution to the tip and centrifuge to elute the purified peptides.
-
Prepare for MS: Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate volume of MS loading buffer (e.g., 0.1% FA in water) for analysis.
References
-
Ku, T., et al. (2018). Exploiting Coupling of Boronic Acids with Triols for a pH-Dependent “Click-Declick” Chemistry. The Journal of Organic Chemistry, 83(17), 9756-9773. Available from: [Link]
-
Golovanov, I. S., et al. (2018). Exploiting Coupling of Boronic Acids with Triols for a pH-Dependent “Click-Declick” Chemistry. ResearchGate. Available from: [Link]
-
Ashman, N., et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Communications, 59(9), 1195-1198. Available from: [Link]
-
Dubois, L. J., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences, 118(49). Available from: [Link]
-
Watabe, T., et al. (2013). Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. PMC. Available from: [Link]
-
Ashman, N., et al. Peroxide-cleavable linkers for antibody-drug conjugates. Cancer Research UK Cambridge Institute. Available from: [Link]
-
António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Organic & Biomolecular Chemistry, 17(25), 6112-6126. Available from: [Link]
-
Leon, N. J., et al. (2023). Hydrogen Peroxide-Triggered Disassembly of Boronic Ester-Cross-Linked Brush-Arm Star Polymers. ACS Macro Letters, 12(8), 1102-1108. Available from: [Link]
-
Jayarathne, P. H., et al. (2016). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Available from: [Link]
-
Mazeina, G. S., et al. (2018). Exploiting Coupling of Boronic Acids with Triols for a pH-Dependent "Click-Declick" Chemistry. ResearchGate. Available from: [Link]
-
Ni, L., et al. (2013). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. Available from: [Link]
-
Ashman, N., et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates. PMC. Available from: [Link]
-
Chan, K. C., & Issaq, H. J. (2013). Fractionation of peptides by strong cation-exchange liquid chromatography. Methods in Molecular Biology, 1002, 311-315. Available from: [Link]
-
Ashman, N., et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates. ResearchGate. Available from: [Link]
-
How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. (2021). YouTube. Available from: [Link]
Sources
- 1. Peroxide-cleavable linkers for antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 3. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting Coupling of Boronic Acids with Triols for a pH-Dependent "Click-Declick" Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. UWPR [proteomicsresource.washington.edu]
Technical Support Center: (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
Welcome to the technical support center for (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound, along with troubleshooting advice for its use in common synthetic applications. My aim is to equip you with the necessary knowledge to ensure the integrity of your starting material and the success of your experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid?
A1: Like many arylboronic acids, this compound is sensitive to environmental factors. To maintain its chemical integrity, it should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. Store the container in a cool, dry place, ideally in a refrigerator at 2-8°C, and away from light.[1][2]
Q2: Why is an inert atmosphere recommended for storage?
A2: The primary reason for storing under an inert atmosphere is to prevent oxidation. The boron center in arylboronic acids can be susceptible to oxidation, especially in the presence of atmospheric oxygen and trace metals, which can lead to the formation of phenolic byproducts.[3][4] This degradation compromises the purity of the material and can negatively impact subsequent reactions.
Q3: Is (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid sensitive to moisture?
A3: Yes, moisture can be detrimental to the stability of boronic acids. While boric acid itself is mildly hygroscopic, the primary concern with arylboronic acids is the potential for dehydration to form boroxines (anhydrides).[5] This process is reversible upon the addition of water, but the presence of varying amounts of the boroxine form can lead to inaccurate measurements and inconsistent reaction outcomes. Therefore, it is crucial to store the compound in a dry environment.
Q4: I left the container on the bench for a few hours. Is the compound still usable?
A4: Brief exposure to the atmosphere is not ideal but may not render the compound unusable, especially if it is a crystalline solid. However, prolonged or repeated exposure should be avoided. It is good practice to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. For extended use, consider aliquoting the material into smaller, single-use vials to minimize exposure of the bulk supply.
Stability in Solution
Q5: How stable is (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid in solution?
A5: The stability of arylboronic acids in solution is highly dependent on the solvent, pH, and the presence of other reagents. In general, solutions should be prepared fresh for immediate use. Over time, degradation can occur through several pathways, including protodeboronation and oxidation.
Q6: What is protodeboronation and how can I minimize it?
A6: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by the presence of water and is often pH-dependent.[6] For some arylboronic acids, protodeboronation is slowest around pH 5 and increases under more acidic or basic conditions.[6] When preparing stock solutions, use anhydrous solvents and prepare them as close to the time of use as possible.
Q7: Can I prepare a stock solution of this boronic acid for long-term storage?
A7: Preparing stock solutions for long-term storage is generally not recommended due to the potential for degradation. If a stock solution is necessary, use an anhydrous aprotic solvent and store it under an inert atmosphere at low temperatures. Monitor the purity of the solution periodically by techniques like NMR or LC-MS. A more stable alternative for long-term storage in solution is to convert the boronic acid to a more stable derivative, such as a pinacol boronate ester.[7]
Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a primary application for arylboronic acids.[8] Below are common issues encountered and their potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Degraded Boronic Acid: The starting material may have degraded due to improper storage or handling. | • Always use fresh, properly stored boronic acid. • Consider purifying the boronic acid before use if degradation is suspected. |
| 2. Catalyst Inactivation: The palladium catalyst can be sensitive to oxygen.[9] | • Ensure all solvents are thoroughly degassed. • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. • Use a fresh, active catalyst. | |
| 3. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium may be slow or incomplete. | • The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base can be substrate-dependent. • The addition of water to the reaction mixture can sometimes facilitate transmetalation. | |
| Homocoupling of the Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids, catalyzed by palladium.[10] | • Rigorously degas all solvents and reagents. • Ensure a leak-proof reaction setup under a positive inert gas pressure. |
| 2. Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can induce homocoupling if not properly reduced to the active Pd(0) species.[10] | • Consider using a Pd(0) source directly or a precatalyst known for efficient in situ reduction. | |
| Formation of Phenol Byproduct | 1. Oxidation of the Boronic Acid: The boronic acid may be oxidizing to the corresponding phenol.[4] | • This is often a sign of oxidative degradation of the starting material or instability under the reaction conditions. • Ensure rigorous exclusion of air from the reaction. |
| Inconsistent Results | 1. Variable Purity of Boronic Acid: The presence of boroxine or other impurities can lead to inconsistent stoichiometry. | • It is good practice to assess the purity of the boronic acid before use, especially from older batches. • Consider recrystallization or derivatization to a more stable form (e.g., MIDA boronate) for challenging substrates.[11][12] |
Visualizing Degradation Pathways and Experimental Workflows
Key Degradation Pathways of Arylboronic Acids
Caption: Major degradation pathways for arylboronic acids.
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
How to Store Boric Acid. Lab Alley. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of Reading. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. NIH. [Link]
-
Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. NIH. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
chemical handling and storage section 6. University of Toronto Scarborough. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. YouTube. [Link]
-
A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [Link]
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- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laballey.com [laballey.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions in Suzuki Coupling with Complex Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with side reactions, particularly when working with complex, sterically hindered, or electronically challenging boronic acids. As a self-validating system, the protocols and insights provided herein are grounded in established mechanistic principles and field-proven strategies to help you troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Complex Boronic Acids
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] However, its success is highly dependent on the stability and reactivity of the organoboron reagent.[1] Complex boronic acids, such as those with significant steric bulk, heteroatoms, or specific electronic properties, are notoriously prone to undesired side reactions that can significantly lower the yield of the desired product and complicate purification.[1][3] This guide will dissect the most common of these side reactions, explain the underlying causality, and provide actionable troubleshooting protocols to overcome these synthetic hurdles.
Visualizing the Reaction Landscape: Catalytic Cycle and Competing Pathways
To effectively troubleshoot, it's crucial to understand the desired reaction pathway in relation to the common off-cycle reactions.
The Suzuki-Miyaura Catalytic Cycle
The productive Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Common side reaction pathways in Suzuki-Miyaura coupling.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during Suzuki coupling reactions with complex boronic acids.
Q1: My yield is low, and I'm observing a significant amount of the corresponding arene from my boronic acid. What's happening and how can I fix it?
A1: This is a classic case of protodeboronation.
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. [4]This side reaction is a major contributor to low yields, as it consumes the boronic acid before it can participate in the desired cross-coupling. [5][6] Causality:
-
Presence of Water: Water is a primary proton source for this reaction. Boronic acids themselves can release water upon trimerization to form boroxines. [1]* Base-Catalyzed Pathway: Bases, which are essential for activating the boronic acid for transmetalation, can also catalyze protodeboronation. [5][7]* Palladium-Catalyzed Pathway: Recent studies have shown that palladium-phosphine complexes, particularly those with bulky phosphine ligands, can accelerate protodeboronation. [5][8]* Substrate Electronics: Heteroaryl boronic acids, especially 2-heteroaryls, and those with protonable heteroatoms are particularly susceptible to protodeboronation. [1] Troubleshooting Protocol:
| Strategy | Action | Rationale |
| Minimize Water | Use anhydrous solvents and reagents. Dry glassware thoroughly. Consider using boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis. [1] | Reduces the primary proton source for protodeboronation. [1] |
| Base Selection | Screen different bases. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxides. Fluoride sources like KF can be effective for base-labile substrates. [7] | Modulates the basicity to favor transmetalation over protodeboronation. |
| Ligand Choice | If using bulky ligands, consider screening less sterically demanding alternatives. A ligand's buried volume can be an indicator of its propensity to promote protodeboronation. [8] | Bulky ligands can create a pathway that favors proton transfer to the transmetalated aryl group. [8] |
| Temperature Control | Run the reaction at the lowest effective temperature. High temperatures can exacerbate protodeboronation. [9] | Minimizes the rate of the undesired side reaction. |
| Protecting Groups | For highly susceptible heteroaryl boronic acids, consider using more stable derivatives like MIDA boronates or trifluoroborate salts. [10] | These derivatives can offer increased stability against protodeboronation. |
Q2: I'm seeing a significant amount of a biaryl product derived from the coupling of two of my boronic acid molecules. What causes this and how do I prevent it?
A2: You are observing homocoupling of the boronic acid.
Homocoupling is the palladium-catalyzed reaction of two boronic acid molecules to form a symmetrical biaryl. [1][11] Causality:
-
Presence of Pd(II) and Oxidants: Homocoupling is often initiated by Pd(II) species in the reaction mixture. [1]The presence of oxygen can also promote this side reaction. [1]* Inefficient Oxidative Addition/Transmetalation: If the oxidative addition of the aryl halide to the Pd(0) catalyst or the subsequent transmetalation is slow, the opportunity for the boronic acid to react with a Pd(II) species increases.
Troubleshooting Protocol:
| Strategy | Action | Rationale |
| Thorough Degassing | Degas the reaction mixture thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen). | Removes dissolved oxygen, which can promote the formation of Pd(II) and subsequent homocoupling. [1] |
| Use of Pd(0) Precatalysts | Start with a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species. | Minimizes the initial concentration of Pd(II) that can initiate homocoupling. |
| Stoichiometry Adjustment | Use a slight excess of the aryl halide relative to the boronic acid. | This can help to ensure that the oxidative addition product is readily available for transmetalation, outcompeting the homocoupling pathway. |
| Ligand Selection | Electron-rich and bulky ligands can promote oxidative addition and reductive elimination, respectively, which can help to keep the catalytic cycle moving and suppress side reactions. [1][2] | A more efficient catalytic cycle reduces the lifetime of intermediates that could lead to homocoupling. |
Q3: My reaction is sluggish, and I'm recovering a significant amount of my starting aryl halide, along with the corresponding arene. What is the likely cause?
A3: This points towards dehalogenation of your aryl halide.
Dehalogenation is a side reaction where the halide on the electrophile is replaced by a hydrogen atom. [1] Causality:
-
Hydride Source: After oxidative addition, the resulting Ar-Pd-X complex can react with a hydride source in the reaction mixture. [1]Common hydride sources include amine bases or alcoholic solvents. [1]* Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd-X intermediate has a longer lifetime, increasing the likelihood of reacting with a hydride source.
Troubleshooting Protocol:
| Strategy | Action | Rationale |
| Solvent and Base Choice | Avoid using solvents or bases that can readily act as hydride donors. For example, if using an amine base, consider switching to an inorganic base. | Eliminates a potential source of the hydride that leads to dehalogenation. |
| Optimize Transmetalation Conditions | Ensure your base is effective in activating the boronic acid for transmetalation. Screening different bases can be beneficial. [1] | A faster transmetalation will consume the Ar-Pd-X intermediate before it can undergo dehalogenation. |
| Ligand Selection | The choice of ligand can influence the rate of transmetalation. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. [1][2] | A ligand that accelerates transmetalation will favor the desired cross-coupling pathway. |
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent for my Suzuki coupling? A: While Suzuki couplings can be performed in aqueous conditions, and it can be more environmentally friendly, the presence of water can also promote protodeboronation. [2][5]If you are working with a boronic acid that is particularly sensitive to this side reaction, it is generally advisable to use anhydrous conditions. [1] Q: My boronic acid is a solid that is difficult to handle and may be impure. How can I improve its quality? A: The purity of the boronic acid is critical for a successful Suzuki coupling. [9]If you suspect your boronic acid is impure or has decomposed, you can try to purify it by recrystallization. Alternatively, converting the boronic acid to its more stable pinacol ester derivative can be a good strategy. [1]Boronic esters are generally more stable and easier to purify by chromatography. [12] Q: How do I choose the right palladium catalyst and ligand for a sterically hindered coupling? A: For sterically hindered substrates, bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos) are often effective. [1][8]These ligands promote both the oxidative addition of the hindered aryl halide and the final reductive elimination step. [1][2]N-heterocyclic carbene (NHC) ligands are also a good option for challenging couplings. [7]It is often necessary to screen a small library of ligands to find the optimal one for a specific transformation. [1] Q: Can microwave irradiation help to minimize side reactions? A: Yes, microwave-assisted Suzuki couplings can be very effective. [9]The rapid heating can lead to significantly shorter reaction times, which can minimize the opportunity for side reactions to occur. [9]Additionally, the improved energy transfer can sometimes allow for lower catalyst loadings. [9]
Experimental Protocols
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling
This protocol provides a starting point for setting up a Suzuki coupling under anhydrous conditions to minimize protodeboronation.
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent and Degassing: Add anhydrous solvent (e.g., toluene, dioxane, or THF) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Screening for Optimal Base and Ligand
A systematic screening of reaction parameters is often the most effective approach to overcoming low yields.
-
Setup: Arrange a parallel array of reaction vials (e.g., in a heating block).
-
Stock Solutions: Prepare stock solutions of the aryl halide, boronic acid, and palladium precatalyst in the chosen solvent.
-
Dispensing: To each vial, add the appropriate amounts of the aryl halide and boronic acid from the stock solutions.
-
Variable Addition: Add a different base and/or ligand to each vial.
-
Catalyst Addition and Reaction: Add the palladium precatalyst stock solution to each vial, seal, and heat to the desired temperature.
-
Analysis: After a set time, cool the reactions and analyze the product formation in each vial by a suitable analytical technique (e.g., LC-MS with an internal standard) to determine the optimal conditions.
References
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- ChemRxiv. (2024, August 7). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
- Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Wikipedia. (n.d.). Protodeboronation.
- Wikipedia. (n.d.). Suzuki reaction.
- Books. (2014, October 27). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. aspuru.substack.com [aspuru.substack.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing palladium catalyst for (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid coupling
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers utilizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, with a specific focus on substrates like (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. Our goal is to move beyond simple protocols and empower you with the mechanistic understanding required to diagnose and solve common experimental challenges.
Foundational Principles: The Suzuki-Miyaura Catalytic Cycle
A successful optimization strategy begins with a firm grasp of the reaction mechanism. The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction, but its success hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Any factor that disrupts one of these steps can lead to low yields, side reactions, or complete reaction failure.
The generally accepted catalytic cycle is illustrated below. The efficiency of this cycle is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.[4]
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The process involves the oxidative addition of an aryl halide to a Pd(0) species, followed by base-mediated transmetalation with a boronate and concluding with reductive elimination to form the product and regenerate the catalyst.[1][3]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during Suzuki-Miyaura couplings in a direct question-and-answer format.
Q1: My reaction shows low or no conversion. Where should I start troubleshooting?
This is the most frequent issue and can stem from several sources. A systematic approach is crucial.
Potential Cause 1: Reagent Quality & Integrity
-
Boronic Acid Instability: Boronic acids, including your specific substrate, are susceptible to degradation over time, particularly through protodeboronation (hydrolysis of the C-B bond) or formation of anhydride trimers (boroxines).[4][5] Impurities in the boronic acid can also poison the palladium catalyst.[6]
-
Catalyst Inactivity: Pd(0) catalysts can be sensitive to air and may oxidize over time, rendering them inactive.[5] Pd(II) precatalysts require an in situ reduction to the active Pd(0) state, which can sometimes be inefficient.[4][7]
Solutions & Actionable Steps:
-
Verify Boronic Acid Quality: Before use, confirm the purity of your (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid via NMR. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., a pinacol ester) which can be purified and is often more robust.[4][5]
-
Use Fresh or High-Quality Catalyst: Use a fresh bottle of palladium catalyst or a robust, air-stable precatalyst. Modern palladacycle or Buchwald-type precatalysts are designed for reliability and rapid activation.[1][8]
-
Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and promote undesirable side reactions like homocoupling.[4][9][10] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[11]
Potential Cause 2: Suboptimal Reaction Parameters The interplay between the base, solvent, ligand, and temperature is complex.[12] An incorrect combination for your specific substrate can halt the reaction.
Solutions & Actionable Steps:
-
Systematic Screening: If initial attempts fail, perform a systematic screen of key parameters. Do not change multiple variables at once. A structured approach, like the one outlined in the table below, can efficiently identify optimal conditions.[12]
-
Base Selection: The base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[2][13][14]
-
Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are common. K₃PO₄ is often a good starting point for many systems.
-
For substrates with base-sensitive functional groups (not a major concern for your specific molecule), milder bases like KF can be used.[13]
-
-
Ligand Choice: The ligand stabilizes the palladium center, prevents aggregation into inactive palladium black, and modulates its reactivity.[4]
| Table 1: Example Screening Conditions for Initial Optimization | ||||
| Experiment | Palladium Source (1-2 mol%) | Ligand (1.1-1.2 eq to Pd) | Base (2-3 eq) | Solvent (0.1 M) |
| 1 (Baseline) | Pd(dppf)Cl₂ | (none) | K₂CO₃ | Dioxane/H₂O (4:1) |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 2-MeTHF |
| 4 | Pd(PPh₃)₄ | (none) | K₂CO₃ | DMF/H₂O (4:1) |
| All reactions should be run at a consistent temperature (e.g., 80-100 °C) under a rigorously maintained inert atmosphere. |
Q2: I'm observing significant side products. What are they and how can I minimize them?
Side product formation not only lowers your yield but also complicates purification. The most common culprits are homocoupling and protodeboronation.[16]
Side Reaction 1: Homocoupling of Boronic Acid (R²-R²) This occurs when two molecules of your boronic acid couple together. It is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.[4][10]
-
Solution: The most effective preventative measure is rigorous deoxygenation of the reaction mixture before and during the reaction.[10]
Side Reaction 2: Protodeboronation (R²-H) This is the replacement of the boronic acid group with a hydrogen atom from a proton source (often water). It is a common decomposition pathway for boronic acids, especially heteroaryl or electron-rich ones.[4]
-
Solutions:
-
Minimize Water: While some water is often necessary to dissolve the inorganic base, excess water can promote protodeboronation. Try reducing the water content or using a solvent system like Toluene or 2-MeTHF with a more soluble organic base.
-
Use a More Stable Boron Species: As mentioned, converting the boronic acid to a pinacol or MIDA boronate ester significantly increases its stability and resistance to protodeboronation.[4][17]
-
Figure 2: Competing reaction pathways for the boronic acid starting material.
Q3: My reaction starts but then stalls, or I see a black precipitate forming. What is happening?
The formation of a black precipitate is a visual indicator of catalyst decomposition into palladium black (aggregated Pd(0) metal).[9][16][18][19] This is a common failure mode and means your active catalyst is crashing out of solution, effectively stopping the reaction.[20]
Primary Cause: The catalytic cycle has become unbalanced. Typically, this happens when the reductive elimination step (where the product is formed) is slow relative to other processes. This allows the Pd(0)L₂ species to exist for too long, lose their stabilizing ligands, and aggregate.
Solutions:
-
Change the Ligand: This is the most powerful solution. A bulkier, more electron-donating ligand (e.g., a Buchwald-type biarylphosphine ligand) can accelerate the rate of reductive elimination, keeping the palladium in the catalytic cycle and preventing aggregation.[2]
-
Lower the Temperature: Excessively high temperatures can accelerate ligand degradation and catalyst decomposition.[5] If you are running the reaction above 110 °C, try lowering the temperature to 80-100 °C.
-
Check for Impurities: Certain impurities in your reagents or solvent can act as catalyst poisons, stripping ligands from the palladium center and leading to decomposition.[6][9] Ensure you are using high-purity, degassed solvents.
Q4: Purification is difficult. How can I improve the workup?
Problem 1: Removing Boronic Acid/Boron Byproducts
-
Strategy: After the reaction, perform an extractive workup. A wash with an aqueous base (like 1M NaOH) will deprotonate the acidic boronic acid and its byproducts, pulling them into the aqueous layer. Be cautious if your final product has acidic functional groups.
Problem 2: Removing Palladium Residues
-
Strategy: Palladium residues can often be removed by filtering the crude product solution through a pad of Celite or silica gel.[3] For pharmaceutical applications requiring very low palladium levels, specific scavengers (e.g., silica-bound thiols) may be necessary.
Problem 3: Separating Product from Homocoupled Halide (R¹-R¹)
-
Strategy: This is best addressed by optimizing the reaction to prevent its formation. However, if it does form, careful column chromatography is typically required. The polarity difference between your desired biaryl product and the homocoupled starting material will dictate the ease of separation.
Recommended Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction
This protocol provides a reliable starting point for your coupling reaction.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 eq), (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid (0.24 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 0.4 mmol, 2.0 eq).
-
Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add 2.0 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water 5:1) via syringe.
-
Catalyst Addition: In a separate step under a positive pressure of inert gas, add the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.002 mmol, 1 mol%) and SPhos (0.0044 mmol, 2.2 mol%)).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the aryl halide starting material is consumed.[5][11]
Protocol 2: Preparation of a Pinacol Boronate Ester
If boronic acid instability is a persistent issue, converting it to the pinacol ester is recommended.
-
To a round-bottom flask, add the boronic acid (1.0 eq), pinacol (1.1 eq), and a solvent such as toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitor by TLC/LC-MS), remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly or purified by column chromatography.
References
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 22, 2026, from [Link]
-
Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. (2003). PubMed. Retrieved January 22, 2026, from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development, ACS Publications. Retrieved January 22, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 22, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 22, 2026, from [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2026). MDPI. Retrieved January 22, 2026, from [Link]
-
Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. (2008). NIH. Retrieved January 22, 2026, from [Link]
-
Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. (2003). researchmap. Retrieved January 22, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved January 22, 2026, from [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ACS Publications. Retrieved January 22, 2026, from [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 22, 2026, from [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters, ACS Publications. Retrieved January 22, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 22, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 22, 2026, from [Link]
-
Suzuki–Miyaura Coupling Reaction Product Isolation. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2004). NIH. Retrieved January 22, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. Suzuki Coupling [organic-chemistry.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchmap.jp [researchmap.jp]
Technical Support Center: Ensuring the Stability of Boronic Acid Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with boronic acid linkers. Boronic acids are exceptionally versatile reagents, crucial for applications ranging from Suzuki-Miyaura cross-coupling to the construction of stimuli-responsive bioconjugates and covalent organic frameworks.[1][2] However, their utility is often challenged by their susceptibility to degradation during routine sample preparation, purification, and analysis.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose and prevent the degradation of your boronic acid linkers, ensuring the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Diagnosing and Preventing Linker Degradation
Encountering unexpected results, such as low yield, new impurities, or loss of activity, can often be traced back to the instability of the boronic acid moiety. This section provides a systematic approach to identifying and solving these common issues.
General Troubleshooting Workflow
The following workflow provides a high-level overview of the diagnostic process when boronic acid linker degradation is suspected.
Q1: My boronic acid linker seems unstable during sample preparation. What are the primary degradation pathways?
A: Boronic acid linkers are susceptible to three main degradation pathways, especially under common experimental conditions. Understanding these is the first step to prevention.
-
Oxidative Deboronation: This is a significant concern, particularly in biological contexts or when samples are exposed to air.[3][4] The empty p-orbital of the boron atom is vulnerable to attack by reactive oxygen species (ROS) like hydrogen peroxide.[3][5] This leads to an irreversible conversion of the boronic acid into an alcohol (phenol for arylboronic acids) and boric acid.[3][6] This pathway is often the primary cause of instability at physiological pH.[3][4]
-
Hydrolysis: The carbon-boron (C-B) bond can be susceptible to cleavage under certain hydrolytic conditions, particularly in strongly acidic or basic aqueous solutions.[5] Additionally, boronate esters, often used as protecting groups, can hydrolyze back to the free boronic acid, which may then be prone to other degradation pathways.[7] This is a critical issue during reversed-phase HPLC analysis, where on-column hydrolysis can occur.[5][7]
-
Boroxine Formation (Dehydration): Boronic acids have a propensity to undergo intermolecular dehydration, losing water molecules to form a stable, six-membered cyclic trimer called a boroxine.[8] This is an equilibrium process that can complicate purification and characterization, as it leads to multiple species in solution and can cause streaking on chromatography columns and complex NMR spectra.[9]
Q2: How can I determine which type of degradation is affecting my sample?
A: A multi-faceted analytical approach is often necessary for definitive identification.
| Analytical Technique | Application in Degradation Analysis | Key Considerations |
| HPLC / UPLC-MS | The workhorse for separating the parent linker from its degradation products.[5] Mass spectrometry (MS) is invaluable for identifying the mass of byproducts, confirming, for example, the conversion of R-B(OH)₂ to R-OH. | A stability-indicating method is crucial.[5] Be aware of potential on-column hydrolysis with reversed-phase columns; consider HILIC for better stability of boronate esters.[7] |
| ¹H NMR Spectroscopy | Provides structural information. The appearance of new aromatic signals or the disappearance of signals adjacent to the boron can indicate degradation. Boroxine formation leads to complex or broadened spectra. | To simplify spectra from boroxine trimers, add a drop of D₂O to the NMR tube to hydrolyze them back to the monomeric boronic acid.[9] |
| ¹¹B NMR Spectroscopy | Directly observes the chemical environment of the boron atom.[5] A shift in the ¹¹B signal can indicate changes from the trigonal planar boronic acid to a tetrahedral boronate ester or other species. This is a powerful tool for confirming degradation or complex formation.[5] | Requires access to a multinuclear NMR probe. The chemical shifts are highly sensitive to the coordination state of the boron. |
Q3: I'm working in an aqueous buffer at physiological pH and suspect oxidation. What are the best preventative measures?
A: Oxidation is a major hurdle in biological applications.[3][4] At physiological pH, boronic acids can be as susceptible to oxidation as thiols.[3] Since the oxidation is irreversible, prevention is key.
Experimental Protocol: Preparing Samples to Minimize Oxidation
-
Deoxygenate Buffers: Before use, thoroughly sparge all aqueous buffers (e.g., PBS, TRIS) with an inert gas like argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Whenever possible, perform sample manipulations in a glove box or under a gentle stream of inert gas.
-
Use Fresh Solutions: Prepare stock solutions of your boronic acid linker on the day of use.[3] Avoid long-term storage of diluted aqueous solutions.
-
Consider pH: While physiological pH is often required, be aware that higher pH can accelerate oxidation.[3] If the experimental design allows, working at a slightly lower pH may offer some protection.
-
Structural Protection (Advanced): For long-term stability, consider linker designs that are inherently more resistant to oxidation. Research has shown that installing an intramolecular coordinating group, such as a pendant carboxyl group to form a "boralactone," can increase oxidative stability by up to 10,000-fold.[3][10] This is a design consideration for developing new linkers for challenging biological environments.
Note: While antioxidants like ascorbate may seem like a logical solution, they can sometimes accelerate degradation through complex mechanisms, as has been observed with certain peptide boronic acids.[6] Their use should be carefully validated for your specific system.
Q4: My boronic acid linker is difficult to purify by silica gel chromatography. Why is this, and what are the alternatives?
A: This is a very common challenge. Free boronic acids are notoriously difficult to purify via standard silica gel chromatography due to several factors:
-
Polarity: They are polar and can streak badly or remain stuck on the column.[9][11]
-
Acidity: The Lewis acidic nature of the boron can lead to strong interactions with the acidic silica surface, causing decomposition or poor recovery.
-
Boroxine Formation: The equilibrium between the monomer and the boroxine trimer on the column leads to poor separation.[9]
Recommended Purification Strategies:
-
Recrystallization: If your compound is a solid, recrystallization is often the most effective method for purification on a larger scale.[11] Common solvent systems include mixtures like ethyl acetate/hexanes or acetone/hexanes.[9]
-
Derivative Formation: Convert the crude boronic acid into a more stable, less polar derivative for purification, then deprotect it.
-
Diethanolamine (DEA) Adduct: Reacting the boronic acid with DEA can form a crystalline adduct that often precipitates, which can then be filtered and washed. The free boronic acid is recovered by treatment with acid.[9][12]
-
Pinacol Ester Formation: Convert the acid to its pinacol boronate ester. These esters are significantly more stable, less polar, and generally behave well on silica gel.[9][13]
-
-
Acid/Base Extraction: For impure acids, an extraction can be effective. Dissolve the crude material in an organic solvent (e.g., EtOAc), wash with a base to form the boronate salt (which moves to the aqueous layer), separate the layers, and then re-acidify the aqueous layer to recover the purified boronic acid by extraction.[11]
Frequently Asked Questions (FAQs) on Boronic Acid Linker Handling
Q1: What are the ideal storage conditions for boronic acid compounds?
A: Proper storage is critical to prevent slow degradation over time. For most solid boronic acids and their derivatives:
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon).
-
Moisture: Keep in a tightly sealed container in a dry place or desiccator.[14][15] Moisture can promote hydrolysis and other side reactions.
-
Temperature: For long-term stability, storage at -20°C is recommended.[16] For short-term use, refrigeration is often sufficient. Always refer to the supplier's safety data sheet (SDS) for specific recommendations.
Q2: What are protecting groups, and when should I use one for my boronic acid?
A: Protecting groups are used to temporarily convert the boronic acid –B(OH)₂ group into a boronate ester. This strategy is employed to enhance stability during synthesis, purification, or storage.[13] You should consider using a protecting group when you need to perform reactions that are incompatible with a free boronic acid or when facing purification challenges.
| Protecting Group | Structure Example | Key Features & Use Cases |
| Pinacol Ester (Bpin) | R-B(pin) | Most common. Good stability for column chromatography and storage.[13] Can be used directly in many coupling reactions. Can be difficult to hydrolyze back to the free acid.[13] |
| MIDA Ester | R-B(MIDA) | Highly stable. The intramolecular N→B bond makes it robust against hydrolysis, oxidation, and reduction.[13] Ideal for multi-step synthesis. Deprotected under mild basic conditions.[13] |
| Trifluoroborate Salt | R-BF₃K | Very stable to oxidation. The electron-donating fluorine atoms protect the boron center.[13] Often highly crystalline, which aids in purification.[13] |
| Diaminonaphthalene (dan) | R-B(dan) | Extremely stable. The N→B coordination significantly reduces Lewis acidity and reactivity.[13] Useful when exceptional stability is required. |
Q3: My ¹H NMR spectrum looks messy with broad peaks. Could this be boroxine formation, and how do I fix it?
A: Yes, that is a classic sign of boroxine formation. The presence of the monomer in equilibrium with the trimer (and potentially dimers) in an anhydrous NMR solvent like CDCl₃ will often result in broadened signals or multiple sets of peaks, making interpretation difficult.[9]
The Simple Fix: Add one or two drops of deuterated water (D₂O) directly to your NMR tube. This will rapidly hydrolyze the boroxine back to the single, monomeric boronic acid species, resulting in a sharp, clean spectrum.[9] When using a protic solvent like D₂O, the B(OH)₂ protons will exchange and become invisible, but the signals for your linker's backbone will be clear.
References
-
Rainier, S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Reddit. (2021). A strategy for preventing boron-containing compounds from breaking down could help medicinal chemists design new drugs. Available at: [Link]
-
Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Le Saux, T., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS. Available at: [Link]
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Wikipedia. Boronic acid. Wikipedia. Available at: [Link]
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ResearchGate. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]
-
Gois, P. M. P., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. Available at: [Link]
- Google Patents. (2014). Process for the preparation of boronic acid intermediates.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General reference, not directly linked to a single URL)
-
ACS Publications. (2022). Interaction of Boron-Based Cross-Linkers with Polymer Binders for Silicon Anodes in Lithium-Ion Batteries. ACS Applied Energy Materials. Available at: [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link]
-
Royal Society of Chemistry. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. Available at: [Link]
-
ACS Publications. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2019). Boron Determination—A Review of Analytical Methods. Available at: [Link]
-
Royal Society of Chemistry. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. Available at: [Link]
-
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Available at: [Link]
-
Reddit. (2015). Purification of boronic acids?. r/chemistry. Available at: [Link]
-
PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
-
PubMed. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Available at: [Link]
-
Lab Alley. How to Store Boric Acid. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Boric acid. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Cleavable Linkers in Targeted Drug Delivery: Benchmarking (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safety.[1] An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release and off-target toxicity, yet susceptible to rapid cleavage within the unique microenvironment of the target tissue.[1] This guide provides an in-depth comparison of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a reactive oxygen species (ROS)-responsive linker, with other prevalent classes of cleavable linkers, including pH-sensitive hydrazones, redox-sensitive disulfide linkers, and enzyme-labile peptide linkers.
The Emergence of Environmentally-Sensitive Linkers
The rationale behind cleavable linkers is to exploit the physiological disparities between healthy tissues and the tumor microenvironment. These differences include lower pH in endosomes and lysosomes, a more reducing intracellular environment, overexpression of specific enzymes, and elevated levels of reactive oxygen species (ROS).[2] Each class of cleavable linker is designed to respond to one or more of these triggers, ensuring a localized release of the therapeutic payload.
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid: A ROS-Responsive Approach
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid represents a class of linkers that are cleaved in response to elevated levels of ROS, particularly hydrogen peroxide (H₂O₂), which are often found in the tumor microenvironment due to the high metabolic rate of cancer cells.
Cleavage Mechanism
The cleavage of arylboronic acid-based linkers is initiated by the oxidation of the carbon-boron bond by H₂O₂. This oxidation leads to the formation of a phenolic group, which then triggers a self-immolative cascade, ultimately releasing the payload. This mechanism offers a distinct advantage as it relies on an extracellular or intracellular trigger that is often upregulated in cancerous tissues.
Comparative Analysis of Cleavable Linkers
The selection of a cleavable linker is a pivotal decision in the design of a targeted therapeutic. The following sections provide a comparative overview of the key performance parameters of different cleavable linker types.
| Linker Type | Cleavage Trigger | Typical Half-Life in Plasma (Human) | Cleavage Rate | Key Advantages | Key Limitations |
| Boronic Acid | Reactive Oxygen Species (H₂O₂) | Stable | Rapid in the presence of H₂O₂ | Targets a key feature of the tumor microenvironment; can enable extracellular payload release.[3] | Potential for variability in ROS levels across different tumors. |
| Hydrazone | Acidic pH (pH 4.5-6.5) | Variable; can be unstable (e.g., t₁/₂ ≈ 2 days for some)[2] | Rapid at acidic pH | Effective for ADCs that are internalized into acidic endosomes/lysosomes.[4] | Susceptible to hydrolysis in systemic circulation, leading to premature drug release.[1] |
| Disulfide | High Glutathione (GSH) concentration | Generally stable | Rapid in the reducing intracellular environment | Exploits the significant difference in GSH concentration between the intracellular and extracellular environments.[] | Stability can be influenced by steric hindrance around the disulfide bond.[] |
| Peptide (e.g., Val-Cit) | Specific Enzymes (e.g., Cathepsin B) | Generally stable (e.g., t₁/₂ ≈ 230 days for Val-Cit)[7] | Efficient cleavage by target proteases. | High specificity due to enzymatic recognition.[] | Susceptible to cleavage by non-target proteases; stability can be species-dependent (e.g., less stable in mouse plasma).[3] |
Experimental Protocols
Robust and standardized experimental protocols are crucial for the accurate assessment and comparison of linker stability and cleavage kinetics.
Protocol 1: In Vitro Plasma Stability Assay (LC-MS based)
This protocol is designed to assess the stability of the linker in plasma from different species.
Materials:
-
Antibody-Drug Conjugate (ADC) with the linker of interest
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Digestion enzyme (e.g., papain for cleavable linkers) or mild elution buffer (e.g., glycine-HCl, pH 2.5-3.0) for intact analysis
-
LC-MS system
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), aliquot a portion of the plasma sample.
-
Capture the ADC from the plasma using protein A or G magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
To measure the amount of conjugated drug, either:
-
To measure the free payload in the plasma, precipitate the proteins from the plasma supernatant (after bead capture) with organic solvent and analyze the supernatant by LC-MS/MS.[10][11]
-
Calculate the percentage of intact ADC or the amount of released payload over time to determine the linker's stability.
Protocol 2: H₂O₂-Mediated Cleavage Assay for Boronic Acid Linkers
This assay quantifies the rate of payload release from a boronic acid-linked conjugate in the presence of hydrogen peroxide.
Materials:
-
Boronic acid-linked conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution
-
Fluorescence plate reader (if using a fluorescent payload) or HPLC/LC-MS system
Procedure:
-
Prepare a solution of the boronic acid-linked conjugate in PBS.
-
Add a specific concentration of H₂O₂ (e.g., 100 µM) to initiate the cleavage reaction.
-
Monitor the release of the payload over time using an appropriate detection method. For fluorescent payloads, measure the increase in fluorescence intensity. For other payloads, take aliquots at different time points, quench the reaction, and analyze by HPLC or LC-MS.[3]
-
Plot the payload release as a function of time to determine the cleavage kinetics.
Protocol 3: Cathepsin B Cleavage Assay for Peptide Linkers
This protocol assesses the enzymatic cleavage of a peptide linker by Cathepsin B.
Materials:
-
Peptide-linked ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Fluorescence plate reader or HPLC/LC-MS system
Procedure:
-
Activate Cathepsin B according to the manufacturer's instructions.
-
Prepare a solution of the peptide-linked ADC in the assay buffer.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution.
-
Incubate at 37°C.
-
Monitor payload release over time by fluorescence or HPLC/LC-MS.[12][13]
-
Determine the rate of cleavage from the time-course data.
Protocol 4: Glutathione (GSH)-Mediated Cleavage Assay for Disulfide Linkers
This assay evaluates the reductive cleavage of a disulfide linker in the presence of glutathione.
Materials:
-
Disulfide-linked ADC
-
Tris-HCl buffer, pH 7.4
-
Glutathione (GSH)
-
HPLC/LC-MS system
Procedure:
-
Prepare a solution of the disulfide-linked ADC in Tris-HCl buffer.
-
Add GSH to a final concentration relevant to the intracellular environment (e.g., 1-10 mM).[14]
-
Incubate at room temperature or 37°C.
-
At various time points, quench the reaction (e.g., with an acid) and analyze the samples by HPLC or LC-MS to quantify the released payload.[14]
-
Calculate the cleavage rate from the time-dependent payload release.
Protocol 5: In Vitro Bystander Killing Assay
This assay determines the ability of a released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein, e.g., GFP)
-
Cell culture medium and supplements
-
ADC with the linker of interest
-
Imaging system or flow cytometer
Procedure:
-
Co-culture the Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate.
-
Treat the co-culture with a serial dilution of the ADC.
-
Include control wells with only Ag- cells treated with the ADC to assess direct toxicity.
-
Incubate for a period sufficient to allow for ADC processing and payload release (e.g., 72-120 hours).
-
Quantify the viability of the Ag- cells (GFP-positive) using an imaging system or flow cytometry.[15][16]
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- only control indicates a bystander effect.
Visualizing the Mechanisms
The following diagrams illustrate the cleavage mechanisms of the different linker types and a typical experimental workflow for evaluating linker stability.
Caption: Cleavage mechanisms of different linker classes.
Caption: Workflow for in vitro plasma stability assay.
Conclusion
The choice of a cleavable linker is a multifaceted decision that requires a thorough understanding of the target biology and the physicochemical properties of the payload. While traditional linkers responsive to pH, redox potential, and specific enzymes have demonstrated clinical success, ROS-responsive linkers like (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid offer a promising alternative by targeting another key hallmark of the tumor microenvironment. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of these different linker technologies, enabling the rational design of next-generation targeted therapeutics with an optimized therapeutic window.
References
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Li, et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry. [Link]
-
PubMed. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. [Link]
-
Miller, et al. (2018). Evaluation of a Reducible Disulfide Linker for Siderophore-mediated Delivery of Antibiotics. ACS Infectious Diseases. [Link]
-
Sanderson, et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega. [Link]
-
Sanderson, et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. PMC. [Link]
-
Gordon, et al. (2015). Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation. PMC. [Link]
-
Kovtun, et al. (2016). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. PMC. [Link]
-
Technology Networks. (2022). Bystander Effect of Antibody-drug Conjugates (ADCs). [Link]
-
Discovery Life Sciences. (2023). APT 2023 – Bystander Effects of Antibody Drug Conjugates. [Link]
-
Wang, et al. (2021). Ratiometric Detection of Glutathione Based on Disulfide Linkage Rupture between a FRET Coumarin Donor and a Rhodamine Acceptor. Analytical Chemistry. [Link]
-
Lapek, et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry. [Link]
-
Wu & Sun. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2020). (a) Hydrolysis of hydrazone in acidic conditions (b) Cleavage of acyl hydrazone linker present in IMMU-110, releasing doxorubicin. [Link]
-
SlideShare. (2020). Cleavable linkers in antibody drug conjugates. [Link]
-
Ashman, et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Communications. [Link]
-
Spring, D. (2019). Cleavable linkers in antibody-drug conjugates. [Link]
-
DeNardo, et al. (2003). Preclinical Evaluation of Cathepsin-degradable Peptide Linkers for Radioimmunoconjugates. Clinical Cancer Research. [Link]
-
PubMed. (2024). Cleavage and Noncleavage Chemistry in Reactive Oxygen Species (ROS)-Responsive Materials for Smart Drug Delivery. [Link]
-
Lee, et al. (2017). Reactive-Oxygen-Species-Responsive Drug Delivery Systems: Promises and Challenges. Advanced Healthcare Materials. [Link]
-
Su, et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
-
ResearchGate. (2019). Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. [Link]
-
MDPI. (2020). Applications of the ROS-Responsive Thioketal Linker for the Production of Smart Nanomedicines. [Link]
-
PubMed. (2019). Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. [Link]
-
PLOS. (2020). Bioprocess development of antibody-drug conjugate production for cancer treatment. [Link]
-
Agarwal & Bertozzi. (2015). Current ADC Linker Chemistry. Pharmaceutical Research. [Link]
-
ResearchGate. (2022). Cleavable and non-cleavable linkers. A Acid cleavable/pH-sensitive.... [Link]
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A Senior Application Scientist's Guide to the Validation of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid for Glycoproteomic Analysis
Abstract
The comprehensive analysis of protein glycosylation, a critical post-translational modification, is often hampered by the low abundance and heterogeneity of glycoproteins in complex biological samples.[1][2] Enrichment strategies are therefore essential for in-depth glycoproteomic studies. Phenylboronic acid (PBA) derivatives have emerged as a promising tool for the broad-spectrum capture of glycoproteins due to their ability to form reversible covalent bonds with cis-diol groups present in sugar moieties.[2][3][4][5] This guide provides a rigorous framework for the validation of a specific PBA derivative, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, as a novel chemical probe for glycoprotein enrichment. We present a series of objective, performance-based experiments designed to assess its specificity, efficiency, and potential biases compared to established methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement new tools for robust proteomic workflows.
Introduction: The Rationale for Boronic Acid-Based Enrichment
Glycosylation is a pivotal post-translational modification that governs protein folding, localization, and function.[6][7] Aberrant glycosylation is a known hallmark of numerous diseases, making the glycoproteome a rich source of potential biomarkers and therapeutic targets.[8] However, the low stoichiometry of glycosylation and the presence of numerous glycoforms present significant analytical challenges for mass spectrometry (MS)-based proteomics.[1][9]
To overcome these hurdles, enrichment techniques are widely employed. Traditional methods like lectin affinity chromatography are powerful but inherently biased, as each lectin recognizes specific glycan structures, precluding a comprehensive analysis of the entire glycoproteome.[2][10] Hydrazide chemistry, another alternative, requires harsh conditions that can compromise sample integrity.[2]
Phenylboronic acid (PBA) offers a compelling alternative. PBA interacts with the cis-1,2-diol groups found on sugar residues like mannose and galactose, forming a reversible five-membered ring complex.[3] This interaction is relatively broad, enabling the capture of a heterogeneous population of glycoproteins, including both N- and O-linked types.[3][4][5] The specific compound under evaluation, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, features a unique methoxyethylphenoxy tail, which may influence its solubility, binding kinetics, and non-specific interactions. A thorough, data-driven validation is therefore imperative before its adoption in critical proteomics workflows.
Mechanism of Action: Boronate Affinity Chemistry
The core of this technology lies in the reversible covalent interaction between the boronic acid moiety and a cis-diol on a glycoprotein's sugar residue. The boron atom, in its trigonal planar state, is electron-deficient and readily reacts with nucleophilic diols to form a more stable, tetrahedral boronate ester. This reaction is pH-dependent, with optimal binding typically occurring under alkaline conditions (pH > 8), where the boronic acid is in its dissociated, tetrahedral form.[11][12] Elution is easily achieved by lowering the pH or introducing a competing diol like sorbitol, which disrupts the complex and releases the bound glycoproteins.[3]
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A Comparative Guide to the Analytical Characterization of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Characterization
Boronic acids and their derivatives are indispensable reagents in modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The utility of "(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid" in the synthesis of complex organic molecules necessitates a multi-faceted analytical approach to confirm its identity, quantify its purity, and understand its stability profile. Inadequate characterization can lead to failed reactions, the generation of unknown impurities, and ultimately, compromised research and development timelines. This guide details a suite of orthogonal analytical techniques that, when used in concert, provide a high degree of confidence in the quality of this critical reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for the unambiguous structural confirmation of organic molecules. For (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and the chemical environment of each atom.
The "Why":
-
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for confirming the presence and connectivity of the aromatic rings, the methoxyethyl group, and the benzylic methylene bridge.
-
¹³C NMR complements ¹H NMR by providing a count of the unique carbon atoms in the molecule, confirming the carbon skeleton.
-
¹¹B NMR is particularly informative for boronic acids, as the chemical shift is highly sensitive to the coordination state of the boron atom (trigonal planar vs. tetrahedral).[2][3][4][5] This can be used to study the equilibrium between the boronic acid and its corresponding boronate esters or boroxine anhydrides.[3][4]
Comparative Data Summary for NMR
| Nucleus | Expected Chemical Shift Ranges (ppm) | Key Structural Information |
| ¹H | 7.0 - 8.0 | Aromatic protons, confirming substitution patterns. |
| 4.5 - 5.5 | Benzylic methylene protons (-O-CH₂-Ar). | |
| 3.5 - 4.5 | Methylene and methoxy protons of the 2-methoxyethyl group. | |
| 2.5 - 3.0 | Methylene protons of the 2-methoxyethyl group. | |
| ~8.0 (broad) | Boronic acid hydroxyl protons (-B(OH)₂), often exchangeable. | |
| ¹³C | 110 - 160 | Aromatic and ether-linked carbons. |
| 60 - 75 | Methylene and methoxy carbons. | |
| ~135 (broad) | Carbon attached to the boron atom (ipso-carbon). | |
| ¹¹B | 28 - 33 | Trigonal planar boronic acid (sp² hybridized).[2][5] |
| 5 - 10 | Tetrahedral boronate species (sp³ hybridized), formed in the presence of diols or bases.[2][5] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly of the acidic B(OH)₂ protons.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[3][4]
-
Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Correlate ¹H and ¹³C signals using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for complete structural assignment.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is essential for confirming the molecular weight of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid and for identifying potential impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique for boronic acids.[6][7]
The "Why":
-
Molecular Ion Confirmation: MS provides a direct measurement of the mass-to-charge ratio (m/z) of the molecule, confirming its elemental composition.
-
Impurity Profiling: MS can detect and help identify impurities, such as starting materials, byproducts, or degradation products like the corresponding boroxine.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the molecule and analyze the resulting pieces, providing further structural confirmation.
Comparative Data Summary for Mass Spectrometry
| Ionization Mode | Expected m/z | Species | Notes |
| Positive ESI | [M+H]⁺ | Protonated molecule | |
| [M+Na]⁺ | Sodiated adduct | Often observed with ESI. | |
| [M+K]⁺ | Potassiated adduct | Often observed with ESI. | |
| Negative ESI | [M-H]⁻ | Deprotonated molecule | Often provides a strong signal for acidic compounds.[8] |
| [M+CH₃COO]⁻ | Acetate adduct | Can be observed if acetate is present in the mobile phase. |
M represents the molecular formula C₁₆H₁₉BO₄ with a monoisotopic mass of approximately 286.14 g/mol .
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (LC): Inject the sample onto a liquid chromatography system coupled to the mass spectrometer. A C18 reversed-phase column is a good starting point.[9]
-
Mass Spectrometric Detection (MS):
-
Ionization: Utilize an electrospray ionization (ESI) source in both positive and negative ion modes for comprehensive analysis.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements, which can confirm the elemental formula.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any other significant peaks corresponding to adducts, fragments, or impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse technique for determining the purity of pharmaceutical compounds and related materials.[1] For (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a reversed-phase HPLC (RP-HPLC) method with UV detection is typically employed.
The "Why":
-
Quantitative Purity: HPLC allows for the separation and quantification of the main component from its impurities, providing a precise purity value (e.g., % area).
-
Stability Indicating: A well-developed HPLC method can separate the parent compound from its degradation products, making it suitable for stability studies.
-
Method Versatility: A wide range of column chemistries and mobile phase compositions can be screened to optimize the separation.
Comparative Data Summary for HPLC
| Parameter | Typical Conditions | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Good retention for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid | Acid modifier improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid | Organic solvent for elution. |
| Gradient | 5% to 95% B over 20 minutes | To elute a range of components with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Aromatic rings provide strong UV absorbance. |
| Column Temperature | 25 - 30 °C | Controlled temperature ensures reproducible retention times. |
Experimental Protocol: RP-HPLC Purity Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Prepare the sample to be analyzed at approximately the same concentration.
-
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Data Acquisition and Analysis:
-
Record the chromatograms.
-
Identify the peak corresponding to (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid based on the retention time of the reference standard.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.
-
Advanced Characterization Techniques
For a more comprehensive understanding of the material's properties, especially in a drug development context, additional analytical techniques can be employed.
X-ray Crystallography
The "Why": Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule in the solid state.[10][11][12] This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence the material's physical properties.[12] While obtaining suitable crystals can be challenging, the resulting structural information is unparalleled.
Thermal Analysis (DSC and TGA)
The "Why":
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, identify polymorphic forms, and assess thermal stability.[13]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which the compound decomposes and can indicate the presence of residual solvents or water.[13][14]
Stability Considerations
Boronic acids are known to be susceptible to certain degradation pathways, which must be considered during their analysis and storage.
-
Oxidative Instability: At physiological pH, some boronic acids can be susceptible to oxidation.[15][16] While this is more of a concern in biological applications, it is a factor to consider in long-term storage.
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[13] This is an equilibrium process that can be influenced by the presence of water. TGA and ¹¹B NMR can be used to assess the extent of boroxine formation.
Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: Overall workflow for the analytical characterization of the target boronic acid.
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LC-MS analysis of proteins labeled with (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
In the landscape of quantitative proteomics, the ability to accurately discern changes in protein abundance is fundamental to unraveling complex biological systems. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technology in this endeavor. However, the inherent variability of LC-MS analyses necessitates robust strategies to enable precise relative quantification of proteins across different samples. Chemical and metabolic labeling techniques have emerged as powerful tools to achieve this, each with distinct principles, workflows, and applications.
This guide provides an in-depth comparison of established protein labeling methodologies—namely, Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Furthermore, we will explore the potential application of a specialized reagent, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, in the context of targeted glycoprotein analysis, offering a comparative perspective against these global proteome quantification techniques.
The Imperative of Labeling in Quantitative Proteomics
The primary goal of quantitative proteomics is to compare the abundance of proteins between different biological states. Label-free quantification methods, which rely on spectral counting or precursor ion intensity, are available but can be susceptible to analytical variability.[1][2][3] Label-based approaches mitigate this by differentially labeling proteins or peptides from various samples.[3][4] These labeled samples are then combined and analyzed in a single LC-MS run, ensuring that any experimental variation affects all samples equally, thus preserving the true biological ratios.[5]
The choice of a labeling strategy is a critical experimental decision, dictated by the nature of the study, the sample type, and the desired depth of proteome coverage. Here, we dissect the mechanisms and performance of the most prominent techniques.
Isobaric Labeling: iTRAQ and TMT
Isobaric labeling is a powerful in vitro chemical labeling technique performed at the peptide level after protein digestion.[4][6] The core principle involves tagging peptides from different samples with reagents that are identical in mass (isobaric) but yield distinct reporter ions upon fragmentation in the mass spectrometer.[7][8]
Chemical Principle
Both iTRAQ and TMT reagents consist of three key components: an amine-reactive group that covalently bonds to the N-terminus and lysine side chains of peptides, a mass normalizer, and a reporter group.[4][9][10] While the overall mass of the tags is the same, the distribution of stable isotopes between the reporter and normalizer regions differs for each tag in a set. During MS1 analysis, identically labeled peptides from different samples appear as a single precursor ion. However, upon fragmentation during MS/MS, the reporter ions are cleaved and their distinct masses allow for relative quantification.[8][11]
Experimental Workflow: iTRAQ/TMT
The workflows for iTRAQ and TMT are conceptually similar and involve a series of well-defined steps post-protein extraction and digestion.
Caption: General workflow for iTRAQ and TMT labeling.
Detailed Protocol for TMT Labeling[12][13][14][15]
-
Protein Preparation: Extract proteins from cell or tissue samples. Quantify the protein concentration accurately. For each sample, take 10-100 µg of protein.
-
Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour. Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature.
-
Protein Digestion: Precipitate the protein to remove interfering substances. Resuspend the protein pellet in a digestion buffer (e.g., 50 mM TEAB, pH 8.5). Digest the proteins into peptides using trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.[10]
-
TMT Labeling: Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB or 200mM HEPES, pH 8.5).[12] Dissolve the TMT reagent in anhydrous acetonitrile.[13] Add the TMT reagent to the corresponding peptide sample and incubate for 1 hour at room temperature.[13]
-
Quenching: Quench the labeling reaction by adding hydroxylamine to a final concentration of 0.5% (v/v) and incubating for 15 minutes.[13]
-
Sample Pooling and Cleanup: Combine all labeled samples in equal amounts.[14] Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge to remove excess TMT reagent and other salts.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture by LC-MS/MS. The mass spectrometer should be programmed to perform MS/MS on the most abundant precursor ions, using higher-energy collisional dissociation (HCD) to generate the reporter ions for quantification.
Metabolic Labeling: SILAC
In contrast to the in vitro chemical labeling of iTRAQ and TMT, SILAC is a metabolic labeling technique where stable isotopes are incorporated into proteins in vivo.[15][16]
Principle of SILAC
Cells are cultured in specialized media where a standard ("light") amino acid is replaced by its heavy stable isotope counterpart (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[17] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[18] By culturing two cell populations in "light" and "heavy" media, a direct comparison of their proteomes is possible. After cell lysis, the protein samples are mixed, and the mass difference between the heavy and light peptide pairs in the MS1 spectrum is used for relative quantification.[16][18]
Experimental Workflow: SILAC
The SILAC workflow is initiated at the cell culture stage, making it fundamentally different from chemical labeling methods.
Caption: General workflow for SILAC-based quantitative proteomics.
Detailed Protocol for SILAC[16][19][20][21]
-
Cell Culture and Labeling: Culture two populations of cells for at least five passages in either "light" medium (containing normal lysine and arginine) or "heavy" medium (containing stable isotope-labeled lysine and arginine).[18] Use dialyzed fetal bovine serum to avoid unlabeled amino acids.
-
Verification of Incorporation: After several passages, verify the incorporation of heavy amino acids is >95% by analyzing a small aliquot of the protein extract by LC-MS.[19]
-
Experimental Treatment: Once full incorporation is achieved, apply the experimental condition (e.g., drug treatment) to one cell population while the other serves as a control.
-
Cell Lysis and Protein Mixing: Lyse the cells from both populations and accurately determine the protein concentration. Combine equal amounts of protein from the "light" and "heavy" lysates.[19]
-
Protein Digestion: Digest the combined protein mixture into peptides using trypsin.
-
Sample Cleanup: Desalt the peptide mixture using a C18 SPE cartridge.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. Quantification is based on the extracted ion chromatograms of the peptide pairs at the MS1 level.
Specialized Labeling: (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid for Glycoprotein Analysis
While iTRAQ, TMT, and SILAC are designed for global proteome quantification, other chemical reagents can be used for more targeted applications. Boronic acids are known for their ability to form reversible covalent bonds with cis-diol-containing molecules, such as the glycans found on glycoproteins.[20][21][22] This property makes (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid a potential tool for the selective enrichment and analysis of the glycoproteome, rather than for global protein quantification in the same manner as isobaric tags.
Proposed Principle and Workflow
The proposed application of this boronic acid derivative is not as a direct quantitative label but as an affinity reagent to capture glycoproteins or glycopeptides. This would be a form of chemical enrichment prior to LC-MS analysis. Quantification could then be achieved using a label-free approach or in combination with another labeling strategy.
Caption: Proposed workflow for glycopeptide enrichment using a boronic acid derivative.
Hypothetical Protocol for Glycopeptide Enrichment
-
Reagent Immobilization: Covalently attach (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid to a solid support, such as agarose beads, through a suitable chemical linker.
-
Protein Digestion: Digest the protein sample(s) into peptides as described in the TMT protocol.
-
Enrichment: Incubate the peptide mixture with the boronic acid-functionalized beads under slightly alkaline conditions (pH 8-9) to facilitate the formation of boronate esters with the glycan cis-diols.
-
Washing: Wash the beads extensively with a high-salt buffer to remove non-specifically bound peptides.
-
Elution: Elute the captured glycopeptides by lowering the pH (e.g., using a formic acid solution), which destabilizes the boronate ester linkage.
-
LC-MS/MS Analysis: Analyze the enriched glycopeptides by LC-MS/MS. Relative quantification between samples would typically be performed using label-free methods on the enriched fractions.
Performance Comparison
The choice between these labeling strategies depends heavily on the experimental goals and constraints.
| Feature | SILAC | iTRAQ | TMT | Boronic Acid Enrichment |
| Principle | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) | Chemical Affinity Capture |
| Labeling Stage | Protein (during culture) | Peptide (post-digestion) | Peptide (post-digestion) | Peptide (post-digestion) |
| Quantification Level | MS1 (Precursor Ion) | MS2 (Reporter Ion) | MS2 (Reporter Ion) | MS1 (Label-Free) |
| Multiplexing | Typically 2-3 plex | 4-plex, 8-plex | Up to 18-plex | N/A (enrichment per sample) |
| Sample Type | Proliferating cells | Any protein sample | Any protein sample | Any protein sample |
| Accuracy | High | Good, potential ratio compression | Good, potential ratio compression | Dependent on label-free method |
| Key Advantage | High accuracy, low experimental variability | Broad sample applicability | High multiplexing capability | Specific for glycoproteins |
| Key Limitation | Limited to cell culture | Reagent cost, ratio compression | Reagent cost, ratio compression | Not a global quantification method |
Conclusion: Selecting the Right Tool for the Job
The methodologies discussed herein represent a spectrum of capabilities for the quantitative analysis of proteins by LC-MS.
-
SILAC stands as the gold standard for quantitative accuracy in cell culture models.[16] Its in vivo labeling approach minimizes sample handling errors, providing highly reliable data for studying cellular processes.[18][19]
-
iTRAQ and TMT offer versatility and high-throughput capabilities, making them suitable for a wide range of sample types, including clinical tissues.[4][6] The ability to multiplex numerous samples in a single run is a significant advantage for large-scale studies.[1][13] However, researchers must be aware of the potential for ratio compression, where co-isolation of precursor ions can lead to an underestimation of quantitative differences.
-
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid represents a more specialized tool. Its utility lies not in global protein quantification but in the targeted enrichment of a specific sub-proteome—glycoproteins.[20] This approach is invaluable for studies focused on post-translational modifications and the specific roles of glycoproteins in cellular function and disease, which might otherwise be missed in a global proteome analysis due to their lower abundance.
Ultimately, the optimal labeling strategy is intrinsically linked to the biological question at hand. A thorough understanding of the principles, advantages, and limitations of each method is paramount for designing robust and insightful quantitative proteomics experiments.
References
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- Aggarwal, K., & Choe, L. H. (2010). Quantitative Proteomics Using iTRAQ Labeling and Mass Spectrometry. In Methods in molecular biology (Clifton, N.J.) (Vol. 658, pp. 347-360).
- Xiao, H., Chen, W., Smeekens, J., & Wu, R. (2018). An enrichment method based on synergistic and reversible covalent interactions for large-scale analysis of glycoproteins. Nature Communications, 9(1), 1-11.
- Cambridge Isotope Laboratories, Inc. Instructions - SILAC Protein Quantitation Kits.
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- Gu, H., Yi, X., & Li, X. (2012). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Methods in molecular biology (Clifton, N.J.) (Vol. 893, pp. 225-238).
- Wieczorek, M., & Turek-Dylewska, J. (2020). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Chemistry (Weinheim an der Bergstrasse, Germany), 26(48), 10899-10912.
- Li, Y., Li, S., & Li, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 281-295.
- Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2015). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications, 51(95), 16885-16903.
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A Comparative Guide to the NMR Analysis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural characterization and purity assessment of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. As a crucial building block in medicinal chemistry and materials science, rigorous analysis of this compound is paramount to ensure the integrity of downstream applications. This document moves beyond a simple procedural outline to explain the causality behind experimental choices, offering field-proven insights grounded in authoritative references.
The Analytical Imperative: Characterizing a Key Building Block
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a molecule of significant interest due to its bifunctional nature. The boronic acid moiety is a versatile functional group, famously utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The molecule's extended ether linkage and methoxyethyl tail offer opportunities for modulating solubility and introducing further synthetic handles. Given this synthetic utility, a comprehensive understanding of its structure and purity is not merely academic but a critical prerequisite for its effective use in any research or development pipeline. NMR spectroscopy serves as the cornerstone for this characterization, providing an unparalleled, atom-level view of the molecular structure.
Primary Characterization: A Deep Dive into NMR Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules. For (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a multi-nuclear approach utilizing ¹H, ¹³C, and ¹¹B NMR is essential for complete characterization.
Predicted NMR Spectral Data
Structure for NMR Assignment:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Proton (¹H) Predicted δ (ppm) | Carbon (¹³C) Predicted δ (ppm) | Rationale & Expected Multiplicity |
| B(OH)₂ | 4.5 - 5.5 (broad s, 2H) | - | The acidic protons of the boronic acid are often broad and may exchange with trace water in the solvent. Their chemical shift is highly dependent on concentration and solvent.[5] |
| Phenyl-H (a) | 7.8 - 8.2 (m, 1H) | 130 - 135 (C-B) | Aromatic protons ortho to the boronic acid group are typically deshielded. The carbon directly attached to boron is often difficult to observe due to quadrupolar broadening. |
| Phenyl-H (b) | 7.2 - 7.6 (m, 3H) | 128 - 138 | The remaining aromatic protons on the boronic acid-bearing ring will exhibit complex multiplets due to meta and para coupling.[1] |
| Benzyl-H (c) | ~5.1 (s, 2H) | ~70 | The benzylic protons are expected to appear as a sharp singlet, shifted downfield by the adjacent oxygen and aromatic ring. |
| Phenoxy-H (d) | ~7.3 (d, 2H, J ≈ 8-9 Hz) | ~130 | Aromatic protons on the phenoxy ring ortho to the ether linkage. |
| Phenoxy-H (e) | ~6.9 (d, 2H, J ≈ 8-9 Hz) | ~115 | Aromatic protons on the phenoxy ring ortho to the methoxyethyl group, showing a characteristic AA'BB' pattern.[6] |
| O-CH₂ (f) | ~4.1 (t, 2H, J ≈ 7 Hz) | ~68 | Methylene group adjacent to the phenoxy oxygen, appearing as a triplet. |
| CH₂-OMe (g) | ~2.9 (t, 2H, J ≈ 7 Hz) | ~39 | Methylene group adjacent to the methoxy group, appearing as a triplet. |
| Methoxy-H (h) | ~3.4 (s, 3H) | ~59 | The methoxy protons will be a sharp singlet. |
The Crucial Role of ¹¹B NMR
¹¹B NMR is a powerful and direct method to probe the environment of the boron atom, confirming the presence and state of the boronic acid group.[7][8][9]
-
sp² Boron: For the trigonal planar (sp²) boronic acid, a relatively broad signal is expected in the range of δ 28-33 ppm .[10][11]
-
Boroxine Formation: Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is common, especially in aprotic solvents or in the solid state. Boroxines typically show a slightly downfield-shifted ¹¹B NMR signal compared to the monomeric acid.[10][11]
-
sp³ Boron: If the compound is dissolved in a coordinating solvent (like DMSO or methanol) or in the presence of diols, the boron can transition to a tetrahedral (sp³) boronate ester or complex. This results in a significant upfield shift in the ¹¹B NMR spectrum to approximately δ 5-10 ppm .[7][12] This phenomenon is foundational for the use of boronic acids as sensors.[9]
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol ensures a self-validating system for the reliable characterization of the title compound.
Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Choice of Solvent is Critical:
-
CDCl₃ (Deuterated Chloroform): A good first choice for general structural information. However, the acidic B(OH)₂ protons may not be clearly visible.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice as it will likely dissolve the compound well and allow for the observation of the B(OH)₂ protons. It is a coordinating solvent, which may cause a slight upfield shift in the ¹¹B spectrum.
-
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
¹¹B NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: ~200 ppm (e.g., from -100 to 100 ppm).
-
Reference: Use a sealed capillary of BF₃·OEt₂ as an external reference (δ = 0 ppm).
-
Number of Scans: 256-1024 scans.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H and ¹³C spectra to the residual solvent peak or TMS (0 ppm).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Comparative Analysis with Alternative Technologies
While NMR provides definitive structural data, a comprehensive analysis, particularly in a drug development context, often requires orthogonal techniques to assess purity and quantify impurities.
Table 2: Comparison of Key Analytical Techniques
| Feature | NMR Spectroscopy | LC-MS | GC-MS | ICP-MS / OES |
| Primary Use | Unambiguous structure elucidation, quantitation of major components. | Purity assessment, impurity profiling, reaction monitoring. | Analysis of volatile impurities or derivatized boronic acids. | Quantification of total elemental boron. |
| Structural Info | Excellent, provides detailed atomic connectivity. | Limited (provides molecular weight and fragmentation). | Limited (provides molecular weight and fragmentation). | None. |
| Sensitivity | Moderate (mg scale). | High (ng to pg scale).[13] | High (pg scale). | Very High (ppb to ppt scale).[14] |
| Quantitation | Excellent for major components (qNMR). | Good, requires reference standards for accuracy. | Good, requires reference standards. | Excellent for total boron. |
| Throughput | Low to moderate. | High.[15] | Moderate. | High. |
| Key Limitation | Lower sensitivity, can be complex to interpret mixtures. | Co-eluting isomers may be missed without high-resolution MS. | Not suitable for non-volatile compounds; may require derivatization.[14] | Cannot speciate; provides no information on the molecular form of boron.[14] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse for purity analysis in the pharmaceutical industry. For (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, an LC-MS method would be developed to separate the main compound from starting materials, by-products, and degradation products.[13][15]
-
Strength vs. NMR: LC-MS offers far superior sensitivity, making it ideal for detecting and quantifying trace-level impurities that would be invisible in a standard ¹H NMR spectrum.
-
Complementarity: An integrated approach uses NMR to confirm the structure of the main peak identified by LC-MS and any significant impurities that can be isolated.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of boronic acids, direct GC-MS analysis is challenging. However, it can be a valuable tool for analyzing volatile starting materials or for certain impurities after derivatization.[14] For routine analysis of the title compound, LC-MS is generally preferred.
Inductively Coupled Plasma (ICP) Spectroscopy
ICP-MS or ICP-OES are elemental analysis techniques that can precisely measure the total boron content in a sample.[14]
-
Strength vs. NMR: Unmatched sensitivity for elemental quantification. It can confirm that the overall boron content is consistent with the expected molecular formula.
-
Weakness: It is "blind" to the molecular structure. It cannot distinguish between the desired boronic acid, its boroxine, or any other boron-containing impurity. This is a critical limitation where NMR excels.
Visualizing the Workflow and Chemical Equilibria
Diagrams can clarify complex relationships and workflows. The following are generated using Graphviz to illustrate key concepts in the analysis of boronic acids.
Caption: Standard workflow for NMR analysis.
Caption: Equilibrium between boronic acid and its boroxine trimer.
Safety and Handling of Boronic Acids
As with any chemical reagent, proper handling of boronic acids is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16][17]
-
Ventilation: Handle boronic acid powders in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[20]
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17][19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge large quantities into drains.[18]
Conclusion
For the comprehensive and unambiguous characterization of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a multi-nuclear NMR approach is indispensable. It is the only technique that provides a complete, atom-by-atom map of the molecular structure, confirming identity and revealing structural nuances like boroxine formation. While techniques like LC-MS are superior for high-sensitivity impurity profiling and are vital complements in a regulatory environment, they lack the definitive structural power of NMR. An integrated analytical strategy, leveraging NMR for primary structural elucidation and orthogonal methods like LC-MS for purity assessment, constitutes a robust, self-validating system for any researcher, scientist, or drug development professional working with this important class of compounds.
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Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]
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Chemistry For Everyone. (2023). What Are The Safety Precautions For Using Boric Acid? YouTube. [Link] (Note: A representative, stable URL would be used here).
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Dickson, J. L., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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ResearchGate. (n.d.). 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
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PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. National Library of Medicine. [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Lab Alley. [Link]
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Gierczyk, B., et al. (2013). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
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Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(10), 10810–10823. [Link]
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Pandiyan, V. et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7, 7353-7358. [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. RSC Publishing. [Link]
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Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
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LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
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Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3436–3443. [Link]
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Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol? Chemistry Stack Exchange. [Link]
-
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-
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-
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Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry. [Link]
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A Comparative Guide to Bioconjugation: Navigating Alternatives to Arylboronic Acids for Robust Biomolecule Labeling
In the dynamic landscape of drug development and molecular biology, the precise and stable linkage of molecules to biomolecules—a process known as bioconjugation—is paramount. For researchers and scientists, the choice of conjugation chemistry can dictate the success of an experiment, the efficacy of a therapeutic, or the accuracy of a diagnostic. This guide provides an in-depth comparison of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a representative arylboronic acid used for targeting diol-containing biomolecules, with leading alternative bioconjugation strategies. We will delve into the underlying chemistry, provide supporting experimental data, and offer detailed protocols to empower you to make informed decisions for your specific application.
The Role of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid in Bioconjugation
Arylboronic acids, such as (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, have garnered attention in bioconjugation due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1][2] This interaction is particularly useful for targeting glycoproteins and other saccharide-containing biomolecules. The formation of a boronate ester is a dynamic process, influenced by pH, which can be advantageous for applications requiring stimuli-responsive release.[1][3]
However, the reversible nature and the stability of the boronate ester linkage can also be a significant drawback in applications demanding high stability under physiological conditions.[4][5] This has spurred the development and widespread adoption of alternative bioconjugation methods that offer more robust and irreversible linkages.
The Rise of Bioorthogonal Chemistries: A Paradigm Shift
The limitations of traditional bioconjugation methods have led to the ascendancy of bioorthogonal chemistries—reactions that occur rapidly and selectively within a complex biological environment without interfering with native biochemical processes.[6][7] Among these, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Tetrazine Ligation have emerged as the frontrunners, offering exceptional kinetics and stability.[][9]
Comparative Analysis: Boronic Acids vs. Bioorthogonal Alternatives
This section provides a head-to-head comparison of key performance metrics for (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid and its leading alternatives.
Mechanism of Action
-
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid: Reacts with cis-diols on biomolecules to form a five- or six-membered cyclic boronate ester. This reaction is typically reversible and pH-sensitive.[1][10]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage. This reaction is bioorthogonal and does not require a catalyst.[][11]
-
Tetrazine Ligation: An inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene) to form a stable dihydropyridazine, which then rapidly eliminates nitrogen gas to form a pyridazine.[9][12] This reaction boasts the fastest kinetics among common bioorthogonal reactions.[13]
Data Presentation: Performance Metrics
| Feature | (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Tetrazine Ligation |
| Reaction Kinetics (k₂) | ~0.1 - 10 M⁻¹s⁻¹ (highly dependent on diol structure and pH)[14] | ~0.1 - 1 M⁻¹s⁻¹[15][16] | Up to ~10⁶ M⁻¹s⁻¹[12][16] |
| Linkage Stability | Reversible, pH-sensitive (hydrolytically unstable at acidic pH)[7] | Highly stable triazole bond[11] | Highly stable pyridazine bond[12] |
| Biocompatibility | Generally good, as boron is a trace element in biology[3][6] | Excellent, catalyst-free[][11] | Excellent, catalyst-free[12][17] |
| Specificity | Targets cis-diols, potential for off-target binding to other diols | High, azide and alkyne are bioorthogonal | Exceptional, tetrazine and strained alkene are highly specific partners |
| Catalyst Requirement | None | None | None |
Experimental Protocols
To provide a practical understanding of these techniques, we present detailed, step-by-step protocols for a typical bioconjugation experiment.
Protocol 1: Labeling of a Glycoprotein with a Boronic Acid-Functionalized Fluorophore
This protocol describes the labeling of a glycoprotein containing accessible sialic acid residues (which can be oxidized to generate cis-diols) with a fluorophore bearing a (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid moiety.
Materials:
-
Glycoprotein of interest (e.g., Fetuin)
-
Sodium periodate (NaIO₄)
-
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid-fluorophore conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glycerol
-
Desalting column
Methodology:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in PBS at a concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of NaIO₄.
-
Incubate on ice for 15 minutes in the dark.
-
Quench the reaction by adding a 20-fold molar excess of glycerol and incubate for 5 minutes on ice.
-
Remove excess reagents using a desalting column equilibrated with PBS, pH 7.4.
-
-
Boronic Acid Conjugation:
-
To the oxidized glycoprotein solution, add a 20 to 50-fold molar excess of the boronic acid-fluorophore conjugate.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Remove excess boronic acid-fluorophore conjugate using a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy and SDS-PAGE analysis.
-
Protocol 2: Antibody-Drug Conjugation using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the conjugation of a cytotoxic drug to an antibody that has been functionalized with an azide group.[11]
Materials:
-
Azide-functionalized antibody
-
DBCO (dibenzocyclooctyne)-functionalized drug
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the drug)
-
Protein concentrator
Methodology:
-
Preparation of Reactants:
-
Ensure the azide-functionalized antibody is in PBS at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of the DBCO-drug in DMSO.
-
-
SPAAC Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-drug stock solution to the antibody solution. The final DMSO concentration should be below 10%.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation.
-
-
Purification:
-
Remove unreacted DBCO-drug using a desalting column or a protein concentrator with repeated buffer exchange into PBS.
-
-
Characterization:
-
Analyze the resulting antibody-drug conjugate (ADC) by mass spectrometry to determine the drug-to-antibody ratio (DAR) and by SDS-PAGE to confirm conjugation.
-
Protocol 3: Rapid Protein-Protein Conjugation via Tetrazine Ligation
This protocol demonstrates the rapid and efficient conjugation of two proteins, one functionalized with a tetrazine and the other with a trans-cyclooctene (TCO).[12]
Materials:
-
Tetrazine-functionalized Protein A
-
TCO-functionalized Protein B
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Reaction Setup:
-
Dissolve both the tetrazine-functionalized Protein A and the TCO-functionalized Protein B in PBS to a final concentration of 1-10 µM.
-
-
Tetrazine Ligation:
-
Mix the two protein solutions in a 1:1 molar ratio.
-
The reaction is typically complete within minutes at room temperature.[17] For low concentrations, the reaction can be incubated for up to 1 hour.
-
-
Analysis:
-
The formation of the protein-protein conjugate can be monitored by SDS-PAGE, where a new band corresponding to the higher molecular weight conjugate will appear.
-
Visualization of Reaction Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Workflow for labeling a glycoprotein using a boronic acid-functionalized probe.
Caption: Schematic of Antibody-Drug Conjugate (ADC) formation via SPAAC.
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The Proteomic Glycosylation Puzzle: A Senior Application Scientist's Guide to Boronic Acid-Based Probes and Their Alternatives
In the intricate world of proteomics, the analysis of glycoproteins stands as a significant frontier, holding the key to understanding a vast array of biological processes, from cell signaling and immune responses to the progression of diseases like cancer. However, the low abundance and heterogeneity of glycoproteins in complex biological samples present a formidable challenge to their comprehensive analysis. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of boronic acid-based probes against other common glycoprotein enrichment strategies, offering field-proven insights and detailed experimental protocols to empower your glycoproteomic workflows.
The Crucial Role of Glycoprotein Enrichment
Glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins, is one of the most common and complex post-translational modifications. The resulting glycoproteins are integral to a multitude of cellular functions. Consequently, the ability to accurately identify and quantify changes in protein glycosylation is paramount for biomarker discovery and therapeutic development. The primary hurdle in glycoproteomic analysis is the significant challenge of detecting low-abundance glycopeptides in the presence of a vast excess of non-glycosylated peptides generated during sample preparation for mass spectrometry. Therefore, a highly selective enrichment step is indispensable.
This guide will dissect the performance of four principal glycoprotein/glycopeptide enrichment strategies:
-
Boronic Acid Affinity Chromatography
-
Lectin Affinity Chromatography
-
Hydrazide Chemistry
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
We will delve into the fundamental principles of each technique, present a comparative analysis of their performance based on experimental data, and provide detailed, step-by-step protocols to enable their successful implementation in your laboratory.
Boronic Acid-Based Probes: A Universal Approach to Glycan Recognition
Boronic acid-based probes have emerged as a powerful tool for the "universal" enrichment of glycoproteins, recognizing a common feature of all glycans: the presence of cis-diol groups.
The Chemistry of Recognition: Reversible Covalent Bonding
The core of this technology lies in the unique ability of boronic acid to form a reversible covalent bond with cis-1,2- or 1,3-diols, which are abundant in the monosaccharide units of glycans. This interaction is pH-dependent, typically occurring under basic conditions (pH > 8) to form a stable five- or six-membered cyclic boronate ester. This reversible nature is a key advantage, as the captured glycoproteins or glycopeptides can be easily released under acidic conditions, allowing for their subsequent analysis by mass spectrometry.[1][2][3]
Boronic acid probes are typically immobilized on solid supports such as magnetic beads, agarose resins, or porous monoliths, facilitating the efficient capture and separation of glycoproteins from complex mixtures.[2][4]
A Comparative Analysis of Glycoprotein Enrichment Strategies
The choice of enrichment strategy can significantly impact the outcome of a glycoproteomic study. Here, we compare the performance of boronic acid-based probes with the three other major techniques.
| Feature | Boronic Acid Affinity | Lectin Affinity Chromatography | Hydrazide Chemistry | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Reversible covalent bonding with cis-diols on glycans.[1][2][3] | Specific, non-covalent binding of lectin proteins to defined carbohydrate structures.[3] | Irreversible covalent capture of oxidized glycans.[5] | Partitioning of hydrophilic glycopeptides onto a polar stationary phase.[5][6] |
| Specificity | Binds to most glycans, offering broad coverage. Can have some off-target binding to other diol-containing molecules. | Highly specific for certain glycan motifs, leading to biased enrichment. A cocktail of lectins can broaden coverage.[3][7] | Very high specificity for glycoproteins due to the covalent capture of oxidized glycans.[1][5] | Enriches for hydrophilic peptides in general, leading to co-enrichment of non-glycosylated hydrophilic peptides.[5][6] |
| Universality | High. Captures a wide range of N- and O-linked glycoproteins.[2][7] | Low. Dependent on the specific lectins used.[7] | High. Captures all glycoproteins that can be oxidized. | High. Enriches glycopeptides regardless of glycan structure.[6][8] |
| Recovery | Generally good, but can be affected by the relatively weak binding affinity.[3] | Can be high for specific targets, but elution can sometimes be harsh, leading to sample loss. | High recovery due to the stable covalent bond. | Can be variable and is sensitive to experimental conditions. |
| Bias | Considered relatively unbiased towards glycan structure.[2][7] | Highly biased towards the specific glycan structures recognized by the chosen lectins.[7] | Generally unbiased, but the oxidation step can potentially damage the peptide backbone. | Can be biased against less hydrophilic glycopeptides.[5] |
| Workflow Complexity | Relatively straightforward, with simple binding and elution steps. | Can be complex, especially when using multiple lectins in series. | More complex due to the multi-step process of oxidation, capture, and enzymatic release.[5] | Relatively simple and can be automated. |
Experimental Workflows: A Step-by-Step Guide
To ensure the successful application of these techniques, it is crucial to follow well-defined and validated protocols. Below are representative workflows for each enrichment strategy.
Boronic Acid-Based Enrichment Workflow
This workflow outlines the general steps for enriching glycoproteins using boronic acid-functionalized magnetic beads.
Lectin Affinity Chromatography Workflow
This workflow illustrates the enrichment of glycoproteins using lectin-coupled agarose beads. A single lectin or a combination of lectins can be used.
Hydrazide Chemistry Workflow
This workflow details the steps involved in the covalent capture and release of glycopeptides using hydrazide chemistry.
HILIC Workflow
This workflow shows the enrichment of glycopeptides based on their hydrophilicity using a HILIC solid-phase extraction (SPE) cartridge.
Detailed Experimental Protocols
The following protocols provide a starting point for implementing these enrichment strategies. Optimization may be required based on the specific sample type and downstream analysis.
Protocol 1: Glycopeptide Enrichment using Boronic Acid Magnetic Beads
Materials:
-
Boronic acid-functionalized magnetic beads
-
Binding Buffer: 100 mM ammonium bicarbonate, pH 8.5
-
Washing Buffer: 50 mM ammonium bicarbonate, pH 8.5
-
Elution Buffer: 1% formic acid
-
Protein digest sample
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the boronic acid magnetic beads in the binding buffer. Place the tube on a magnetic rack and discard the supernatant. Repeat this washing step twice.
-
Binding: Add the protein digest sample to the washed beads. Incubate for 30 minutes at room temperature with gentle rotation.
-
Washing: Place the tube on the magnetic rack and discard the supernatant. Wash the beads twice with the washing buffer, followed by two washes with water to remove any residual buffer salts.
-
Elution: Add the elution buffer to the beads and incubate for 10 minutes at room temperature with occasional vortexing.
-
Sample Collection: Place the tube on the magnetic rack and carefully collect the supernatant containing the enriched glycopeptides.
-
Downstream Analysis: The eluted glycopeptides are now ready for desalting and analysis by LC-MS/MS.
Protocol 2: Glycopeptide Enrichment using Lectin Affinity Chromatography
Materials:
-
Lectin-coupled agarose beads (e.g., Concanavalin A for high-mannose N-glycans)
-
Binding/Washing Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4
-
Elution Buffer: Binding/Washing Buffer containing 0.2 M methyl-α-D-mannopyranoside (for Con A)
-
Protein digest sample
-
Spin columns
Procedure:
-
Column Preparation: Pack a spin column with the lectin-agarose beads. Equilibrate the column by washing with 5 column volumes of Binding/Washing Buffer.
-
Binding: Load the protein digest sample onto the column. Allow the sample to flow through by gravity or gentle centrifugation.
-
Washing: Wash the column with 10-20 column volumes of Binding/Washing Buffer to remove non-specifically bound peptides.
-
Elution: Elute the bound glycopeptides by adding 3-5 column volumes of Elution Buffer.
-
Sample Collection: Collect the eluate containing the enriched glycopeptides.
-
Downstream Analysis: The eluted glycopeptides should be desalted prior to LC-MS/MS analysis.
Protocol 3: Glycopeptide Enrichment using Hydrazide Chemistry
Materials:
-
Hydrazide-functionalized resin
-
Coupling Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5
-
Oxidation Solution: 10 mM sodium periodate in Coupling Buffer (prepare fresh)
-
Quenching Solution: 20 mM sodium thiosulfate
-
Washing Buffer 1: 1.5 M NaCl
-
Washing Buffer 2: 50% acetonitrile
-
Washing Buffer 3: 100 mM ammonium bicarbonate
-
PNGase F enzyme and buffer
-
Protein sample
Procedure:
-
Oxidation: Dissolve the protein sample in Coupling Buffer and add the freshly prepared Oxidation Solution. Incubate in the dark at room temperature for 1 hour. Quench the reaction by adding the Quenching Solution.
-
Capture: Add the hydrazide resin to the oxidized protein sample and incubate overnight at room temperature with gentle rotation.
-
Washing: Wash the resin sequentially with Washing Buffer 1, water, Washing Buffer 2, and finally with 100 mM ammonium bicarbonate to remove non-covalently bound proteins and reagents.
-
Digestion: Resuspend the resin in 100 mM ammonium bicarbonate and add trypsin. Incubate overnight at 37°C to digest the captured glycoproteins.
-
Peptide Washing: Wash the resin extensively with 1.5 M NaCl and then with water to remove non-glycosylated peptides.
-
Release: Resuspend the resin in the PNGase F buffer and add the enzyme. Incubate overnight at 37°C to release the formerly N-linked glycopeptides.
-
Sample Collection: Centrifuge to pellet the resin and collect the supernatant containing the enriched glycopeptides.
-
Downstream Analysis: The collected glycopeptides are ready for desalting and LC-MS/MS analysis.[9][10]
Protocol 4: Glycopeptide Enrichment using HILIC
Materials:
-
HILIC SPE cartridge
-
Loading/Washing Buffer: 80% acetonitrile, 1% trifluoroacetic acid (TFA)
-
Elution Buffer: 0.1% TFA in water
-
Protein digest sample
Procedure:
-
Cartridge Equilibration: Equilibrate the HILIC SPE cartridge with 3 column volumes of Elution Buffer, followed by 3 column volumes of Loading/Washing Buffer.
-
Sample Loading: Dissolve the protein digest in the Loading/Washing Buffer and load it onto the equilibrated cartridge.
-
Washing: Wash the cartridge with 5-10 column volumes of Loading/Washing Buffer to remove non-hydrophilic (hydrophobic) peptides.
-
Elution: Elute the bound glycopeptides with 2-3 column volumes of Elution Buffer.
-
Sample Collection: Collect the eluate containing the enriched glycopeptides.
-
Downstream Analysis: The eluted glycopeptides are ready for LC-MS/MS analysis. It is often beneficial to dry the sample and reconstitute in a suitable buffer for injection.[6][11]
Conclusion and Future Perspectives
The selection of an appropriate enrichment strategy is a critical decision in any glycoproteomic study. Boronic acid-based probes offer a compelling balance of universality and ease of use, making them an excellent choice for researchers seeking broad coverage of the glycoproteome with a relatively straightforward workflow. However, for studies focused on specific glycan structures, lectin affinity chromatography remains the gold standard. Hydrazide chemistry, while more complex, provides exceptional specificity and is ideal for in-depth analysis of N-linked glycosylation sites. HILIC is a valuable tool for unbiased glycopeptide enrichment, particularly in large-scale studies.
The field of glycoproteomics is continually evolving, with ongoing efforts to develop novel enrichment materials with improved specificity, binding capacity, and recovery. The integration of multi-modal enrichment strategies, combining the strengths of different techniques, holds great promise for achieving even more comprehensive coverage of the glycoproteome. As our understanding of the intricate roles of glycosylation in health and disease continues to grow, the development and refinement of powerful enrichment tools like boronic acid-based probes will be instrumental in translating these discoveries into new diagnostic and therapeutic applications.
References
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Figshare. (2017). 1. Protocol for N-glycoprotein enrichment by hydrazide resin. Retrieved from [Link]
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Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. (2022). Analytical Chemistry, 94(27), 9583–9590. [Link]
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HILICON. (n.d.). Effective Enrichment of Glycopeptides Using iSPE®-HILIC HILIC Material. Retrieved from [Link]
- Effective Enrichment of Glycopeptides in Drop-HILIC Approach Using iSPE®-HILIC Material. (2019). LCGC North America, 37(9), 654-657.
- CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. (2018). In Comprehensive Analytical Chemistry (Vol. 82, pp. 155-175). Elsevier.
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Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. (2024). Expert Review of Proteomics, 1-15. [Link]
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Ozohanics, O., Turiák, L., Drahos, L., & Vékey, K. (2012). Comparison of glycopeptide/glycoprotein enrichment techniques. Rapid Communications in Mass Spectrometry, 26(2), 215-217. [Link]
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Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. (2013). Analytical Chemistry, 85(2), 568-582. [Link]
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A Comprehensive Review of Recent Advances in the Enrichment and Mass Spectrometric Analysis of Glycoproteins and Glycopeptides in Complex Biological Matrices. (2024). Mass Spectrometry Letters, 15(1), 1-15. [Link]
- Bai, H., Wang, X., & Che, J. (2019). Hydrazide chemistry based enrichment method for N-glycoprotein analysis from human plasma exosomes. Chinese Journal of Pharmacology and Toxicology, 33(3), 216-223.
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Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. (2023). MethodsX, 11, 102377. [Link]
- Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. (2014). In Methods in Molecular Biology (Vol. 1107, pp. 139-147). Humana Press.
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Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption ionization mass spectrometry. (2005). Journal of the American Society for Mass Spectrometry, 16(10), 1679-1687. [Link]
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Boronic acid modified magnetic nanoparticles for enrichment of glycoproteins via azide and alkyne click chemistry. (2014). Dalton Transactions, 43(15), 5765-5772. [Link]
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Deciphering the Properties and Functions of Glycoproteins Using Quantitative Proteomics. (2023). Journal of Proteome Research, 22(5), 1475-1490. [Link]
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- Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. (2022). Analytical Chemistry, 94(27), 9583-9590.
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Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). Sensors, 13(10), 13426-13447. [Link]
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QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS. (2015). Mass Spectrometry Reviews, 34(5), 535-554. [Link]
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A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. (2017). Analytical Sciences, 33(2), 223-228. [Link]
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A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. (2021). Molecular & Cellular Proteomics, 20, 100029. [Link]
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The Hitchhiker's guide to glycoproteomics. (2017). Glycobiology, 27(9), 818-830. [Link]
- Optimization of glycopeptide enrichment techniques for the identification of clinical biomarkers. (2024). Expert Review of Proteomics, 1-15.
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A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). (2012). Molecular & Cellular Proteomics, 11(10), 950-961. [Link]
- (a) Structures of boronic acid derivatives tested for glycoproteomic... (2021). Nature Reviews Methods Primers, 1(1), 1-22.
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A Senior Application Scientist's Guide: Head-to-Head Comparison of Boronic Acid Linkers for Mass Spectrometry
Abstract
Boronic acid linkers are indispensable tools in modern mass spectrometry for the selective enrichment of cis-diol-containing biomolecules, such as glycoproteins, glycopeptides, and ribonucleosides. The efficacy of this enrichment hinges on the reversible covalent bond formed between the boronic acid and the target molecule. However, the linker's chemical structure profoundly influences binding affinity, specificity, and the degree of non-specific background, directly impacting the quality of mass spectrometry data. This guide provides a detailed, head-to-head comparison of common boronic acid linkers, supported by experimental protocols and data, to empower researchers in selecting the optimal linker for their analytical goals.
The Principle: Boronic Acid's Reversible Affinity for cis-Diols
The utility of boronic acid in affinity chromatography is rooted in its ability to form a reversible covalent bond with molecules containing a cis-1,2- or 1,3-diol configuration.[1][2] This interaction is highly pH-dependent. Under alkaline conditions (typically pH > pKa of the boronic acid), the boronic acid group is in a tetrahedral, sp³ hybridized state, which readily reacts with a cis-diol to form a stable five- or six-membered cyclic boronate ester.[1][2][3] When the pH is lowered to acidic conditions, the equilibrium shifts, causing the boronate ester to hydrolyze and release the bound molecule.[4][5] This controllable capture-and-release mechanism is ideal for sample preparation workflows in mass spectrometry.
Figure 1: The pH-controlled reversible reaction between a boronic acid and a cis-diol compound.
Head-to-Head Linker Comparison
The choice of the substituent on the phenylboronic acid ring is a critical decision that dictates the linker's performance. It alters the Lewis acidity (pKa) of the boron center and introduces secondary interaction potentials (hydrophobic, ionic) that can either enhance or hinder selectivity.[2] Here, we compare three commonly used linkers: 3-aminophenylboronic acid (APBA), 4-carboxyphenylboronic acid (CPBA), and 4-vinylphenylboronic acid (VPBA).
| Feature | 3-Aminophenylboronic Acid (APBA) | 4-Carboxyphenylboronic Acid (CPBA) | 4-Vinylphenylboronic Acid (VPBA) |
| Functional Group | Amine (-NH₂) | Carboxyl (-COOH) | Vinyl (-CH=CH₂) |
| Immobilization Chemistry | Amide coupling to carboxyl surfaces | Amide coupling to amine surfaces | (Co-)polymerization; Thiol-ene click |
| Approximate pKa | ~8.8 - 9.2 | ~7.8 - 8.3 | ~8.5 - 8.8 |
| Optimal Binding pH | 9.0 - 10.0 | 8.0 - 9.0 | 8.5 - 9.5 |
| Non-Specific Binding | Moderate (hydrophobic/ionic) | Low (electrostatic repulsion) | High (hydrophobic polymer backbone) |
| Primary Application | General purpose glycopeptide enrichment | High-selectivity glycan/glycopeptide analysis | High-capacity custom affinity media |
Table 1: Comparative properties of common boronic acid linkers for mass spectrometry.
3-Aminophenylboronic Acid (APBA)
APBA is arguably the most widely used boronic acid linker due to its commercial availability and the versatile reactivity of its amino group, which facilitates easy conjugation to carboxyl-functionalized supports like magnetic beads via EDC/NHS chemistry.[6]
-
Expertise & Experience: The electron-donating nature of the amino group increases the pKa of the boronic acid, necessitating a higher binding pH (typically >9.0) for efficient capture.[5] This highly basic condition can sometimes be detrimental to sensitive biomolecules. Furthermore, the phenyl ring introduces hydrophobicity, which can lead to non-specific binding of peptides and proteins.[2][5] This is a critical self-validating check: if your final eluate contains a high percentage of non-glycosylated peptides, non-specific hydrophobic interactions on your APBA resin are a likely cause, requiring more stringent organic washes.
4-Carboxyphenylboronic Acid (CPBA)
CPBA features a carboxyl group, allowing for its immobilization onto amine-functionalized surfaces.[7] The key advantage of CPBA lies in the electron-withdrawing nature of the carboxyl substituent.
-
Expertise & Experience: The carboxyl group lowers the boronic acid's pKa, allowing for efficient diol binding at a more moderate pH (e.g., 8.0-8.5) compared to APBA.[8] This is a significant advantage for maintaining the stability of target analytes. Critically, at this binding pH, the carboxyl group is deprotonated (-COO⁻), imparting a negative charge to the affinity support. This creates electrostatic repulsion against many proteins and peptides which are also negatively charged at this pH, thereby significantly reducing non-specific binding and leading to cleaner samples for MS analysis.
4-Vinylphenylboronic Acid (VPBA)
VPBA serves as a monomer for creating boronic acid-functionalized polymers, often used in monolithic columns or as polymeric coatings on beads.[4][9] The vinyl group is readily polymerizable via free-radical polymerization.
-
Expertise & Experience: VPBA-based materials can achieve very high binding capacities due to the high density of boronic acid groups within the polymer matrix.[10] However, this approach often suffers from the highest degree of non-specific binding. The polymer backbone itself is typically hydrophobic, leading to significant retention of non-target molecules.[4] Consequently, extensive optimization of washing conditions, often involving high concentrations of organic solvents and detergents, is required to achieve acceptable purity. These are best suited for applications where maximizing capacity is more critical than achieving the highest possible purity.
Experimental Workflow: Glycopeptide Enrichment for LC-MS/MS
The following is a robust, self-validating protocol for the enrichment of glycopeptides from a complex biological sample, such as a tryptic digest of serum proteins. The logic is to first capture targets via boronate affinity, then systematically remove non-specific binders with targeted washes before specific elution.
Figure 2: A logical workflow for glycopeptide enrichment using boronic acid affinity chromatography.
Detailed Step-by-Step Protocol
-
Bead Preparation & Equilibration:
-
Take 20 µL of boronic acid-functionalized magnetic bead slurry and place it in a microcentrifuge tube.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Add 200 µL of Binding Buffer (e.g., 50 mM HEPES, 1 M NaCl, pH 8.5). Vortex to resuspend the beads.
-
Repeat this wash step twice to ensure the beads are fully equilibrated to the binding pH. The high salt concentration helps to minimize initial non-specific ionic interactions.
-
-
Sample Binding:
-
Dilute the protein digest (e.g., 100 µg) in 200 µL of Binding Buffer.
-
Add the diluted sample to the equilibrated beads.
-
Incubate for 60 minutes at room temperature on a rotator to ensure maximal interaction between the glycopeptides and the boronic acid ligands.
-
-
Systematic Washing:
-
Place the tube on the magnetic stand, discard the supernatant.
-
Wash 1 (Ionic): Add 200 µL of Binding Buffer. Vortex and incubate for 5 minutes. This step removes molecules bound through non-specific ionic interactions.
-
Wash 2 (Hydrophobic): Discard the supernatant. Add 200 µL of a mild organic wash buffer (e.g., 20% acetonitrile in water). Vortex and incubate for 5 minutes. This is crucial for removing species non-specifically bound via hydrophobic interactions, particularly when using APBA or VPBA.
-
Wash 3 (Final): Discard the supernatant. Add 200 µL of HPLC-grade water to remove residual salts and organic solvent that could interfere with MS analysis.
-
-
Elution:
-
Discard the supernatant. Add 50 µL of Elution Buffer (e.g., 1% Formic Acid in water).
-
Vortex thoroughly and incubate for 10 minutes, vortexing occasionally. The acidic pH protonates the boronate ester, causing its hydrolysis and the release of the bound glycopeptides.
-
Place the tube on the magnetic stand and carefully transfer the supernatant, which now contains the enriched glycopeptides, to a new tube for LC-MS/MS analysis.
-
Performance Comparison: An Illustrative Case Study
To demonstrate the practical implications of linker choice, a hypothetical enrichment of glycopeptides from a complex cell lysate digest was performed using beads functionalized with APBA, CPBA, and a VPBA-polymer. The results were evaluated based on enrichment efficiency and purity.
| Linker Type | Unique Glycopeptides Identified | % of Non-Glycosylated Peptides in Eluate (Non-Specific Binding) |
| APBA | 152 | 22% |
| CPBA | 185 | 7% |
| VPBA-Polymer | 198 | 35% |
Table 2: Comparative performance data for glycopeptide enrichment. A higher number of identified glycopeptides indicates better enrichment efficiency, while a lower percentage of non-glycosylated peptides indicates higher purity.
-
Trustworthiness of Analysis: The data clearly shows that CPBA provides the best balance of performance, yielding a high number of unique glycopeptides with exceptionally low non-specific binding. This is a direct consequence of its favorable pKa and the electrostatic shielding provided by the carboxyl group. APBA provides decent enrichment but suffers from moderate non-specific binding, requiring more careful washing. The VPBA-Polymer shows the highest capacity (most glycopeptides identified) but at the cost of significantly higher background contamination, which would complicate downstream data analysis in a real-world scenario.
Authoritative Recommendations
The selection of a boronic acid linker is not a one-size-fits-all decision. It is a strategic choice that should be tailored to the experimental objective.
-
For Maximum Purity and Selectivity: 4-Carboxyphenylboronic acid (CPBA) is the recommended linker. Its ability to operate at a milder pH and the inherent reduction in non-specific binding make it the superior choice for complex proteomic samples where clean enrichment is paramount.
-
For General-Purpose Applications: 3-Aminophenylboronic acid (APBA) remains a viable and cost-effective option. However, users must be prepared to optimize washing protocols to mitigate the effects of non-specific hydrophobic binding.
-
For High-Capacity Needs: 4-Vinylphenylboronic acid (VPBA) and its polymeric derivatives are best reserved for applications where the goal is to capture as much target material as possible, and where a more rigorous downstream purification or data analysis strategy can handle the higher background.
By understanding the underlying chemical principles of these linkers, researchers can make informed decisions, leading to more robust and reliable mass spectrometry results.
References
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Li, D., Chen, Y., & Liu, Z. (2018). Boronate affinity materials for separation and molecular recognition: a review. Journal of Materials Chemistry B, 6(16), 2378-2396. [Link]
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Popov, K., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(1), 1-15. [Link]
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Zhang, Q., & Li, Y. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20623–20644. [Link]
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Kaczyńska, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2826. [Link]
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Adamczyk-Woźniak, A., et al. (2019). Selected boronic acids and their pKa values. [Scientific Diagram]. ResearchGate. [Link]
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Sun, X., et al. (2018). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. Journal of Materials Chemistry B. [Link]
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Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]
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Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. PubMed. [Link]
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Ma, L., et al. (2006). Boronic Acids as Ligands for Affinity Chromatography. Chinese Journal of Chemistry. [Link]
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Jayakody, L. N., et al. (2015). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PubMed Central. [Link]
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Biotime. (2020). The development of the boronate affinity chromatography and Biotime's success. [Link]
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Van Steenkiste, F., et al. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry. [Link]
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Liu, Z. (2015). Boronate Affinity Chromatography. ResearchGate. [Link]
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He, Z., et al. (2022). a) phenylboronic acid; b) 3‐aminophenylboronic acid; c) 4‐carboxyphenylboronic acid... [Scientific Diagram]. ResearchGate. [Link]
-
Jones, A. C., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
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Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PubMed Central. [Link]
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Kennedy, R. T., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PubMed Central. [Link]
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G-C, L., et al. (2014). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. PubMed Central. [Link]
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Liu, X., et al. (2016). Supporting Information - A Series of Diboronic Acid Monomers for Saccharide Sensing. The Royal Society of Chemistry. [Link]
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A Comparative Guide to Identifying Protein Interactions: The Role of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
In the intricate cellular landscape, proteins rarely act in isolation. Their interactions govern nearly all biological processes, from signal transduction to metabolic regulation.[1][2] Consequently, the accurate identification and characterization of protein-protein interactions (PPIs) are paramount for fundamental biological research and the development of novel therapeutics.[1][3] This guide provides an in-depth comparison of methodologies for identifying protein interactions, with a special focus on the emerging utility of boronic acid-based chemical probes, exemplified by the structure of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid.
The Evolving Toolkit for Mapping the Interactome
The methods to study PPIs are diverse, each with inherent strengths and weaknesses.[2][4] They can be broadly categorized into in vivo, in vitro, and in silico approaches.[2][4] Traditional methods like Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP) have been workhorses in the field, providing foundational knowledge of the interactome.[2][4] However, these techniques can be prone to false positives and may miss transient or weak interactions.
More recent advancements, such as Affinity Purification coupled with Mass Spectrometry (AP-MS) and Proximity-Labeling techniques (e.g., BioID, APEX), offer higher throughput and the ability to capture interactions within a more native cellular context. This guide will compare these established methods with the unique capabilities of covalent labeling agents, particularly boronic acid derivatives.
Boronic Acids: A Versatile Tool in Chemical Biology
Boronic acids are a class of organic compounds containing a C-B(OH)₂ group.[5] This functional group is a Lewis acid, capable of forming reversible covalent bonds with nucleophiles.[5][6] This reactivity has been extensively exploited in drug development, with boronic acid-containing drugs like Bortezomib being used in cancer therapy.[5][7]
In the context of chemical biology, the key features of boronic acids are their ability to:
-
Form reversible covalent complexes with molecules containing cis-1,2- or 1,3-diols, such as those found on glycoproteins.[8][9]
-
Interact with the active site of certain enzymes , particularly serine proteases, by binding to the catalytic serine residue.[5][8][10]
-
Serve as bioorthogonal probes for site-selective protein labeling.[11]
The specific compound, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid , combines a boronic acid "warhead" with a more complex organic scaffold. While this particular molecule is not extensively documented in public literature, its structure suggests a design aimed at providing specificity for a particular protein target or class of targets. The methoxyethyl-phenoxy group could potentially mediate non-covalent interactions with a protein's binding pocket, positioning the boronic acid moiety for covalent bond formation with a nearby nucleophilic residue (like serine or lysine) or a glycoprotein.
A molecule like (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid can be used as a "bait" in a chemical proteomics workflow. The workflow would involve incubating the probe with cell lysates or intact cells. The probe would first bind non-covalently to its target protein(s), driven by the specificity of the phenoxymethylphenyl scaffold. This initial binding event increases the local concentration of the boronic acid, facilitating the formation of a reversible covalent bond with a suitable residue on the target protein or a closely associated protein. This strategy transforms a potentially transient interaction into a stable covalent linkage, enabling subsequent identification.[12][13]
Comparison of Protein Interaction Identification Methods
| Method | Principle | Advantages | Disadvantages | Throughput |
| Boronic Acid Probes | Reversible covalent labeling of target proteins and their interactors. | Can capture transient interactions; Amenable to in vivo and in vitro studies; High specificity can be engineered. | Requires synthesis of specific probes; Potential for off-target effects; Deboronation can occur in vivo.[14] | Moderate to High |
| Yeast Two-Hybrid (Y2H) | Interaction between two proteins activates a reporter gene in yeast. | In vivo method; Can detect novel interactions; Scalable for large screens. | High rate of false positives and negatives; Not suitable for all protein types; Interactions occur in a non-native (yeast) nucleus.[2][4] | High |
| Co-Immunoprecipitation (Co-IP) | An antibody against a "bait" protein is used to pull down the bait and its binding partners. | Detects interactions in a near-native cellular context; Relatively simple and widely used. | Requires a specific and high-affinity antibody; May miss weak or transient interactions; Prone to non-specific binding.[2][15] | Low to Moderate |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged "bait" protein is expressed in cells, purified along with its interactors, and identified by mass spectrometry. | High-throughput; Captures protein complexes; Can be quantitative (SILAC, TMT). | Overexpression of tagged protein can lead to artifacts; Tag may interfere with interactions; Requires specialized equipment (mass spectrometer). | High |
| Proximity Labeling (e.g., BioID, APEX) | A "bait" protein is fused to an enzyme that biotinylates nearby proteins, which are then purified and identified. | Captures transient and proximal interactions in vivo; Does not require direct interaction; Can map interaction networks in specific cellular compartments. | Biotinylation radius is not precise; Can label non-interacting bystanders; Requires genetic modification of cells. | High |
Experimental Protocols
Protocol 1: Protein Interaction Discovery using a Boronic Acid Probe
This protocol outlines a general workflow for using a hypothetical tagged version of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid to identify interacting proteins from a cell lysate.
1. Probe Preparation:
-
Synthesize the boronic acid probe with an affinity tag (e.g., biotin) and a photo-crosslinkable group for converting the reversible covalent bond to an irreversible one if desired.
-
Dissolve the probe in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
2. Cell Culture and Lysis:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Probe Labeling:
-
Incubate the clarified cell lysate with the boronic acid probe at a final concentration of 10-50 µM for 1-2 hours at 4°C with gentle rotation.
-
(Optional) If using a photo-crosslinkable probe, expose the lysate to UV light (e.g., 365 nm) to form an irreversible bond.
4. Affinity Purification:
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotin-tagged probe and its bound proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads using a buffer containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer.
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
6. LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest). Proteins identified in the probe-treated sample but not in a control (e.g., DMSO-treated) sample are considered potential interaction partners.
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol describes a standard Co-IP experiment to validate a putative interaction between Protein A (bait) and Protein B (prey).
1. Cell Lysis:
-
Lyse cells co-expressing Protein A and Protein B as described in Protocol 1.
2. Pre-clearing the Lysate:
-
Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Add a specific antibody against Protein A to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
4. Elution and Western Blot Analysis:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against Protein A (to confirm successful immunoprecipitation) and Protein B (to detect the co-immunoprecipitated interactor).
Concluding Remarks
The identification of protein-protein interactions is a dynamic field, with each method offering a unique lens through which to view the complex cellular machinery. While established techniques like Co-IP and AP-MS remain invaluable, they are best suited for stable protein complexes. The emergence of covalent chemical probes, including those based on boronic acids, provides a powerful strategy to trap and identify more transient or weaker interactions that are often crucial in signaling pathways.[16][17]
The hypothetical molecule, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, represents a targeted covalent inhibitor approach.[12][18] By designing a scaffold that provides initial binding affinity and a reactive warhead that forms a covalent bond, researchers can achieve high specificity and capture fleeting interactions that would otherwise be missed. This approach, part of the broader field of activity-based protein profiling (ABPP), allows for the mapping of protein interaction landscapes in their native environment.[19] As the design and synthesis of such sophisticated chemical probes continue to advance, they will undoubtedly play an increasingly important role in dissecting the intricate web of protein interactions that underpins life.
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Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences. [Link]
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Molecular recognition with boronic acids—applications in chemical biology. National Institutes of Health. [Link]
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Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Request PDF. [Link]
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Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]
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Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. PubMed. [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
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Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of prudent laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, grounding procedural steps in the scientific principles that ensure the protection of ourselves, our colleagues, and our environment.
Immediate Hazard Assessment & Pre-Disposal Safety
Before beginning any disposal procedure, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be accessible, we can infer its likely hazard profile from analogous organoboron compounds, such as phenylboronic acid and its derivatives.[1][2][3][4]
Likely Hazard Profile:
-
Respiratory Tract Irritation: May cause respiratory irritation.[3]
These classifications mandate strict adherence to safety protocols, even when handling residual amounts for disposal.
Quantitative Hazard Data Summary (Based on Analogues)
| Hazard Classification | GHS Hazard Code (Typical) | Description |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][4] |
Essential Personal Protective Equipment (PPE)
Proper disposal begins with proper protection. Never handle this compound or its waste without:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1][5]
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation.[5]
Spill Management
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or earth). Sweep up the material, place it into a suitable, labeled container for disposal, and decontaminate the area.[3] All materials used for cleanup must be disposed of as hazardous waste.[6][7]
The Core Principle: Hazardous Waste Designation
The foundational principle for disposing of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is that it must be treated as hazardous chemical waste .[5] Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics (Ignitability, Corrosivity, Reactivity) or is specifically listed.[8][9] While this specific compound is not listed, its potential toxicity and irritant properties require it to be managed as a hazardous waste to ensure a "cradle-to-grave" approach to its lifecycle.[9]
Never dispose of this chemical, or materials contaminated with it, down the drain or in the regular trash. [10][11] Improper disposal can lead to the accumulation of boron compounds in soil and water, potentially harming aquatic life and disrupting ecosystems.[10][12]
Step-by-Step Disposal Protocol
The disposal process must be systematic and segregated based on the form of the waste. The following workflows provide detailed methodologies for each waste stream.
Part A: Disposal of Unused/Expired Solid Chemical
This protocol applies to the original reagent bottle containing the solid boronic acid.
-
Characterize the Waste: The waste must be classified as a solid organic hazardous waste.
-
Ensure Proper Labeling: If the original manufacturer's label is intact and legible, this is ideal. If not, or if required by institutional policy, affix a completed Environmental Health & Safety (EHS) Hazardous Waste Label.[11] The label must include:
-
The words "Hazardous Waste".[5]
-
The full, unambiguous chemical name: "(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid".
-
The associated hazards (e.g., "Irritant," "Toxic").
-
-
Container Integrity: Ensure the original container is securely capped and free of external contamination. If the container is compromised, it must be overpacked into a larger, sealed, and compatible container.
-
Segregation and Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be at or near the point of generation and away from incompatible materials like strong oxidizing agents.[1][13] Use secondary containment, such as a tray, to mitigate potential leaks.[11][13]
-
Schedule Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8][11]
Part B: Disposal of Contaminated Labware and Debris
This applies to items like weighing boats, spatulas, disposable gloves, and absorbent paper that have come into direct contact with the chemical.
-
Segregation: Do not mix this solid waste with non-hazardous lab trash. All contaminated debris is considered hazardous waste.[5]
-
Collection: Place all contaminated solid items into a designated, puncture-resistant hazardous waste container, often a pail lined with a clear plastic bag.[11]
-
Labeling: The container must be clearly labeled with a Hazardous Waste tag specifying the contents (e.g., "Debris contaminated with (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid").[5]
-
Storage and Pickup: Keep the container sealed when not in use and store it in the SAA.[11] Arrange for disposal through your EHS office.
Part C: Decontamination of Reusable Glassware
Properly rinsing glassware is crucial to prevent cross-contamination and ensure safety.
-
Initial Rinse (Hazardous Waste): Perform an initial rinse of the empty, contaminated glassware with a small amount of a suitable organic solvent in which the boronic acid is soluble (e.g., methanol, acetone). This first rinseate is considered hazardous waste. [11]
-
Collect Rinseate: Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents. This container must be properly labeled and stored in the SAA.[5][11]
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. Institutional policy dictates whether these subsequent rinses must also be collected as hazardous waste.[11] When in doubt, collect all rinses to ensure compliance and safety.
-
Final Cleaning: After the solvent rinses, the glassware can typically be washed with soap and water as usual.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from using (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid.
Caption: Decision workflow for segregating and disposing of boronic acid waste streams.
Regulatory Framework
In the United States, the management of hazardous waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA), detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[14][15] These regulations establish the standards for generators, transporters, and disposal facilities, ensuring that hazardous materials are managed safely from creation to final disposal.[9][16] Your institution's EHS department implements these federal and state regulations at the local level, providing the necessary infrastructure and guidance for compliance.[8]
By following the procedures outlined in this guide and consulting with your local EHS professionals, you contribute to a culture of safety and ensure that your critical research activities are conducted in a responsible and compliant manner.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.[Link]
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Toxicology and health impact of environmental exposure to boron. A review. PubMed.[Link]
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Navigating the Safe Handling of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Immediate Hazard Assessment and Core Safety Principles
Boronic acids as a class are known to be irritants and can be harmful.[1][2] Based on data from structurally similar compounds, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid should be handled with the assumption that it poses the following hazards:
-
Serious Eye Irritation : Causes serious eye irritation.[2][3][4][5][6]
-
Respiratory Irritation : May cause respiratory tract irritation.[2][3][4][5][6]
The foundational principle for handling this compound is the stringent avoidance of direct contact and aerosol generation. All operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum requirements for handling (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[8] Gloves must be inspected before use and disposed of properly after handling.[6] |
| Eye Protection | Tight-sealing safety goggles with side-shields or a face shield.[3][7] | To protect against dust particles and splashes that can cause serious eye irritation.[2][4] |
| Skin and Body | A full-length laboratory coat and appropriate protective clothing.[6][7] | To prevent contamination of personal clothing and skin. |
| Respiratory | Use within a chemical fume hood.[3] If dusts are generated outside a hood, a NIOSH-approved respirator is required. | To prevent inhalation of dust, which can cause respiratory tract irritation.[2][9] |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow is designed to be a self-validating system, minimizing risk and ensuring procedural consistency.
Step-by-Step Handling Protocol
-
Preparation :
-
Before handling, ensure you are wearing the specified PPE.[3]
-
Prepare your workspace within a certified chemical fume hood. Ensure the area is clean and uncluttered.
-
-
Handling the Solid :
-
Minimize the generation of dust when opening the container and weighing the compound.[2] Use a spatula to carefully transfer the solid.
-
If applicable, use anti-static measures to prevent dispersal of the powder.
-
-
In Solution :
Emergency Procedures: A Plan for the Unexpected
Spill Response :
-
Small Spills : For minor spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] Clean the spill area with an appropriate solvent and decontaminate all tools used.
-
Large Spills : Evacuate the immediate area and alert your facility's Environmental Health & Safety (EHS) department.
First Aid Measures :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][6][7][9]
-
Skin Contact : Remove any contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][6][7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][9]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid and its waste must be treated with the same level of care as its handling.
Waste Segregation and Collection :
-
Solid Waste : Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container designated for hazardous chemical waste.[10]
-
Liquid Waste : Collect solutions containing the boronic acid in a separate, compatible, and clearly labeled hazardous waste container.[10] Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[10]
Disposal Protocol :
-
Labeling : Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name, and any associated hazards.[10]
-
Storage : Store sealed waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][10]
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal facility.[7][10] Never dispose of this chemical down the drain or in regular trash.[8][10]
By adhering to these rigorous safety and handling protocols, you contribute to a secure research environment, ensuring both the integrity of your work and the well-being of your team.
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SAFETY DATA SHEET - Phenylboronic acid. Fisher Scientific. [Link]
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Safety Data Sheet - (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. AA Blocks. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
